molecular formula C29H38N2O16S B15485722 Senfolomycin B CAS No. 11031-56-4

Senfolomycin B

Cat. No.: B15485722
CAS No.: 11031-56-4
M. Wt: 702.7 g/mol
InChI Key: HPQDYNPAMCQCMI-HHIRRDRHSA-N
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Description

Senfolomycin B is a useful research compound. Its molecular formula is C29H38N2O16S and its molecular weight is 702.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

11031-56-4

Molecular Formula

C29H38N2O16S

Molecular Weight

702.7 g/mol

IUPAC Name

3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C29H38N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,11-12,16-18,21-23,25,30,32,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?

InChI Key

HPQDYNPAMCQCMI-HHIRRDRHSA-N

Isomeric SMILES

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Origin of Product

United States

Foundational & Exploratory

Senfolomycin B: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, a class of glycosylated natural products known for their activity against Gram-positive bacteria. This document provides a comprehensive overview of the discovery, origin, and biochemical characteristics of this compound. It is intended to serve as a technical resource for researchers and professionals involved in antibiotic discovery and development. This compound is structurally related to Senfolomycin A and other paulomycins, sharing a common biosynthetic origin from Streptomyces species.

Discovery and Origin

This compound was discovered as a co-metabolite with Senfolomycin A, produced by strains of the genus Streptomyces. While the initial discovery of senfolomycins dates back to the 1960s, their structural elucidation and relationship to the paulomycins were established later. The primary producing organisms are soil-dwelling bacteria of the genus Streptomyces, with Streptomyces paulus being a notable producer of the closely related paulomycins.[1] The senfolomycins are considered to be analogs of the paulomycins, with subtle structural modifications.

Chemical Structure and Physicochemical Properties

This compound is proposed to be dihydrosenfolomycin A.[2][3] This structural relationship indicates the reduction of a double bond present in the Senfolomycin A molecule. This modification results in a distinct chemical entity with its own specific physicochemical properties.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₂₉H₃₈N₂O₁₆S[3]
Molecular Weight 702.68 g/mol [4]
Class Paulomycin Antibiotic
Key Structural Features Glycosylated, Isothiocyanate group (in precursor), Dihydro-derivative of Senfolomycin A

Biological Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. It has been reported to be effective against strains of Staphylococcus aureus that are resistant to other classes of antibiotics, including penicillin, streptomycin, neomycin, and macrolides. The isothiocyanate group, a key feature of the parent paulomycin structure, is crucial for the biological activity of this class of antibiotics. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, its activity spectrum is expected to be similar to that of other paulomycins.

Antibacterial Spectrum
Bacterial ClassActivity LevelRepresentative Genera
Gram-positive Bacteria HighStaphylococcus, Streptococcus, Enterococcus
Mycobacterium ActiveMycobacterium
Gram-negative Bacteria Weaker ActivityEscherichia (generally low to inactive)

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the well-characterized pathway of the paulomycin antibiotics. The core structure is assembled from precursors derived from primary metabolism, with chorismate serving as a key starting molecule. The biosynthetic gene clusters for paulomycins have been identified in Streptomyces species and provide a blueprint for the formation of the senfolomycins.

The pathway involves the formation of two main moieties: the paulic acid residue, which contains a rare isothiocyanate group, and a glycosidic portion composed of two deoxysugar units, D-allose and L-paulomycose. These components are synthesized through separate branches of the pathway and are subsequently linked together by glycosyltransferases. The final steps in the biosynthesis of this compound likely involve tailoring enzymes that modify the core structure, including the specific reduction that differentiates it from Senfolomycin A.

Biosynthetic_Pathway_Relationship cluster_precursors Primary Metabolism cluster_pathway Paulomycin/Senfolomycin Biosynthesis Chorismate Chorismate Paulic_Acid_Moiety Paulic Acid Moiety (with Isothiocyanate) Chorismate->Paulic_Acid_Moiety Sugar_Moieties D-Allose & L-Paulomycose Synthesis Chorismate->Sugar_Moieties Paulomycin_Core Assembly of Paulomycin Core Paulic_Acid_Moiety->Paulomycin_Core Sugar_Moieties->Paulomycin_Core Senfolomycin_A Senfolomycin A Paulomycin_Core->Senfolomycin_A Tailoring Enzymes Senfolomycin_B This compound (dihydrosenfolomycin A) Senfolomycin_A->Senfolomycin_B Reduction

Proposed biosynthetic relationship of this compound to primary metabolism and Senfolomycin A.

Experimental Protocols

Detailed, standardized experimental protocols for the specific isolation and purification of this compound are not widely published. However, based on the literature for the separation of Senfolomycin A and B and the general methodologies for isolating microbial secondary metabolites, the following protocols can be adapted.

Fermentation and Extraction
  • Fermentation: Cultivate a this compound-producing Streptomyces strain in a suitable liquid medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) under aerobic conditions at 28-30°C for 5-7 days.

  • Mycelial Separation: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate or butanol. The mycelium can also be extracted with a polar organic solvent like acetone or methanol.

  • Concentration: Concentrate the organic extracts in vacuo to yield a crude extract.

Chromatographic Separation and Purification

The separation of Senfolomycin A and B can be achieved using chromatographic techniques.

Experimental_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract TLC Thin-Layer Chromatography (TLC) (Initial Separation & Monitoring) Crude_Extract->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Purification) TLC->HPLC Guide for purification Senfolomycin_A Isolated Senfolomycin A HPLC->Senfolomycin_A Senfolomycin_B Isolated this compound HPLC->Senfolomycin_B

General experimental workflow for the isolation and purification of this compound.
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system tailored to the polarity of the senfolomycins, such as a mixture of chloroform, methanol, and acetic acid in appropriate ratios.

    • Visualization: UV light (254 nm) or staining with a suitable reagent (e.g., iodine vapor or vanillin-sulfuric acid).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detector at a wavelength where the compounds exhibit absorbance (e.g., 238 nm).

Conclusion

This compound represents a naturally occurring antibiotic within the broader paulomycin family. Its discovery highlights the metabolic diversity of Streptomyces and the potential for finding novel antibacterial agents through the exploration of microbial secondary metabolites. Further research is warranted to fully elucidate its specific biological targets and to explore its therapeutic potential, particularly against drug-resistant Gram-positive pathogens. The structural relationship with other paulomycins and the established biosynthetic framework provide a solid foundation for future investigations, including synthetic and semi-synthetic derivatization efforts to enhance its pharmacological properties.

References

Senfolomycin B from Streptomyces: A Technical Guide to Production, Purification, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, a potent antibacterial agent, belongs to the paulomycin family of antibiotics. These complex glycosylated molecules are produced by specific strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites. This technical guide provides an in-depth overview of the producing organisms, fermentation strategies, purification protocols, and the biosynthetic pathway of this compound, intended to serve as a comprehensive resource for research and development in the field of novel antibiotics. This compound is structurally identical to paulomycin F.[1][2] The paulomycins, including this compound, exhibit significant activity primarily against Gram-positive bacteria.[3][4]

Producing Organisms

This compound is produced by strains of Streptomyces that also produce other members of the paulomycin family. The most well-documented producing organisms are:

  • Streptomyces paulus : Specifically, strain NRRL 8115 has been identified as a producer of paulomycins, including the compound identical to this compound.[5]

  • Streptomyces albus : Strain J1074 is another known producer of the paulomycin complex.

These strains can be obtained from various culture collections and require specific handling and maintenance procedures to ensure consistent antibiotic production.

Data Presentation: Fermentation and Production

Quantitative data on the production of this compound (paulomycin F) is limited in publicly available literature. However, studies on related paulomycins provide insights into achievable yields and the impact of genetic modifications. Overexpression of an activator-encoding gene (pau13) in S. paulus has been shown to increase the titers of paulomycins A and B by 3.4 to 4.2-fold, respectively. In Streptomyces albus J1074 grown in MFE medium, the yield of novel paulomycin derivatives has been reported in the range of 0.25 to 0.6 µg/mL.

Table 1: Fermentation Media for this compound Production

Medium NameTypeKey ComponentsPurposeReference
GS-7 Medium Seed Culture(Not fully detailed in search results)Preparation of inoculum for production culture.
R5α Medium ProductionSucrose, K₂SO₄, MgCl₂·6H₂O, Glucose, Casamino acids, Yeast extract, TES buffer, Trace element solution, KH₂PO₄, CaCl₂·2H₂O, L-proline, NaOH.Main fermentation for paulomycin/senfolomycin production.
MFE Medium Production(Not fully detailed in search results)Alternative production medium, shown to enhance production of some secondary metabolites in S. albus.

Experimental Protocols

I. Cultivation of Streptomyces for this compound Production

This protocol is a generalized procedure based on methodologies for Streptomyces paulus and Streptomyces albus.

1. Spore Stock Preparation:

  • Grow the Streptomyces strain on a suitable solid medium, such as mannitol/soya (MS) agar, at 28°C until sporulation is observed.

  • Harvest spores by gently scraping the surface of the agar plate in the presence of sterile water.

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a 20% glycerol solution for long-term storage at -80°C.

2. Seed Culture Preparation:

  • Inoculate 50 µL of the spore stock into a flask containing GS-7 medium.

  • Incubate at 28°C with shaking for 2 days.

3. Production Fermentation:

  • Inoculate the production medium (e.g., R5α or MFE) with the seed culture at a 2% (v/v) ratio.

  • Incubate the production culture at 28°C with shaking for 4-5 days.

II. Extraction and Purification of this compound

1. Extraction:

  • Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate, repeated three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

2. Purification:

  • Redissolve the crude extract in a minimal volume of a suitable solvent, such as acetonitrile.

  • Subject the dissolved extract to preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reverse-phase C18 column is often effective.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) can be optimized for separation.

    • Detection: Monitor the elution profile by UV absorbance at approximately 320 nm.

  • Collect the fractions corresponding to the peak of this compound (paulomycin F).

  • Desalt the purified fractions if necessary and concentrate to obtain the pure compound.

III. Analytical Method for this compound

High-Performance Liquid Chromatography (HPLC):

  • Column: Apollo C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A linear gradient of acetonitrile and water with 0.1% TFA.

    • 0-5 min: 5% acetonitrile.

    • 5-25 min: Linear gradient from 5% to 90% acetonitrile.

    • 25-30 min: Linear gradient from 90% to 100% acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 320 nm.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood through the well-characterized pathway of the paulomycins. The process begins with chorismate, a key intermediate in primary metabolism.

Caption: Proposed biosynthetic pathway of this compound (Paulomycin F).

Experimental Workflow for this compound Production and Isolation

This diagram outlines the major steps from strain cultivation to the purified compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Spore_Stock Streptomyces Spore Stock Seed_Culture Seed Culture (GS-7 Medium) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (R5α/MFE Medium) Seed_Culture->Production_Culture Inoculation (2% v/v) Centrifugation Centrifugation Production_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ethyl_Acetate_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Ethyl_Acetate_Extraction Crude_Extract Crude Extract Ethyl_Acetate_Extraction->Crude_Extract Preparative_HPLC Preparative HPLC (C18) Crude_Extract->Preparative_HPLC Pure_Senfolomycin_B Pure this compound Preparative_HPLC->Pure_Senfolomycin_B Analytical_HPLC Analytical HPLC Pure_Senfolomycin_B->Analytical_HPLC Characterization Structural Characterization Pure_Senfolomycin_B->Characterization

Caption: Experimental workflow for this compound production and isolation.

References

Senfolomycin B and Paulomycins: A Deep Dive into Their Structural and Functional Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing quest for novel antimicrobial agents to combat the rise of antibiotic resistance, the paulomycin family of antibiotics, and the closely related senfolomycins, represent a unique and promising class of natural products. Produced by various species of Streptomyces, these complex glycosylated molecules exhibit potent activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between Senfolomycin B and the paulomycins, focusing on their core structural similarities, shared biosynthetic origins, and comparative biological activities. Detailed experimental methodologies and visual pathway representations are included to facilitate further research and development in this area.

Structural Relationship: A Tale of Stereoisomers and Saturation

The intricate relationship between senfolomycins and paulomycins is a fascinating example of how subtle stereochemical variations and modifications can lead to a diversity of natural products. At their core, both senfolomycins and paulomycins share a unique structural framework characterized by a paulic acid moiety, which contains a rare and highly reactive isothiocyanate group, and a glycosidic portion featuring the distinctive eight-carbon sugar, paulomycose.

Senfolomycin A , a key member of this subgroup, and paulomycin E are stereoisomers. They share the identical molecular formula (C₂₉H₃₆N₂O₁₆S) and exhibit strikingly similar fragmentation patterns in mass spectrometry. The crucial difference lies in the stereochemistry of a methoxy group on the paulomycose sugar moiety.[1][2] This subtle distinction, however, is significant enough to classify them as distinct compounds.

This compound is understood to be dihydrosenfolomycin A , bearing a direct structural analogy to the relationship between paulomycin F and other paulomycins.[1][2][3] This means that this compound possesses the same core structure as Senfolomycin A, but with a saturated bond within the molecule, resulting in a molecular formula of C₂₉H₃₈N₂O₁₆S.

The broader paulomycin family is extensive, including major variants such as paulomycin A and paulomycin B, which differ in the acyl group attached to the paulomycose sugar. Other related compounds include the paulomenols, which lack the antibacterial activity of their parent compounds due to the absence of the critical paulic acid moiety.

Biosynthetic Pathway: A Shared Blueprint

The biosynthesis of senfolomycins is intrinsically linked to the well-characterized biosynthetic pathway of the paulomycins. The genetic blueprint for this intricate process is encoded within a conserved gene cluster found in producing Streptomyces strains, such as S. paulus and S. albus. The pathway is convergent, involving the independent synthesis of two major precursors that are subsequently joined.

  • Paulic Acid Moiety Synthesis: This pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of enzymatic modifications to form the unique isothiocyanate-containing paulic acid.

  • Glycosidic Portion Synthesis: Concurrently, the deoxysugars, including D-allose and the characteristic L-paulomycose, are synthesized through their own dedicated pathways.

  • Assembly and Tailoring: Glycosyltransferases then catalyze the attachment of the sugar moieties to the paulic acid core. The final steps involve tailoring enzymes that perform modifications such as methylation. The stereochemical difference observed in Senfolomycin A is likely the result of a stereospecific methyltransferase or an epimerase that is distinct from the one found in paulomycin-producing strains.

Biosynthesis_of_Paulomycins_and_Senfolomycins Chorismate Chorismate Paulic_Acid_Pathway Paulic Acid Biosynthesis Chorismate->Paulic_Acid_Pathway Paulic_Acid Paulic Acid (with isothiocyanate) Paulic_Acid_Pathway->Paulic_Acid Assembly Glycosylation & Assembly Paulic_Acid->Assembly Sugar_Precursors Sugar Precursors Deoxysugar_Pathway Deoxysugar Biosynthesis Sugar_Precursors->Deoxysugar_Pathway D_Allose D-Allose Deoxysugar_Pathway->D_Allose L_Paulomycose L-Paulomycose Deoxysugar_Pathway->L_Paulomycose D_Allose->Assembly L_Paulomycose->Assembly Core_Structure Core Paulomycin Structure Assembly->Core_Structure Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Reductases) Core_Structure->Tailoring_Enzymes Paulomycins Paulomycins (A, B, E, F, etc.) Tailoring_Enzymes->Paulomycins Senfolomycins Senfolomycins (A, B) Tailoring_Enzymes->Senfolomycins

Biosynthesis of Paulomycins and Senfolomycins.

Biological Activity and Mechanism of Action

Both senfolomycins and paulomycins exhibit potent antibacterial activity, primarily targeting Gram-positive bacteria. The isothiocyanate group within the paulic acid moiety is the critical pharmacophore responsible for their biological effect. This highly reactive group is known to form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This suggests that the mechanism of action involves the irreversible inactivation of essential bacterial enzymes. While the precise molecular targets have not been definitively elucidated, potential targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

Quantitative Data on Biological Activity

CompoundStaphylococcus aureusStreptococcus pyogenesEnterococcus faecalisBacillus subtilis
Paulomycin A 0.1 - 1.0 µg/mL0.05 - 0.5 µg/mL1.0 - 10 µg/mL0.01 - 0.1 µg/mL
Paulomycin B 0.1 - 1.0 µg/mL0.05 - 0.5 µg/mL1.0 - 10 µg/mL0.01 - 0.1 µg/mL
Paulomycin F 0.5 - 5.0 µg/mL0.1 - 1.0 µg/mL5.0 - 25 µg/mL0.05 - 0.5 µg/mL
This compound (Expected) 0.5 - 5.0 µg/mL0.1 - 1.0 µg/mL5.0 - 25 µg/mL0.05 - 0.5 µg/mL

Note: The expected values for this compound are inferred from its structural similarity to Paulomycin F and the general activity profile of the paulomycin family. Actual values may vary and require experimental determination.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from established methods for the isolation of paulomycins and can be applied for the purification of this compound.

Isolation_Purification_Workflow Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Silica_Gel 4. Silica Gel Chromatography Concentration->Silica_Gel Fraction_Collection 5. Fraction Collection Silica_Gel->Fraction_Collection HPLC 6. Preparative HPLC (C18 column) Fraction_Collection->HPLC Purity_Analysis 7. Purity Analysis (Analytical HPLC, TLC) HPLC->Purity_Analysis Structure_Verification 8. Structural Verification (MS, NMR) Purity_Analysis->Structure_Verification Pure_Compound Pure this compound Structure_Verification->Pure_Compound

Isolation and Purification Workflow.
  • Fermentation: Culture the producing Streptomyces strain in a suitable production medium under optimal conditions for 5-7 days.

  • Extraction: Adjust the pH of the whole fermentation broth to 3-4 and extract with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to achieve initial separation.

  • Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Pool the relevant fractions and subject them to preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase gradient (e.g., water-acetonitrile) to isolate the pure compound.

  • Purity and Structural Verification: Confirm the purity of the isolated this compound by analytical HPLC and verify its structure using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Assay_Workflow Stock_Solution 1. Prepare Stock Solution of this compound in DMSO Serial_Dilution 2. Perform 2-fold Serial Dilutions in a 96-well plate with broth Stock_Solution->Serial_Dilution Inoculation 4. Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation 5. Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination 6. Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination Result MIC Value (µg/mL) MIC_Determination->Result

References

Senfolomycin B: A Technical Overview of a Dihydrosenfolomycin A Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, also recognized as dihydrosenfolomycin A, is a member of the paulomycin family of antibiotics. These structurally complex natural products are known for their activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, detailing its relationship to Senfolomycin A, its physicochemical properties, and what is currently understood about its biological activity and mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge and provides generalized experimental protocols relevant to its study.

Physicochemical Properties

This compound is characterized as the dihydro derivative of Senfolomycin A. This structural modification, the reduction of a double bond, results in a change in its molecular formula and weight. Like other paulomycins, the senfolomycins feature a unique glycosidic structure attached to a paulic acid moiety.

PropertyValueReference
Compound Name This compound[1]
Synonym dihydrosenfolomycin A[1]
Molecular Formula C₂₉H₃₈N₂O₁₆S[1]
Molecular Weight 702 g/mol [1]
Compound Class Paulomycin Antibiotic[1]
Key Structural Features Dihydro derivative of Senfolomycin A

Biological Activity and Mechanism of Action

The biological activity of the paulomycin family of antibiotics, including the senfolomycins, is intrinsically linked to the presence of an isothiocyanate group within the paulic acid moiety. This functional group is believed to be the pharmacophore responsible for their antibacterial effects.

Senfolomycins exhibit primary activity against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of essential cellular processes in bacteria. A likely target is bacterial protein synthesis, where the complex sugar moieties of the antibiotic may bind to the bacterial ribosome, thereby inhibiting the translation of messenger RNA into proteins and leading to cell death.

Experimental Protocols

Detailed, standardized experimental protocols for the specific analysis of this compound are not widely published. However, methodologies used for the broader paulomycin class can be adapted for its study.

Isolation and Purification of Senfolomycins

This protocol outlines a general procedure for the isolation and purification of senfolomycins from a producing Streptomyces strain.

1. Fermentation:

  • Cultivate the producing Streptomyces strain in a suitable liquid medium to facilitate the production of secondary metabolites, including senfolomycins. Optimal conditions such as medium composition, temperature, and aeration should be determined for the specific strain.

2. Extraction:

  • After an appropriate incubation period, separate the mycelium from the culture broth via centrifugation or filtration.

  • Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate, to partition the senfolomycins into the organic phase.

3. Chromatographic Separation:

  • Concentrate the organic extract and subject it to chromatographic techniques for purification.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is often effective for separating complex natural products like senfolomycins. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, can be optimized for the separation of Senfolomycin A and B.

  • Thin-Layer Chromatography (TLC): Silica gel plates can be utilized with a solvent system tailored to the polarity of the senfolomycins to achieve separation.

Workflow for Isolation and Purification

Fermentation Fermentation of Streptomyces sp. Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Extraction Supernatant Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Chromatographic Separation (HPLC/TLC) Concentration->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

Caption: General workflow for the isolation and purification of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

3. Preparation of Bacterial Inoculum:

  • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

5. Reading the Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Logic for MIC Determination

Start Start MIC Assay Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Biosynthesis of Senfolomycins

The biosynthetic pathway for senfolomycins is presumed to be highly similar to that of the well-studied paulomycins. The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted into the paulic acid moiety. Concurrently, separate pathways are responsible for the synthesis of the deoxysugar units. These sugar units are then glycosidically linked to the paulic acid core by glycosyltransferases. The final steps likely involve tailoring enzymes that perform modifications, such as the reduction that differentiates this compound from Senfolomycin A.

Proposed Biosynthetic Pathway Overview

Chorismate Chorismate Paulic_Acid_Pathway Paulic Acid Biosynthesis Chorismate->Paulic_Acid_Pathway Glycosylation Glycosylation Paulic_Acid_Pathway->Glycosylation Deoxysugar_Pathway Deoxysugar Biosynthesis Deoxysugar_Pathway->Glycosylation Senfolomycin_A Senfolomycin A Glycosylation->Senfolomycin_A Reduction Reduction Senfolomycin_A->Reduction Senfolomycin_B This compound (dihydrosenfolomycin A) Reduction->Senfolomycin_B

Caption: Simplified overview of the proposed biosynthetic pathway for this compound.

Conclusion

This compound, as dihydrosenfolomycin A, represents an interesting member of the paulomycin family of antibiotics. While its structural relationship to Senfolomycin A is established, a significant gap exists in the scientific literature regarding its specific biological activity, potency, and detailed mechanism of action. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the therapeutic potential of this natural product. Future research should focus on obtaining quantitative data (MICs, IC50s) against a broad panel of pathogens and cell lines, as well as identifying its precise molecular target(s) to better understand its mechanism of action.

References

Senfolomycin B: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, a class of glycosylated natural products known for their potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological characteristics of this compound. It also outlines detailed experimental protocols for its isolation and biological evaluation, based on methodologies established for the closely related paulomycins. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide leverages information from its structural analogues, primarily Senfolomycin A and other paulomycins, to present a complete overview.

Chemical Structure and Physicochemical Properties

While a definitive, publicly available structure for this compound has not been explicitly published, it is understood to be a close derivative of Senfolomycin A. Senfolomycin A is a stereoisomer of paulomycin E. The prevailing hypothesis suggests that this compound is dihydrosenfolomycin A, analogous to the relationship between other members of the paulomycin family.

The core structure of these compounds consists of a paulic acid moiety, which contains a rare isothiocyanate group, attached to a glycosidic portion comprised of two deoxysugar units: D-allose and L-paulomycose. The isothiocyanate group is crucial for the biological activity of these antibiotics.

The following table summarizes the known and inferred physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C29H38N2O16S[1]
Molecular Weight 702.68 g/mol [1]
Class Paulomycin Antibiotic
Key Structural Features Glycosylated, Isothiocyanate group (inferred), Dihydro derivative of Senfolomycin A (hypothesized)

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity against Gram-positive bacteria and mycobacteria.[1] Notably, it is also effective against strains of Staphylococcus aureus that are resistant to other common antibiotics such as penicillin, streptomycin, neomycin, and macrolides.[1] Its activity against Gram-negative bacteria is reported to be weaker, a common characteristic of the paulomycin class, likely due to the permeability barrier presented by the outer membrane of these bacteria.

The precise mechanism of action for the senfolomycins has not been fully elucidated. However, it is widely accepted that the biological activity is dependent on the highly reactive isothiocyanate group. This group can form covalent bonds with nucleophilic residues (such as cysteine and lysine) in bacterial proteins, thereby inhibiting their function. It is hypothesized that the primary target of this class of antibiotics is a critical bacterial protein, potentially an enzyme involved in essential cellular processes like cell wall synthesis or protein synthesis.

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and assessment of the antibacterial activity of this compound, adapted from established protocols for the paulomycin family of antibiotics.

Isolation and Purification of this compound

This protocol describes a general procedure for obtaining this compound from a producing microorganism, typically a Streptomyces species.

  • Fermentation:

    • Cultivate the producing Streptomyces strain in a suitable liquid fermentation medium. A typical medium might contain glucose, yeast extract, and peptone.

    • Maintain optimal growth conditions, including temperature and aeration, for a period of 5-7 days to allow for the production of secondary metabolites.

  • Extraction:

    • Extract the acidified broth with a water-immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone, to partition the senfolomycins into the organic phase.

  • Chromatographic Purification:

    • Concentrate the organic extract in vacuo.

    • Subject the concentrated extract to a series of chromatographic separations. This may include:

      • Thin-Layer Chromatography (TLC): Utilize silica gel plates with a suitable solvent system to monitor the separation.

      • High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. It has been reported that HPLC can be successfully used to separate Senfolomycin A and B.

  • Characterization:

    • Analyze the purified fractions using mass spectrometry (e.g., ESI-MS or FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to confirm the identity and purity of the isolated this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Stock Solution:

    • Prepare a stock solution of purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain to be tested overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Serial Dilution and Inoculation:

    • Perform two-fold serial dilutions of the this compound stock solution in the wells of the 96-well plate containing the appropriate growth medium.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria) on each plate.

  • Incubation and MIC Determination:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizations

Biosynthetic Pathway of the Paulomycin/Senfolomycin Core Structure

The biosynthesis of senfolomycins is believed to follow a pathway that is very similar to that of the paulomycins. The following diagram illustrates the proposed biosynthetic pathway leading to the core structure of these antibiotics, starting from chorismate.

Biosynthetic_Pathway Chorismate Chorismate Paulic_Acid_Moiety Paulic_Acid_Moiety Chorismate->Paulic_Acid_Moiety Series of enzymatic reactions Glycosylation Glycosyltransferases Paulic_Acid_Moiety->Glycosylation Deoxysugar_Units D-allose & L-paulomycose Deoxysugar_Units->Glycosylation Paulomycin_Core Paulomycin/Senfolomycin Core Structure Glycosylation->Paulomycin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methylation) Paulomycin_Core->Tailoring_Enzymes Senfolomycin_A Senfolomycin A Tailoring_Enzymes->Senfolomycin_A Reduction Reduction Senfolomycin_A->Reduction Senfolomycin_B This compound Reduction->Senfolomycin_B

Caption: Proposed biosynthetic pathway of Senfolomycins.

Experimental Workflow for Isolation and Purification

The following diagram outlines the key steps in the experimental workflow for the isolation and purification of this compound from a fermentation broth.

Experimental_Workflow Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Acidification and Solvent Extraction Fermentation->Extraction Concentration 3. Concentration of Organic Extract Extraction->Concentration Chromatography 4. Chromatographic Purification (TLC, HPLC) Concentration->Chromatography Characterization 5. Structural Characterization (MS, NMR) Chromatography->Characterization Pure_Compound Pure this compound Characterization->Pure_Compound

Caption: Workflow for this compound isolation.

References

Unraveling the Enigma: A Technical Guide to the Mode of Action of Senfolomycin B and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antibacterial Mechanism of the Senfolomycin/Paulomycin Antibiotic Family, Offering Insights for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the mode of action of Senfolomycin B, a member of the paulomycin family of antibiotics. Due to the limited specific research on this compound, this document synthesizes findings from studies of its close structural relatives, Senfolomycin A and the broader paulomycin family, to infer its mechanism of action. This family of natural products exhibits potent activity primarily against Gram-positive bacteria, including drug-resistant strains, making them a subject of significant interest in the ongoing search for novel antimicrobial agents.

Executive Summary

This compound, structurally identified as a derivative of Senfolomycin A (dihydrosenfolomycin A), belongs to the paulomycin class of glycosylated antibiotics.[1] The antibacterial efficacy of these compounds is intrinsically linked to a unique chemical feature: an isothiocyanate group within the paulic acid moiety.[2][3] This highly reactive group is the pharmacophore, responsible for the covalent modification and subsequent inactivation of essential bacterial proteins. While the definitive molecular target remains to be conclusively identified, evidence points towards the inhibition of bacterial type I signal peptidase (SPase), a critical enzyme in the protein secretion pathway. This guide will dissect the available data, present detailed experimental protocols for studying this class of antibiotics, and provide visual representations of the proposed mechanisms and workflows.

The Isothiocyanate Pharmacophore: A Mechanism of Covalent Inhibition

The hallmark of the senfolomycin and paulomycin antibiotics is the presence of an isothiocyanate (-N=C=S) group. This functional group is a potent electrophile, readily reacting with nucleophilic residues in proteins, most notably the sulfhydryl groups of cysteine and the amino groups of lysine.[4] This reaction forms a stable covalent bond, leading to irreversible inhibition of the target protein's function. The indispensable role of the isothiocyanate group is underscored by the observation that derivatives lacking it, such as the paulomenols, are devoid of antibacterial activity.[3]

The proposed general mechanism of action involves the following steps:

  • Cellular Entry: The antibiotic penetrates the bacterial cell envelope.

  • Target Recognition: The antibiotic identifies and binds to one or more essential bacterial proteins.

  • Covalent Modification: The isothiocyanate group reacts with a nucleophilic residue on the target protein.

  • Inhibition of Function: The covalent modification disrupts the protein's structure and function, leading to a cascade of events that culminate in bacterial cell death.

Potential Molecular Target: Bacterial Type I Signal Peptidase (SPase)

A compelling hypothesis for the specific molecular target of the senfolomycin/paulomycin family is the bacterial type I signal peptidase (SPase). SPase is an essential enzyme located in the bacterial cell membrane that plays a crucial role in the secretion of numerous proteins. It cleaves the N-terminal signal peptides from preproteins as they are translocated across the cell membrane, a vital step for the proper localization and function of a wide array of proteins involved in nutrient acquisition, cell wall maintenance, and virulence.

Inhibition of SPase would lead to the accumulation of unprocessed preproteins in the cell membrane, disrupting the protein secretion pathway and triggering a cascade of lethal downstream effects. The arylomycin family of antibiotics are known inhibitors of SPase, and the physiological consequences of this inhibition have been studied, providing a valuable framework for understanding the potential effects of senfolomycins.

Quantitative Data: Antibacterial Spectrum

While specific quantitative data for this compound is scarce, the general antibacterial spectrum of the paulomycin family has been characterized. These antibiotics demonstrate potent activity against a range of Gram-positive bacteria and are notably less effective against Gram-negative organisms, likely due to the permeability barrier presented by the outer membrane.

Bacterial SpeciesAntibiotic FamilyReported Activity
Staphylococcus aureusPaulomycins/SenfolomycinsActive, including resistant strains
Streptococcus pneumoniaePaulomycins/SenfolomycinsActive
Enterococcus faecalisPaulomycins/SenfolomycinsActive
Mycobacterium tuberculosisPaulomycins/SenfolomycinsActive
Escherichia coliPaulomycins/SenfolomycinsGenerally weak or inactive
Pseudomonas aeruginosaPaulomycins/SenfolomycinsGenerally weak or inactive

Note: This table is a qualitative summary. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of isothiocyanate-containing antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.

Materials:

  • This compound (or related compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the antibiotic in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the logarithmic phase bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signal Peptidase (SPase) Inhibition Assay

This is a generalized protocol for an in vitro assay to measure the inhibition of SPase activity.

Materials:

  • Purified recombinant bacterial SPase

  • Fluorogenic SPase substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

  • Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)

  • This compound (or related compound)

  • Fluorimeter or microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a microplate, combine the purified SPase enzyme and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit binding.

  • Initiate Reaction: Add the fluorogenic substrate to the wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations: Pathways and Workflows

G Proposed Mechanism of Action of this compound cluster_0 Bacterial Cell SenfolomycinB This compound TargetProtein Essential Bacterial Protein (e.g., Signal Peptidase) SenfolomycinB->TargetProtein Binding InactiveProtein Inactive Covalently Modified Protein TargetProtein->InactiveProtein Covalent Modification by Isothiocyanate Group CellDeath Bacterial Cell Death InactiveProtein->CellDeath Disruption of Essential Cellular Processes

Caption: Proposed covalent inhibition mechanism of this compound.

G Experimental Workflow for MIC Determination A Prepare Antibiotic Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read and Record MIC Value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Future Directions

The senfolomycin/paulomycin family of antibiotics represents a promising class of compounds with a potentially novel mechanism of action. Future research should focus on the definitive identification of the molecular target(s) of this compound and its analogs. Techniques such as affinity chromatography using a biotinylated derivative of the antibiotic, followed by mass spectrometry-based proteomic analysis of the pulled-down proteins, could be instrumental in this endeavor. Furthermore, a more detailed characterization of the antibacterial spectrum of purified this compound is warranted. A deeper understanding of the structure-activity relationships within this family could also guide the semi-synthetic modification of these natural products to enhance their efficacy and broaden their spectrum of activity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available research and should not be considered as a definitive guide for clinical or diagnostic use.

References

The Isothiocyanate Moiety of Senfolomycin B: A Technical Guide to its Anticipated Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senfolomycin B, a member of the paulomycin family of antibiotics, is distinguished by the presence of a highly reactive isothiocyanate group. While direct experimental data on this compound is limited, the well-documented biological activities of the closely related paulomycins and other isothiocyanate-containing compounds provide a strong foundation for understanding its potential therapeutic effects. This technical guide synthesizes the available evidence to elucidate the anticipated mechanism of action, biological activities, and relevant experimental protocols associated with the isothiocyanate functional group of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this unique natural product.

Introduction: The Critical Role of the Isothiocyanate Group

The paulomycin family of antibiotics, which includes Senfolomycin A and its proposed derivative this compound, are potent inhibitors of Gram-positive bacteria.[1][2] A key structural feature of these molecules is the paulic acid moiety, which contains a rare and highly reactive isothiocyanate (–N=C=S) group.[1][2] This functional group is widely recognized as the pharmacophore, the molecular feature responsible for the biological activity of the paulomycins.[1] Derivatives of paulomycins that lack the isothiocyanate group, known as paulomenols, are devoid of antibacterial activity, underscoring the critical role of this moiety.

Isothiocyanates are also found in cruciferous vegetables and are known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These compounds exert their effects through various mechanisms, most notably the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant and detoxification responses.

Anticipated Mechanism of Action of this compound's Isothiocyanate Group

The high reactivity of the isothiocyanate group suggests that this compound's mechanism of action likely involves the covalent modification of essential biomolecules in target organisms.

Covalent Bonding with Nucleophilic Residues

The isothiocyanate group is a potent electrophile that readily reacts with nucleophilic residues in proteins, such as the thiol groups of cysteine and the amine groups of lysine. This irreversible covalent bonding can lead to the inactivation of essential bacterial enzymes, disrupting critical cellular processes and ultimately causing cell death. Potential enzymatic targets in bacteria could include those involved in:

  • Cell wall biosynthesis

  • Protein synthesis

  • Nucleic acid replication

Activation of the Nrf2 Signaling Pathway

A well-established mechanism for many isothiocyanates is the activation of the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxification enzymes. While this mechanism is primarily associated with the anticancer and anti-inflammatory effects of dietary isothiocyanates, it could also contribute to the overall biological profile of this compound.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Target_Genes Transcription of Protective Genes ARE->Target_Genes Initiates Transcription

Caption: Nrf2 signaling pathway activation by isothiocyanates.

Expected Biological Activities and Supporting Data from Related Isothiocyanates

Based on the activities of other isothiocyanates, this compound is anticipated to exhibit a range of biological effects. The following tables summarize quantitative data for well-studied isothiocyanates, providing a reference for the potential potency of this compound.

Anticancer Activity

Many isothiocyanates have demonstrated potent anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater potency.

IsothiocyanateCancer Cell LineIC50 (µM)Reference
Sulforaphane (SFN)PC-3 (Prostate)15
Phenethyl Isothiocyanate (PEITC)A549 (Lung)5
Benzyl Isothiocyanate (BITC)MCF-7 (Breast)8
Anti-inflammatory Activity

Isothiocyanates can also modulate inflammatory responses by inhibiting key inflammatory mediators.

IsothiocyanateInflammatory MarkerCell LineInhibition (%)Reference
Sulforaphane (SFN)Nitric Oxide (NO)RAW 264.760 at 10 µM
Phenethyl Isothiocyanate (PEITC)TNF-αTHP-175 at 5 µM
Antimicrobial Activity

The antimicrobial efficacy of isothiocyanates is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

IsothiocyanateMicroorganismMIC (µg/mL)Reference
Allyl Isothiocyanate (AITC)E. coli128
Benzyl Isothiocyanate (BITC)S. aureus64

Recommended Experimental Protocols for Evaluating this compound

For researchers aiming to validate the biological activity of this compound's isothiocyanate group, standardized experimental protocols are essential.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add solubilizing agent (e.g., DMSO) incubate3->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate analyze_data Calculate cell viability read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Visual Assessment: Determine the MIC as the lowest concentration of this compound in which no visible growth is observed.

Conclusion

While specific studies on this compound are not yet widely available, the established importance of the isothiocyanate group in the closely related paulomycin antibiotics provides a strong basis for predicting its biological activity. The potent and diverse effects of other isothiocyanates further suggest that this compound holds significant therapeutic promise. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's anticancer, anti-inflammatory, and antimicrobial properties. Further research is warranted to fully elucidate the specific mechanisms and therapeutic potential of this intriguing natural product.

References

Senfolomycin B: A Technical Overview of its Antibacterial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Senfolomycin B, a member of the paulomycin family of antibiotics, represents a promising area of investigation in the ongoing search for novel antimicrobial agents. Structurally similar to its more studied counterpart, Senfolomycin A, this compound exhibits notable activity against a range of Gram-positive bacteria, including strains resistant to several established antibiotic classes. This document provides a comprehensive technical guide on the antibacterial spectrum, proposed mechanism of action, and relevant experimental methodologies for the evaluation of this compound.

Antibacterial Spectrum

This compound demonstrates a significant antibacterial effect, particularly against Gram-positive bacteria and mycobacteria.[1] Its activity extends to challenging pathogens such as Staphylococcus aureus strains that have developed resistance to penicillin, streptomycin, neomycin, and macrolide antibiotics.[1] While its primary strength lies in combating Gram-positive organisms, like Senfolomycin A, it is reported to have weaker activity against Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature. However, to provide a contextual benchmark for its potential efficacy, the following tables summarize the MIC values for common antibiotics against bacterial species that fall within the expected activity spectrum of the senfolomycin/paulomycin family. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise MIC values of this compound for their specific strains of interest.

Table 1: Comparative MIC Data for Staphylococcus aureus

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Vancomycin12≤0.5 - 2
Linezolid120.5 - 4
Doxycycline0.251≤0.12 - >32
Florfenicol4161 - 64
Berberine6412832 - 256
Data is compiled from representative studies and is intended for comparative purposes. Actual MIC values for this compound will vary depending on the specific strain and testing conditions.[2]

Table 2: Comparative MIC Data for Enterococcus faecalis

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ampicillin12≤0.25 - 8
Vancomycin240.5 - >256
Linezolid120.5 - 4
Data is compiled from representative studies and is intended for comparative purposes. Actual MIC values for this compound will vary depending on the specific strain and testing conditions.[2]

Proposed Mechanism of Action

The precise molecular target of the senfolomycins has not been definitively established. However, their structural similarity to the paulomycins provides significant insight into their likely mechanism of action. The antibacterial activity of this family is strongly attributed to the presence of a rare isothiocyanate group within the paulic acid moiety. This highly reactive group is capable of forming covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins.

This suggests that this compound likely acts by inactivating one or more essential bacterial enzymes, thereby disrupting critical cellular processes. A probable target is bacterial protein synthesis, as many complex glycosylated antibiotics are known to bind to the bacterial ribosome and inhibit the translation of messenger RNA. The derivatives of related compounds that lack the isothiocyanate group are devoid of antibacterial activity, underscoring its critical role.

Proposed High-Level Mechanism of this compound SenfolomycinB This compound (with isothiocyanate group) BacterialCell Gram-Positive Bacterial Cell SenfolomycinB->BacterialCell Enters Inactivation Covalent Bonding and Enzyme Inactivation SenfolomycinB->Inactivation Reacts with EssentialEnzymes Essential Bacterial Enzymes (e.g., involved in protein synthesis) EssentialEnzymes->Inactivation CellDeath Inhibition of Cellular Processes & Bacterial Cell Death Inactivation->CellDeath

Caption: Proposed high-level mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for determining the in vitro antibacterial activity of this compound, adapted from established antimicrobial susceptibility testing standards.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB within a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Controls: Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot Inoculation: Spot-inoculate the aliquot onto a quadrant of a TSA plate.

  • Growth Control: Plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Workflow for MIC and MBC Determination cluster_mic MIC Determination cluster_mbc MBC Determination PrepStock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate PrepStock->SerialDilution Inoculate Inoculate with Bacterial Suspension SerialDilution->Inoculate IncubateMIC Incubate 16-20h at 35°C Inoculate->IncubateMIC ReadMIC Visually Read MIC (No Turbidity) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates ReadMIC->Subculture Proceed with clear wells IncubateMBC Incubate 18-24h at 35°C Subculture->IncubateMBC ReadMBC Count Colonies and Determine MBC (≥99.9% kill) IncubateMBC->ReadMBC

Caption: Workflow for MIC and MBC determination.

References

An In-depth Technical Guide on the Activity of Senfolomycin B Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Senfolomycin B, a member of the paulomycin family of antibiotics, with a specific focus on its efficacy against Gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related paulomycin family to infer its activity profile. Senfolomycins A and B are stereoisomers and are anticipated to exhibit comparable biological activities.[1]

Mechanism of Action

The precise mechanism of action for the senfolomycins and paulomycins has not been definitively established. However, the presence of a reactive isothiocyanate group is known to be crucial for their antibacterial properties.[2] This group can form covalent bonds with nucleophilic residues like cysteine and lysine in proteins, suggesting that the antibiotic likely inactivates essential bacterial enzymes.[2] It is hypothesized that a likely target is bacterial protein synthesis, where the complex sugar moieties, characteristic of this antibiotic class, may bind to the bacterial ribosome, inhibiting mRNA translation and leading to cell death.[3]

Quantitative Data on Antibacterial Activity

Specific minimum inhibitory concentration (MIC) values for this compound are not widely reported. However, the activity of the structurally similar paulomycins provides a strong indication of its expected potency against various Gram-positive pathogens. The following table summarizes representative MIC values for paulomycins against a selection of Gram-positive bacteria. It is anticipated that this compound would exhibit MICs in a similar range.

Bacterial SpeciesAntibioticMIC Range (µg/mL)
Staphylococcus aureusPaulomycin0.05 - 1.56
Streptococcus pyogenesPaulomycin0.02 - 0.1
Streptococcus pneumoniaePaulomycin0.05 - 0.2
Enterococcus faecalisPaulomycin0.4 - 6.25
Clostridium difficilePaulomycin0.1 - 0.2

Note: The data presented is for the paulomycin family of antibiotics and serves as a proxy for the expected activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of compounds like this compound.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted this compound, bringing the total volume to 100 µL.

    • Controls: Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) on each plate.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • MIC Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.

2. Minimum Bactericidal Concentration (MBC) Determination

This assay is performed following the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Materials:

    • MIC plate from the completed assay

    • Tryptic Soy Agar (TSA) plates

    • Sterile micropipette tips

    • Incubator

  • Procedure:

    • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

    • Plating: Spot-inoculate the aliquot onto a TSA plate. Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

    • Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

    • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic MBC_Workflow mic_plate Completed MIC Plate (Wells with no growth) subculture Subculture Aliquots onto Agar Plates mic_plate->subculture incubate Incubate Plates (35-37°C, 18-24h) subculture->incubate count_colonies Count Colonies and Calculate % Kill incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

References

Senfolomycin B: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senfolomycin B, a member of the paulomycin family of antibiotics. This document collates the available data on its physicochemical properties, proposed biosynthetic pathway, and mechanism of action. It also includes detailed experimental protocols for its isolation and characterization, designed to support further research and development in the field of novel antibacterial agents.

Physicochemical Properties

This compound is structurally related to Senfolomycin A and the broader family of paulomycin antibiotics. While direct experimental determination of its molecular formula and weight is not widely published, it has been proposed to be dihydrosenfolomycin A. Based on this, the following properties can be inferred.

PropertyValueReference
Molecular Formula C₂₉H₃₈N₂O₁₆S (inferred)
Molecular Weight 702.68 g/mol [1]
Class Paulomycin Antibiotic
Key Structural Features Glycosylated, Isothiocyanate group (proposed)

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to follow a pathway highly similar to that of other paulomycins, originating from chorismate. This complex enzymatic process involves the synthesis of a paulic acid moiety and two deoxysugar units, which are subsequently linked and modified.

This compound Biosynthetic Pathway Chorismate Chorismate Paulic_Acid_Pathway Multi-step Enzymatic Conversion Chorismate->Paulic_Acid_Pathway Shikimate Pathway Intermediate Paulic_Acid Paulic Acid Moiety (with Isothiocyanate group) Paulic_Acid_Pathway->Paulic_Acid Glycosylation Glycosyltransferases Paulic_Acid->Glycosylation Deoxysugar_Pathway Separate Deoxysugar Biosynthesis D_Allose D-Allose Deoxysugar_Pathway->D_Allose L_Paulomycose L-Paulomycose Deoxysugar_Pathway->L_Paulomycose D_Allose->Glycosylation L_Paulomycose->Glycosylation Senfolomycin_A_precursor Senfolomycin A Precursor Glycosylation->Senfolomycin_A_precursor Reduction Reduction Senfolomycin_A_precursor->Reduction Dihydrogenation Senfolomycin_B This compound Reduction->Senfolomycin_B

Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound is reported to have antibacterial activity against Gram-positive bacteria and mycobacteria.[1] Notably, it shows efficacy against strains resistant to other common antibiotics such as penicillin, streptomycin, neomycin, and macrolides.[1] The mechanism of action, like other paulomycins, is thought to be centered on the highly reactive isothiocyanate group, which can form covalent bonds with nucleophilic residues in essential bacterial proteins, leading to their inactivation and ultimately, cell death.

This compound Mechanism of Action Senfolomycin_B This compound (with Isothiocyanate Group) Covalent_Bond Covalent Bond Formation Senfolomycin_B->Covalent_Bond Enters Bacterial_Cell Bacterial Cell Essential_Protein Essential Bacterial Protein (e.g., enzymes for cell wall synthesis, protein synthesis, or DNA replication) Nucleophilic_Residues Nucleophilic Residues (e.g., Cysteine, Lysine) Essential_Protein->Nucleophilic_Residues Nucleophilic_Residues->Covalent_Bond Inactivated_Protein Inactivated Protein Covalent_Bond->Inactivated_Protein Inhibition Inhibition of Essential Cellular Processes Inactivated_Protein->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Proposed mechanism of action for this compound.

AntibioticTarget OrganismMIC Range (µg/mL)
VancomycinStaphylococcus aureus0.5 - 2
LinezolidStaphylococcus aureus0.5 - 4
DaptomycinStaphylococcus aureus0.25 - 1
IsoniazidMycobacterium tuberculosis0.015 - 0.06
RifampicinMycobacterium tuberculosis0.06 - 0.25

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound, adapted from methodologies used for related paulomycins.

Isolation and Purification

A standardized workflow for isolating and purifying this compound is crucial for obtaining material for further study.

Isolation and Purification Workflow Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Solvent Extraction (e.g., ethyl acetate) Fermentation->Extraction Crude_Extract 3. Crude Extract Concentration Extraction->Crude_Extract Silica_Gel 4. Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Collection 5. Active Fraction Collection Silica_Gel->Fraction_Collection HPLC 6. Reversed-Phase HPLC Fraction_Collection->HPLC Pure_Compound 7. Pure this compound HPLC->Pure_Compound

Workflow for the isolation and purification of this compound.
  • Fermentation: A culture of the producing Streptomyces strain is grown in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is acidified, and the active compounds are extracted using a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography:

    • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a solvent gradient (e.g., chloroform-methanol) to separate the components.

    • Reversed-Phase HPLC: The fractions showing activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Characterization: The purified compound is characterized using mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Preparation of Antibiotic Solutions: A stock solution of purified this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Preparation of Bacterial Inoculum: The test bacterium is grown overnight and then diluted to a standardized concentration (approximately 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation is warranted to fully elucidate its structure, mechanism of action, and therapeutic potential.

References

Unraveling the Architecture of Senfolomycin B: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, a member of the paulomycin family of antibiotics, represents a complex structural challenge that has necessitated a multifaceted analytical approach for its characterization. Produced by Streptomyces species, this class of natural products has garnered interest for its potent antibacterial activity, primarily against Gram-positive bacteria. This in-depth technical guide provides a comprehensive overview of the core techniques employed in the structural elucidation of this compound. Due to the scarcity of publicly available, specific quantitative data for this compound, this guide will draw upon the established knowledge of the closely related paulomycin family, particularly Senfolomycin A and paulomycin F, to illustrate the principles and methodologies.

The Structural Conundrum: Stereoisomer or Dihydro Derivative?

The precise structure of this compound has been subject to some ambiguity in the scientific literature. Early reports suggested that Senfolomycin A and B are stereoisomers, differing only in the stereochemistry of a methoxy group on the paulomycose sugar moiety.[1] Both compounds were found to have similar physicochemical and biological properties.[2]

However, other evidence suggests a more distinct structural difference. Indirect evidence has proposed that this compound is, in fact, dihydrosenfolomycin A.[2] This would correspond to a molecular formula of C₂₉H₃₈N₂O₁₆S and a molecular weight of 702, making it a dihydro derivative of Senfolomycin A (C₂₉H₃₆N₂O₁₆S, MW 700).[2] This structural relationship is analogous to that of paulomycin F, which is a dihydro derivative of another paulomycin.[1] This guide will proceed with the understanding that this compound is likely a dihydro derivative, a hypothesis that can be definitively tested using the techniques outlined below.

Isolation and Purification

The initial and critical step in the structural elucidation of any natural product is its isolation and purification from the fermentation broth of the producing microorganism. A generalized protocol for obtaining pure this compound is as follows:

Experimental Protocol: Isolation and Purification of Senfolomycins

  • Fermentation: Streptomyces species known to produce senfolomycins are cultured in a suitable liquid medium under optimized conditions to maximize the yield of the target secondary metabolites.

  • Extraction: The fermentation broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the senfolomycins into the organic phase.

  • Chromatographic Separation: The crude extract is concentrated and subjected to a series of chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column is often employed for the separation of these complex natural products. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with modifiers such as formic acid, is typically used. Thin-Layer Chromatography (TLC) on silica gel plates can also be utilized to monitor the purification process and for smaller-scale separations.

Core Structural Elucidation Techniques

A combination of spectroscopic techniques is essential to piece together the intricate structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its substructures through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used to generate intact molecular ions of complex natural products like senfolomycins.

  • Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are employed to obtain accurate mass measurements, which are crucial for determining the elemental composition.

  • Tandem MS (MS/MS): To gain structural insights, tandem mass spectrometry is performed. The molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides information about the connectivity of different structural motifs within the molecule.

Data Presentation: Expected Mass Spectrometric Data for this compound

Ion TypeExpected m/z (for Dihydrosenfolomycin A)Information Gained
[M+H]⁺703Molecular weight confirmation
[M+Na]⁺725Adduct ion for confirmation
Fragment IonsVariesProvides information on the sugar moieties, the paulic acid core, and other substructures. The fragmentation pattern would be compared to that of Senfolomycin A to identify differences corresponding to the dihydro nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their scalar couplings to neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation: Illustrative NMR Data for a Paulomycin Derivative

Since specific NMR data for this compound is not publicly available, the following table for a novel paulomycin derivative (Compound 1 from a study on S. albus) illustrates how such data would be presented.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2165.2
3108.96.15 (s)
4175.8
4a105.1
535.12.85 (dd, 15.0, 5.0), 2.65 (dd, 15.0, 10.0)
670.34.10 (m)
.........

This is an exemplary table and does not represent actual data for this compound.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, its application is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge for complex and flexible natural products. To date, no crystal structure of this compound has been reported in the public domain.

Experimental Protocol: Single-Crystal X-ray Diffraction (General)

  • Crystallization: The purified compound is dissolved in a suitable solvent system, and various crystallization techniques (e.g., slow evaporation, vapor diffusion) are employed to obtain single crystals of sufficient size and quality.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final crystal structure.

Chemical Degradation

In some cases, particularly for complex molecules elucidated before the advent of modern 2D NMR techniques, chemical degradation was used to break down the molecule into smaller, more easily identifiable fragments. While less common now, it can still be a useful complementary technique. For the paulomycin family, degradation studies could involve hydrolysis of the glycosidic bonds to separate the sugar moieties from the aglycone for individual characterization.

Visualization of Elucidation Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the structural elucidation of this compound.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography (HPLC, TLC) Chromatography (HPLC, TLC) Crude Extract->Chromatography (HPLC, TLC) Pure this compound Pure this compound Chromatography (HPLC, TLC)->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Pure this compound->X-ray Crystallography Molecular Formula\n& Fragmentation Molecular Formula & Fragmentation Mass Spectrometry->Molecular Formula\n& Fragmentation Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry 3D Structure 3D Structure X-ray Crystallography->3D Structure Proposed Structure Proposed Structure Molecular Formula\n& Fragmentation->Proposed Structure Connectivity & Stereochemistry->Proposed Structure Final Structure Final Structure 3D Structure->Final Structure Proposed Structure->Final Structure

Workflow for the Structural Elucidation of this compound.

G cluster_0 Structural Relationships Senfolomycin A Senfolomycin A This compound This compound Senfolomycin A->this compound  Reduction (+2H) (Proposed) Other Paulomycins Other Paulomycins Senfolomycin A->Other Paulomycins Belong to the same family Paulomycin F Paulomycin F Other Paulomycins->Paulomycin F  Reduction (+2H)

Proposed Structural Relationship of this compound.

Conclusion

The structural elucidation of this compound is a complex undertaking that relies on a synergistic combination of isolation techniques and advanced spectroscopic methods. While a definitive, publicly available dataset for this compound remains elusive, the established methodologies for the broader paulomycin family provide a robust framework for its characterization. The prevailing hypothesis suggests that this compound is a dihydro derivative of Senfolomycin A. Future research, particularly the acquisition and publication of high-resolution NMR and MS data, will be crucial to definitively confirm its structure and to fully unlock the therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide to the Senfolomycin B Natural Product Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Senfolomycin B natural product family, a subset of the broader paulomycin class of antibiotics, represents a compelling area of study for novel antimicrobial agent development. These complex glycosylated molecules, produced by actinomycetes of the genus Streptomyces, exhibit significant activity, primarily against Gram-positive bacteria.[1][2] this compound is structurally characterized as dihydrosenfolomycin A.[1] The paulomycin family, including the senfolomycins, is distinguished by a unique structural motif: a paulic acid moiety containing a reactive isothiocyanate group, which is crucial for their biological activity.[1][3] This guide provides a comprehensive overview of the this compound family, with a focus on its core structure, biosynthesis, proposed mechanism of action, biological activity, and detailed experimental protocols relevant to its study. Given the limited specific data on this compound, this guide leverages the more extensively studied paulomycin family as a primary reference point.

Biosynthesis of the Paulomycin Core

The biosynthesis of the senfolomycins is intricately linked to the well-characterized pathway of the paulomycins, originating from the paulomycin biosynthetic gene cluster (pau cluster) identified in Streptomyces paulus and Streptomyces albus. The pathway is a convergent process, involving the separate synthesis of a paulic acid residue and a glycosidic portion, which are later joined. The biosynthesis commences with chorismate, a key intermediate in the shikimate pathway.

A proposed biosynthetic pathway for the paulomycin core, which is analogous to that of the senfolomycins, involves a series of enzymatic reactions catalyzed by proteins encoded by the pau gene cluster. Key steps include the formation of the paulic acid moiety and the synthesis of the deoxysugars D-allose and L-paulomycose. These sugar units are subsequently attached to the paulic acid core by glycosyltransferases. The final tailoring steps, including methylation, lead to the structural diversity observed within the paulomycin family.

Paulomycin Biosynthesis cluster_pathway Convergent Biosynthetic Pathway of Paulomycins cluster_pa Paulic Acid Moiety Synthesis cluster_sugars Glycosidic Portion Synthesis cluster_allose D-Allose Synthesis cluster_paulomycose L-Paulomycose Synthesis Chorismate Chorismate Intermediates_PA Series of Intermediates Chorismate->Intermediates_PA pau genes Paulic_Acid Paulic Acid Moiety Intermediates_PA->Paulic_Acid pau genes Assembly Glycosylation & Assembly (Glycosyltransferases) Paulic_Acid->Assembly Glucose_1P Glucose-1-Phosphate Intermediates_Allose Intermediates Glucose_1P->Intermediates_Allose pau genes Intermediates_Paulomycose Intermediates Glucose_1P->Intermediates_Paulomycose pau genes D_Allose D-Allose Intermediates_Allose->D_Allose D_Allose->Assembly L_Paulomycose L-Paulomycose Intermediates_Paulomycose->L_Paulomycose L_Paulomycose->Assembly Paulomycin_Core Paulomycin Core Structure Assembly->Paulomycin_Core Tailoring Tailoring Reactions (e.g., Methylation) Paulomycin_Core->Tailoring Paulomycins Paulomycins (A, B, etc.) Senfolomycins Tailoring->Paulomycins Mechanism_of_Action cluster_moa Proposed Mechanism of Action of Senfolomycins/Paulomycins Senfolomycin Senfolomycin / Paulomycin (with isothiocyanate group) Bacterial_Cell Bacterial Cell Senfolomycin->Bacterial_Cell Enters Ribosome Bacterial Ribosome (70S) Senfolomycin->Ribosome Binds to (Hypothesized) Enzyme_Target Essential Bacterial Enzyme(s) Senfolomycin->Enzyme_Target Reacts with Bacterial_Cell->Ribosome Bacterial_Cell->Enzyme_Target Protein_Synthesis Protein Synthesis (Translation) Ribosome->Protein_Synthesis Performs Inactivation Covalent Modification & Inactivation Ribosome->Inactivation Inhibited by Senfolomycin Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to (when inhibited) Enzyme_Target->Inactivation Inactivated by Senfolomycin Inactivation->Protein_Synthesis Blocks

References

Methodological & Application

Application Notes and Protocols for Senfolomycin B Fermentation and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senfolomycin B is a polyketide antibiotic with potential therapeutic applications. As a member of the paulomycin family of natural products, it is produced by fermentation of Streptomyces species. This document provides detailed application notes and protocols for the fermentation, extraction, purification, and analysis of this compound. The methodologies presented are based on established procedures for the production of the closely related paulomycins and serve as a comprehensive guide for researchers in natural product discovery and development. While specific quantitative data for this compound production is not widely available, this protocol offers a robust starting point for optimization.

Introduction

This compound is structurally related to the paulomycin family of antibiotics, which are known to be produced by strains of Streptomyces, such as Streptomyces paulus. It is proposed that this compound is dihydrosenfolomycin A. These compounds exhibit antibacterial activity, primarily against Gram-positive bacteria. The biosynthetic pathway is complex, involving a polyketide synthase (PKS) and numerous tailoring enzymes to generate the final intricate structure. This protocol outlines a comprehensive workflow for the production and isolation of this compound, from culture initiation to final purification.

Fermentation Protocol

This protocol is adapted from methods for producing paulomycins from Streptomyces paulus NRRL 8115.[1]

Culture Maintenance and Spore Suspension Preparation
  • Strain: A suitable Streptomyces strain capable of producing this compound.

  • Agar Medium: Mannitol/Soya (MS) agar is used for good sporulation.[1]

  • Incubation: Streak the Streptomyces strain onto MS agar plates and incubate at 28-30°C for 7-10 days, or until abundant sporulation (a characteristic powdery appearance) is observed.

  • Spore Collection: Aseptically add sterile distilled water to the surface of a mature, sporulating plate. Gently scrape the surface with a sterile loop or cotton swab to dislodge the spores.

  • Suspension: Transfer the spore suspension to a sterile centrifuge tube.

  • Storage: Add sterile glycerol to a final concentration of 20% (v/v) for long-term storage at -80°C.

Seed Culture Preparation
  • Seed Medium: Use GS-7 medium for the seed culture.[1]

  • Inoculation: Inoculate 50 µL of the spore suspension into a 250 mL flask containing 50 mL of GS-7 medium.

  • Incubation: Incubate at 28°C for 2 days on a rotary shaker at 200-250 rpm.

Production Fermentation
  • Production Medium: Use R5α medium for the production of this compound.[1]

  • Inoculation: Inoculate the production medium with the seed culture at a 2% (v/v) ratio. For example, add 2 mL of the seed culture to 100 mL of R5α medium in a 500 mL baffled flask.

  • Incubation: Incubate the production culture at 28°C for 4-7 days on a rotary shaker at 200-250 rpm.[1] Production of secondary metabolites in Streptomyces typically occurs during the stationary phase of growth.

Table 1: Media Composition
ComponentSeed Medium (GS-7)Production Medium (R5α)
Glucose10 g/L10 g/L
Soy Flour10 g/L-
Yeast Extract5 g/L5 g/L
Peptone-5 g/L
Soluble Starch-20 g/L
K2HPO41 g/L0.5 g/L
MgSO4·7H2O1 g/L0.25 g/L
NaCl1 g/L-
CaCO32 g/L2 g/L
Trace Elements-2 mL/L
pH7.27.2
Table 2: Fermentation Parameters
ParameterValue
Incubation Temperature28-30°C
Agitation200-250 rpm
Incubation Time (Seed)2 days
Incubation Time (Production)4-7 days
Initial pH7.0-7.2

Extraction and Purification Protocol

The following protocol is a general guide for the extraction and purification of this compound, based on methods for related compounds.

Extraction
  • Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Resuspension: Redissolve the dried extract in a small volume of a suitable solvent like acetonitrile or methanol for further purification.

Purification

A multi-step chromatographic approach is recommended for the purification of this compound.

  • Initial Fractionation (Optional): For complex extracts, an initial fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) on a C18 stationary phase can be beneficial.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is often effective for separating complex natural products.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) at 0.1%, can be optimized for separation.

    • Detection: Monitor the elution profile using a UV detector, with a wavelength of 320 nm being suitable for paulomycins.

    • Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of this compound.

Table 3: HPLC Analysis Parameters
ParameterValue
ColumnApollo C18 (5 µm, 4.6 × 250mm)
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Flow Rate0.8 mL/min
Gradient5% B (0-5 min), 5-90% B (5-25 min), 90-100% B (25-30 min)
Detection320 nm

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to follow a pathway highly similar to that of the paulomycins. This pathway begins with precursors from primary metabolism that are assembled by a polyketide synthase and subsequently modified by various tailoring enzymes, including glycosyltransferases that attach unique sugar moieties.

senfolomycin_b_biosynthesis chorismate Chorismate paulic_acid_precursor Paulic Acid Precursor chorismate->paulic_acid_precursor senfolomycin_scaffold Senfolomycin Scaffold paulic_acid_precursor->senfolomycin_scaffold Assembly & Glycosylation d_allose D-Allose Biosynthesis d_allose->senfolomycin_scaffold l_paulomycose L-Paulomycose Biosynthesis l_paulomycose->senfolomycin_scaffold senfolomycin_a Senfolomycin A senfolomycin_scaffold->senfolomycin_a Tailoring Reactions (e.g., Methylation) senfolomycin_b This compound senfolomycin_a->senfolomycin_b Reduction

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Production

The overall workflow from strain inoculation to purified product involves several key stages, as depicted below.

senfolomycin_production_workflow spore_stock Streptomyces Spore Stock seed_culture Seed Culture (GS-7 Medium, 2 days) spore_stock->seed_culture production_fermentation Production Fermentation (R5α Medium, 4-7 days) seed_culture->production_fermentation harvest Harvest & Centrifugation production_fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Chromatographic Purification (Preparative HPLC) concentration->purification pure_senfolomycin_b Pure this compound purification->pure_senfolomycin_b

Caption: Experimental workflow for this compound production.

Concluding Remarks

The protocols provided herein offer a detailed framework for the fermentation and production of this compound. Optimization of fermentation parameters, such as media components, pH, temperature, and aeration, will be critical for maximizing yields. Furthermore, the purification strategy may require adaptation based on the specific characteristics of the fermentation extract. These application notes serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products.

References

Application Notes and Protocols for the Isolation and Purification of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, a member of the paulomycin family of antibiotics, is a polyketide natural product with potential antibacterial properties. It is presumed to be dihydrosenfolomycin A and is produced by actinomycete bacteria, primarily of the Streptomyces genus.[1][2] Like other paulomycins, its complex glycosylated structure presents a unique challenge and opportunity for antibiotic research and development. This document provides a detailed guide to the isolation and purification of this compound, based on established methodologies for the paulomycin family of compounds.

Data Presentation

The following tables summarize the key quantitative parameters involved in the fermentation, extraction, and purification of this compound and related paulomycins. As specific data for this compound is limited, the data presented is a composite based on protocols for closely related compounds.

Table 1: Fermentation Parameters for Paulomycin Production

ParameterValue/RangeSource
Producing StrainStreptomyces paulus or Streptomyces albus[1][3]
Fermentation MediaGS-7 (seed culture), R5α or MFE (production)[3]
Incubation Temperature28-30°C
Incubation Time4-5 days
Agitation200-250 rpm

Table 2: Extraction and Chromatography Parameters

ParameterDescriptionSource
Extraction
Extraction SolventEthyl Acetate
Solvent to Broth Ratio1:1 (v/v), repeated three times
Silica Gel Chromatography
Stationary PhaseSilica Gel (e.g., 60-200 mesh)
Mobile PhaseGradient of Chloroform-Methanol or Petroleum Ether-Ethyl Acetate
Reversed-Phase HPLC
ColumnC18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate0.8 mL/min (analytical) to 5 mL/min (preparative)
Detection Wavelength238 nm, 274 nm, 320 nm

Experimental Protocols

The following protocols are adapted from established methods for the isolation and purification of paulomycins and can be applied for this compound.

Protocol 1: Fermentation of Streptomyces for this compound Production
  • Seed Culture Preparation:

    • Inoculate 50 µL of Streptomyces paulus spores into 50 mL of GS-7 medium in a 250 mL baffled Erlenmeyer flask.

    • Incubate at 28°C with shaking at 250 rpm for 2 days.

  • Production Culture:

    • Transfer the seed culture to 1 L of R5α or MFE medium in a 2 L baffled Erlenmeyer flask at a 2% (v/v) inoculation ratio.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 4-5 days.

Protocol 2: Extraction of Crude this compound
  • Broth Separation:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Acidify the whole fermentation broth or the supernatant to a pH of 3-4 with an appropriate acid (e.g., oxalic acid).

    • Extract the acidified broth with an equal volume of ethyl acetate three times.

    • Combine the organic layers.

  • Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound
  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of chloroform or a suitable solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 100% chloroform or petroleum ether).

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) or UV absorbance.

    • Pool the fractions containing the compound of interest based on the analysis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

    • Dissolve the semi-purified fractions in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample onto a C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid. A typical gradient could be from 5% to 90% acetonitrile over 20 minutes.

    • Monitor the elution at appropriate wavelengths (e.g., 238 nm, 274 nm, and 320 nm).

    • Collect the peaks corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow fermentation 1. Fermentation (Streptomyces sp.) extraction 2. Extraction (Ethyl Acetate) fermentation->extraction concentration 3. Concentration (Rotary Evaporation) extraction->concentration silica_gel 4. Silica Gel Chromatography (Gradient Elution) concentration->silica_gel hplc 5. Reversed-Phase HPLC (C18 Column) silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound Isolation and Purification.

paulomycin_biosynthesis chorismate Chorismate pks Polyketide Synthase (PKS) Pathway chorismate->pks paulic_acid Paulic Acid Moiety pks->paulic_acid glycosylation Glycosylation paulic_acid->glycosylation sugar_synthesis Deoxysugar Synthesis (D-allose, L-paulomycose) sugar_synthesis->glycosylation paulomycin Paulomycin Scaffold glycosylation->paulomycin tailoring Tailoring Reactions (e.g., Reduction) paulomycin->tailoring senfolomycin_b This compound tailoring->senfolomycin_b

Caption: Presumed Biosynthetic Pathway of this compound.

References

Application Notes and Protocols for the HPLC Separation of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the separation and analysis of Senfolomycin B, a polyketide antibiotic belonging to the paulomycin family, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the separation of closely related paulomycin compounds and are intended to serve as a robust starting point for method development and routine analysis.

Introduction

This compound, a stereoisomer of paulomycin F, is a complex glycosylated antibiotic with activity against Gram-positive bacteria. Structurally similar to Senfolomycin A, from which it differs by a dihydro group, its analysis and purification require a selective and robust chromatographic method. This application note describes a reverse-phase HPLC method suitable for the separation of this compound from related compounds, particularly its close analog, Senfolomycin A. The method is applicable for the analysis of fermentation broths, in-process samples, and purified material.

Experimental Protocols

Sample Preparation from Streptomyces Fermentation Broth

This protocol details the extraction of senfolomycins from a liquid culture of a producing Streptomyces strain.

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to pellet the mycelium.

  • Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted antibiotics.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase two more times with equal volumes of ethyl acetate to ensure complete recovery.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

    • Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Separation Method

This method is adapted from a validated protocol for the separation of paulomycins, which are structurally analogous to senfolomycins.[1]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., Apollo C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program Time (min)
Flow Rate 0.8 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25°C for improved reproducibility
Detection UV-Vis Detector at 320 nm

Data Presentation

While a specific chromatogram for the separation of Senfolomycin A and B is not publicly available, the following table provides expected elution behavior based on the analysis of the structurally similar paulomycins A and B.[1] this compound is expected to elute slightly earlier than Senfolomycin A due to its increased polarity from the reduction of a double bond.

Table 1: Expected Retention Times and UV Absorbance Maxima

CompoundExpected Retention Time (min)*UV λmax (nm)
This compound~18 - 20~238, 320
Senfolomycin A~20 - 22~238, 320

Note: These are estimated retention times and will vary depending on the specific HPLC system, column, and exact chromatographic conditions. Method optimization may be required to achieve baseline separation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to HPLC analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Streptomyces Fermentation Broth centrifugation Centrifugation (10,000 rpm, 15 min) start->centrifugation extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc Reverse-Phase HPLC filtration->hplc Inject Sample detection UV Detection (320 nm) hplc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Senfolomycins and Paulomycins

This diagram shows the structural relationship between the senfolomycins and their corresponding paulomycin analogs.

logical_relationship Paulomycin_E Paulomycin E Senfolomycin_A Senfolomycin A Paulomycin_E->Senfolomycin_A Stereoisomers Senfolomycin_B This compound Senfolomycin_A->Senfolomycin_B Dihydro-derivative Paulomycin_F Paulomycin F Paulomycin_F->Senfolomycin_B Stereoisomers

Caption: Structural relationships of Senfolomycins.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the thin-layer chromatography (TLC) analysis of Senfolomycin B, a member of the paulomycin family of antibiotics. Due to the limited availability of specific TLC protocols for this compound in the public domain, this document outlines a generalized yet comprehensive approach based on established methods for related antibiotics and polyketides. The provided protocols are intended to serve as a robust starting point for method development and validation in a research setting.

Introduction

This compound is a glycosylated antibiotic belonging to the paulomycin family, which is known for its activity primarily against Gram-positive bacteria.[1] Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique that is well-suited for the qualitative analysis and preliminary screening of such compounds.[2][3] It allows for the rapid assessment of sample purity, the identification of compounds by comparison with standards, and the monitoring of reaction progress. This document details the necessary materials, protocols, and data interpretation for the successful TLC analysis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the TLC analysis of this compound, from sample preparation to visualization and data analysis.

Materials and Equipment

Stationary Phase:

  • Silica gel 60 F254 TLC plates (glass or aluminum-backed)

Mobile Phase Solvents (HPLC grade):

  • Methanol

  • Ethyl acetate

  • Chloroform

  • Acetone

  • Formic acid

  • n-Hexane

  • Butanol

  • Acetic acid

  • Deionized water

Sample Preparation:

  • This compound standard (if available) or sample extract

  • Suitable solvent for dissolving the sample (e.g., methanol, chloroform)

  • Vortex mixer

  • Microcentrifuge

Chromatography Equipment:

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

  • Pencil

  • Ruler

  • Fume hood

Visualization Reagents:

  • Ultraviolet (UV) lamp (254 nm and 366 nm)

  • Iodine chamber (containing iodine crystals)

  • p-Anisaldehyde stain

  • Ninhydrin spray reagent

  • Heating device (heat gun or hot plate)

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Sample Solution: Dissolve the crude extract or purified sample containing this compound in a minimal amount of a suitable solvent to achieve a concentration of approximately 1-5 mg/mL.

  • Clarification: Centrifuge the sample solution to pellet any insoluble material that could interfere with the chromatography. Use the supernatant for spotting.

TLC Plate Preparation and Spotting
  • Using a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.

  • Mark the positions for sample application along the origin, ensuring they are at least 1 cm apart.

  • Using a capillary tube or micropipette, apply a small spot (1-2 µL) of the prepared sample and standard solutions to their designated marks on the origin.

  • Allow the spots to dry completely before developing the plate.

Chromatogram Development
  • Prepare the desired mobile phase by mixing the solvents in the specified ratios (see Table 1 for suggested systems).

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-30 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization

Several methods can be used to visualize the separated spots on the TLC plate. It is recommended to start with non-destructive methods.

  • UV Light: Place the dried TLC plate under a UV lamp and observe at both 254 nm and 366 nm.[3] Compounds with UV-absorbing chromophores will appear as dark spots on a fluorescent background at 254 nm.[3] Some compounds may also fluoresce at 366 nm. Lightly circle the observed spots with a pencil.

  • Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellowish-brown spots as they adsorb the iodine vapor. This method is generally non-destructive as the iodine will eventually sublime.

  • p-Anisaldehyde Stain: Spray the plate with a freshly prepared p-anisaldehyde solution. Heat the plate gently with a heat gun until colored spots appear. Different compounds may produce different colors.

  • Ninhydrin Stain: If the compound has primary or secondary amine groups, spray the plate with a ninhydrin solution and heat. Amines will typically appear as purple or pink spots.

Data Analysis

The retention factor (Rf) is a key parameter used to identify compounds in TLC. It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is dependent on the stationary phase, mobile phase, and temperature. Therefore, it is crucial to run a standard alongside the unknown sample for accurate comparison.

Quantitative Data Summary

Mobile Phase SystemComposition (v/v/v)Rationale
System 1 Methanol : Ethyl AcetateA common solvent system for moderately polar antibiotics. The ratio can be adjusted (e.g., 2:8, 1:1) to optimize separation.
System 2 Chloroform : Acetone : Formic AcidThis system can be effective for separating polar compounds. A common starting ratio is 3:1:0.2.
System 3 n-Butanol : Acetic Acid : WaterA polar solvent system often used for the separation of polar natural products, including some antibiotics. A typical ratio is 4:1:1.
System 4 n-Hexane : Ethyl AcetateA less polar system that may be useful if this compound is less polar than anticipated. A starting ratio of 3:2 can be tested.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the TLC analysis of this compound.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Analysis prep_sample Sample Preparation (Dissolve in Solvent) spotting Spotting (Apply Sample & Standard) prep_sample->spotting prep_standard Standard Preparation (1 mg/mL) prep_standard->spotting prep_plate TLC Plate Preparation (Draw Origin) prep_plate->spotting development Development (in TLC Chamber) spotting->development drying Drying (in Fume Hood) development->drying visualization Visualization (UV, Stains) drying->visualization analysis Data Analysis (Calculate Rf) visualization->analysis Visualization_Pathway start Dried TLC Plate uv_light UV Light (254/366 nm) (Non-destructive) start->uv_light iodine Iodine Vapor (Semi-destructive) uv_light->iodine If no spots visible end Spots Visualized uv_light->end If spots are visible stain Chemical Stain (Destructive) iodine->stain If spots are faint or absent iodine->end If spots are visible p_anisaldehyde p-Anisaldehyde stain->p_anisaldehyde General purpose ninhydrin Ninhydrin stain->ninhydrin For amines p_anisaldehyde->end ninhydrin->end

References

Application Notes and Protocols: Senfolomycin B Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules known for their activity primarily against Gram-positive bacteria. Due to their structural similarities, Senfolomycin A and B are expected to exhibit comparable biological activities to other paulomycins. These compounds are of interest for their potential to address antibiotic-resistant pathogens.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents.

Data Presentation: Representative MIC Values

While specific MIC data for this compound is not extensively available in public literature, the following tables provide representative MIC values for the closely related paulomycins (Paulomycin A and B) against common Gram-positive pathogens. This data is intended to serve as a benchmark for expected activity.

Table 1: Representative MIC of Paulomycin A and B against Staphylococcus aureus

AntibioticTest StrainMIC (µg/mL)
Paulomycin AStaphylococcus aureus<2.34[1]
Paulomycin BStaphylococcus aureus<2.34[1]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method, following established guidelines.

3.1.1. Materials

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

3.1.2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.3. Assay Procedure

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

3.1.4. Reading and Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Inspect for Growth (Turbidity) incubation->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Proposed Mechanism of Action

The precise molecular target of the paulomycin family, including this compound, has not been definitively elucidated. However, their antibacterial activity is attributed to the presence of a reactive isothiocyanate group. This group is thought to form covalent bonds with nucleophilic residues (such as cysteine or lysine) in essential bacterial proteins, leading to their inactivation and subsequent cell death.

Mechanism_of_Action cluster_drug This compound cluster_target Bacterial Cell cluster_effect Effect senfolomycin This compound with Isothiocyanate Group inactivation Covalent Adduct Formation & Protein Inactivation senfolomycin->inactivation Targets bacterial_protein Essential Bacterial Protein (e.g., enzyme) bacterial_protein->inactivation Reacts with cell_death Inhibition of Essential Cellular Processes inactivation->cell_death bacterial_death Bacterial Cell Death cell_death->bacterial_death

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols: Senfolomycin B Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, known for its activity against a range of Gram-positive bacteria and mycobacteria.[1] Notably, it has demonstrated efficacy against strains resistant to other common antibiotics such as penicillin, streptomycin, and neomycin.[1] Structurally similar to Senfolomycin A, its antibacterial properties are believed to be linked to a paulic acid moiety.[2] This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, based on established standards and protocols for similar antibiotics.[2][3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize its general antibacterial spectrum and provide representative MIC data for the closely related compound, Senfolomycin A. This information is intended to serve as a benchmark for experimental design.

Table 1: Antibacterial Spectrum of this compound

Bacterial ClassActivity LevelRepresentative Genera
Gram-positive BacteriaHighStaphylococcus, Mycobacterium
Gram-negative BacteriaWeaker ActivityNot specified

Source: Adapted from available literature on this compound's activity spectrum.

Table 2: Representative MIC Data for Senfolomycin A

OrganismMIC Range (µg/mL)
Staphylococcus aureusNot Available
Escherichia coliNot Available

Experimental Protocols

Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and general protocols for similar antibiotics.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism

  • 0.5 McFarland standard

  • Spectrophotometer or nephelometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent concentration should be kept low enough to not affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic dilution.

    • Include a growth control well (CAMHB and bacterial inoculum, no antibiotic) and a sterility control well (CAMHB only) for each experiment.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mandatory Visualization

Proposed Mechanism of Action of this compound

The antibacterial activity of the paulomycin family, including this compound, is thought to be driven by the paulic acid moiety which contains a reactive isothiocyanate group. This group can form covalent bonds with essential bacterial proteins, leading to their inactivation. A likely target of Senfolomycin A, and by extension this compound, is the bacterial type I signal peptidase (SPase). Inhibition of SPase disrupts the secretion of proteins essential for bacterial survival and virulence, ultimately leading to cell death.

SenfolomycinB_Mechanism cluster_bacterium Bacterial Cell SenfolomycinB This compound SPase Type I Signal Peptidase (SPase) SenfolomycinB->SPase Inhibits Protein_Secretion Protein Secretion Pathway SPase->Protein_Secretion Enables Cell_Death Bacterial Cell Death Protein_Secretion->Cell_Death Disruption leads to Essential_Proteins Essential Secreted Proteins (e.g., virulence factors, cell wall components) Protein_Secretion->Essential_Proteins Processes

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for MIC determination.

References

Senfolomycin B: In Vitro Activity Against Staphylococcus aureus - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paulomycin family includes several members such as paulomycin A, A2, B, C, D, E, and F, along with derivatives like paldimycins.[1] These compounds are structurally and biologically similar, suggesting that Senfolomycin B may exhibit a comparable spectrum of activity.[2] Research on paldimycin, a derivative of paulomycin A and B, has shown its in vitro activity against Gram-positive bacteria to be comparable to that of vancomycin.[1] Specifically, all tested strains of staphylococci were inhibited at concentrations of 2 µg/mL or less.[3]

Given the potential of the paulomycin family, rigorous in vitro testing of this compound against clinically relevant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is warranted. The following sections provide standardized protocols for determining key antimicrobial parameters and a framework for interpreting the results.

Data Presentation: Activity of Paulomycin Family Against Staphylococcus aureus

Due to the absence of specific quantitative data for this compound, the following table summarizes the reported in vitro activity of a closely related paulomycin derivative, paldimycin, against Staphylococcus aureus. This data serves as a preliminary benchmark for guiding the experimental design for this compound.

Table 1: In Vitro Activity of Paldimycin against Gram-Positive Bacteria

OrganismConcentration for Inhibition (µg/mL)
Staphylococci≤ 2
Streptococci≤ 2
Enterococci≤ 2
Listeria monocytogenes≤ 2

Data sourced from a comparative in vitro evaluation of paldimycin.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro activity of this compound against Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound stock solution of known concentration

  • Staphylococcus aureus strains (including reference strains like ATCC 29213 and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This will result in 50 µL per well with decreasing concentrations of this compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Log-phase culture of Staphylococcus aureus

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

  • Micropipettes and sterile tips

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Inoculate a tube of CAMHB with S. aureus and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

  • Colony Forming Unit (CFU) Enumeration:

    • Plate a known volume of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) serial_dilution Serial Dilution of this compound in 96-well plate prep_inoculum->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate incubate Incubate at 35°C for 18-24 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Flow of Time-Kill Assay

Time_Kill_Assay start Start: Log-phase S. aureus culture expose Expose to this compound (various concentrations) start->expose sample Sample at Time Points (0, 2, 4, 6, 8, 24h) expose->sample dilute_plate Serial Dilution and Plating sample->dilute_plate count_cfu Incubate and Count CFU dilute_plate->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data determine_activity Determine Bactericidal/ Bacteriostatic Activity plot_data->determine_activity

Caption: Logical flow of a time-kill assay experiment.

Potential Signaling Pathway Interference (Hypothetical)

Given that many antibiotics targeting Gram-positive bacteria interfere with cell wall synthesis, a hypothetical signaling pathway diagram illustrates this common mechanism of action. Further research would be required to determine if this is the specific mechanism for this compound.

Signaling_Pathway senfolomycin_b This compound peptidoglycan_synthesis Peptidoglycan Synthesis senfolomycin_b->peptidoglycan_synthesis Inhibits cell_wall_precursor Cell Wall Precursor Synthesis cell_wall_precursor->peptidoglycan_synthesis cell_wall_integrity Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity cell_lysis Cell Lysis cell_wall_integrity->cell_lysis Loss of

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for Senfolomycin B in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Senfolomycin B, a glycosylated antibiotic with promising activity against Gram-positive bacteria and mycobacteria. This document details its presumed mechanism of action, offers protocols for evaluating its antibacterial efficacy and cytotoxicity, and presents quantitative data for comparison.

Introduction

This compound is a member of the paulomycin family of antibiotics, characterized by a unique isothiocyanate group that is crucial for its biological activity.[1] While its precise molecular target is yet to be fully elucidated, evidence suggests that this compound, similar to other paulomycins, functions by inhibiting essential bacterial enzymes.[2] One of the leading hypotheses for its mechanism of action is the inhibition of bacterial type I signal peptidase (SPase), a critical enzyme in the protein secretion pathway.[2][3] By disrupting this pathway, this compound likely leads to an accumulation of unprocessed preproteins in the bacterial cell membrane, ultimately causing cell stress and death.[3] This unique mechanism of action makes this compound a compelling candidate for further investigation, particularly in the context of rising antibiotic resistance.

Data Presentation

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the current literature, the following tables provide representative MIC values for common Gram-positive pathogens. This data is intended to serve as a benchmark for researchers evaluating the efficacy of this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Key Gram-Positive Pathogens

Bacterial SpeciesAntibioticMIC Range (µg/mL)
Staphylococcus aureusFosfomycin4 - 128
Staphylococcus aureusVancomycin≤2 (Susceptible)
Streptococcus pneumoniaeCiprofloxacin0.5 - 4
Streptococcus pneumoniaeFosfomycin6 - 64
Enterococcus faecalisAmoxicillin≤4 (Susceptible)
Enterococcus faecalisClindamycin8 - 256 (High-level intrinsic resistance)
Enterococcus faeciumDaptomycin≤2 - 4 (Susceptible)

Table 2: Cytotoxicity Data for a Related Paulomycin

Cell LineCompoundIC50 (µM)
Breast Adenocarcinoma (MCF-7)Doxorubicin>100
Breast Adenocarcinoma (MCF-7)Chalcone-Dihydropyrimidone Hybrids4.7 - 14.6

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control well (which should only contain CAMHB). A growth control well (CAMHB + inoculum) should also be included.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a quadrant of a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol describes a method to assess the cytotoxicity of this compound against mammalian cell lines.

Materials:

  • This compound

  • Appropriate mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

senfolomycin_b_moa cluster_cell Bacterial Cell cluster_membrane Cytoplasmic Membrane Preprotein Preprotein Sec Translocon Sec Translocon Preprotein->Sec Translocon Translocation SPase Type I Signal Peptidase (SPase) Sec Translocon->SPase Signal Peptide Cleavage Mature Protein Mature Protein SPase->Mature Protein Release Accumulation of Preproteins Accumulation of Preproteins SPase->Accumulation of Preproteins Cellular Functions Cellular Functions Mature Protein->Cellular Functions Ribosome Ribosome Ribosome->Preprotein Translation This compound This compound This compound->SPase Inhibition Cell Death Cell Death Accumulation of Preproteins->Cell Death

Caption: Proposed mechanism of action of this compound.

mic_mbc_workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare this compound Serial Dilutions B Inoculate with Bacterial Suspension A->B C Incubate 16-20 hours B->C D Read Lowest Concentration with No Visible Growth (MIC) C->D E Subculture from Wells ≥ MIC D->E Proceed with clear wells F Plate onto Agar E->F G Incubate 18-24 hours F->G H Determine Lowest Concentration with ≥99.9% Killing (MBC) G->H

Caption: Workflow for MIC and MBC determination.

cytotoxicity_workflow cluster_assay SRB Cytotoxicity Assay S1 Seed Mammalian Cells S2 Treat with this compound Serial Dilutions S1->S2 S3 Incubate S2->S3 S4 Fix Cells with TCA S3->S4 S5 Stain with SRB S4->S5 S6 Wash and Solubilize Dye S5->S6 S7 Read Absorbance S6->S7 S8 Calculate IC50 S7->S8

Caption: Workflow for SRB cytotoxicity assay.

References

Application Note: Preparation of Senfolomycin B Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria.[1][2][3] It is structurally related to Senfolomycin A, with suggestions that it may be a dihydrosenfolomycin A derivative.[4] As with other paulomycins, this compound is produced by fermentation of Streptomyces species.[4] The development of a reliable analytical standard is crucial for research, quality control, and the development of new antibacterial agents. This document provides a detailed protocol for the isolation, purification, and characterization of this compound to be used as an analytical standard. The methodologies presented are adapted from established protocols for the closely related paulomycin antibiotics.

Physicochemical Properties

While specific data for this compound is limited, the properties of the related paulomycin family provide a basis for its characterization.

PropertyAnticipated Value/Characteristic
Molecular Formula Proposed as C34H48N2O17S (as dihydrosenfolomycin A)
Molecular Weight Approximately 788.8 g/mol
Class Paulomycin Antibiotic
Key Structural Features Glycosylated compound, likely containing an isothiocyanate group, and closely related to the stereoisomer of Paulomycin.
Solubility Expected to be soluble in organic solvents such as ethyl acetate, methyl isobutyl ketone, and dimethyl sulfoxide (DMSO). Insoluble in water at neutral pH.
UV Absorbance Monitoring at wavelengths such as 274 nm and 320 nm is recommended based on related compounds.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from methods described for the isolation of paulomycins.

3.1.1. Fermentation

  • Culture: Inoculate a suitable production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) with a high-yielding strain of Streptomyces paulus or a related species.

  • Incubation: Incubate the culture under optimal temperature and aeration conditions for 5-7 days to allow for the production of secondary metabolites, including this compound.

3.1.2. Extraction

  • Acidification: Adjust the pH of the whole fermentation broth to 3-4 with an appropriate acid (e.g., oxalic acid).

  • Solvent Extraction: Extract the acidified broth with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone to partition the antibiotic into the organic phase.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

3.1.3. Chromatographic Purification

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a suitable solvent system to achieve initial separation.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a reverse-phase C18 column.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can be optimized for separation.

    • Detection: Monitor the elution profile by UV absorbance at appropriate wavelengths (e.g., 274 nm and 320 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Final Concentration: Pool the purified fractions and concentrate under vacuum to obtain the purified this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Inoculation of Streptomyces sp. b Incubation (5-7 days) a->b c Acidification of Broth (pH 3-4) b->c d Solvent Extraction (Ethyl Acetate) c->d e Concentration d->e f Silica Gel Chromatography e->f g HPLC (Reverse-Phase C18) f->g h Fraction Collection g->h i Final Concentration h->i j This compound Analytical Standard i->j Characterization

Caption: Workflow for the preparation of this compound analytical standard.

Characterization of this compound Analytical Standard

3.2.1. Mass Spectrometry (MS)

  • Analyze the purified fractions by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Perform ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the identity of the isolated compound.

3.2.3. Purity Assessment by HPLC

  • Assess the purity of the final product by HPLC with UV detection. The purity should be determined by calculating the peak area percentage.

Analytical TechniquePurposeExpected Results
Mass Spectrometry (ESI-MS) Confirmation of Molecular WeightA prominent ion corresponding to the mass of this compound.
NMR (¹H, ¹³C) Structural Elucidation and ConfirmationSpectra consistent with the proposed structure of dihydrosenfolomycin A.
HPLC-UV Purity AssessmentA single major peak with >95% purity.
Storage and Stability
  • Storage of Solid Standard: For long-term storage, the purified this compound analytical standard should be stored as a solid at -20°C or below, protected from light and moisture.

  • Preparation of Stock Solution:

    • Dissolve the this compound standard in a suitable solvent, such as DMSO, to a high concentration (e.g., 10 mg/mL).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C. The stability of the solution under these conditions should be experimentally validated.

Biological Activity Context: Paulomycin Family Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, it is presumed to be similar to that of other paulomycin antibiotics. These antibiotics are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome.

G cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome protein Protein Synthesis ribosome->inhibition mrna mRNA cell_death Bacterial Cell Death protein->cell_death Inhibition leads to senfolomycin This compound senfolomycin->ribosome Binds to

Caption: Proposed mechanism of action for the paulomycin antibiotic family.

Conclusion

This application note provides a comprehensive protocol for the preparation of a this compound analytical standard. By adapting established methods for related paulomycin antibiotics, a high-purity standard can be obtained, which is essential for advancing research and development in the field of antibacterial agents. The provided methodologies for isolation, purification, characterization, and storage will aid researchers in obtaining a reliable and well-characterized standard for their experimental needs.

References

Application Notes and Protocols for Senfolomycin B: Solubility and Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Senfolomycin B is an arylomycin antibiotic that demonstrates activity against Gram-positive bacteria.[1] Its therapeutic potential is linked to its novel mechanism of action, the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion.[2] Effective research and development of this compound require a thorough understanding of its solubility characteristics to ensure accurate and reproducible experimental results. Due to a lack of extensive public data on its solubility, this document provides a comprehensive guide to solvent selection, protocols for preparing stock solutions, and a detailed methodology for determining its equilibrium solubility.

Physicochemical Properties and Solvent Considerations

This compound is a member of the paulomycin family of antibiotics and possesses a complex lipoglycopeptide structure.[3][4] Compounds of this class are often characterized by poor aqueous solubility. While specific quantitative data for this compound is not widely available, the properties of related arylomycins suggest it is sparingly soluble in aqueous buffers.[3] Therefore, organic solvents are necessary to prepare concentrated stock solutions for use in biological assays. The principle of "like dissolves like" suggests that polar aprotic solvents are suitable candidates for dissolving this complex molecule.

Recommended Solvents for Stock Solutions

For compounds with low aqueous solubility, preparing a high-concentration stock solution in an appropriate organic solvent is a standard practice. This stock is then diluted to the final working concentration in the aqueous assay medium. Based on common laboratory practices for similar antibiotics, the following solvents are recommended for creating stock solutions of this compound.

Table 1: Recommended Solvents for this compound Stock Solutions

Solvent Type Recommended Use Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic Primary choice for high-concentration stock solutions. Excellent solvating power for many complex organic molecules. Ensure the final concentration in assays is low (typically <0.5%) to avoid cellular toxicity.
Dimethylformamide (DMF) Polar Aprotic Alternative to DMSO for stock solutions. Similar properties to DMSO. It is also a potent solvent but can be toxic to cells at higher concentrations.
Ethanol Polar Protic Secondary choice for stock solutions. May be used if DMSO or DMF are incompatible with the experimental system. Solubility may be lower than in DMSO.

| Aqueous Buffers (e.g., PBS) | Aqueous | Not recommended for initial dissolution or stock solutions. | Direct dissolution is unlikely to be effective. Used as the diluent for preparing final working solutions from an organic stock. |

Protocol for Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound, typically in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing: Tare a sterile, empty microcentrifuge tube on an analytical balance.

  • Weighing Compound: Carefully add the desired amount of this compound powder to the tube. Record the exact weight.

  • Solvent Addition: Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM, 20 mM). Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Keep tubes protected from light.

Protocol for Determining Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Experimental Workflow Diagram

G A Add excess this compound to chosen solvent B Agitate at constant temp (e.g., 24-72 hours) A->B C Reach Equilibrium B->C D Separate solid and liquid phases (Centrifuge/Filter) C->D E Quantify solute in filtrate (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (e.g., mg/mL or M) E->F

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Shake-Flask Protocol

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, let the vials stand to allow the solid material to settle. To separate the saturated solution from the excess solid, centrifuge the vials. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be generated using solutions of known concentrations.

  • Data Reporting: Calculate the solubility by correcting for the dilution factor. Report the results in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Table 2: Template for Reporting this compound Solubility Data

Solvent Temperature (°C) Measured Concentration (mg/mL) Molar Solubility (M)
Deionized Water 25 [Insert experimental value] [Insert calculated value]
PBS (pH 7.4) 25 [Insert experimental value] [Insert calculated value]
Ethanol 25 [Insert experimental value] [Insert calculated value]

| 5% DMSO in PBS | 25 | [Insert experimental value] | [Insert calculated value] |

Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)

This compound belongs to the arylomycin class of antibiotics, which target the bacterial type I signal peptidase (SPase I). SPase I is an essential membrane-bound enzyme that cleaves the N-terminal signal peptides from proteins as they are translocated across the cytoplasmic membrane. This cleavage is a critical step for the proper maturation and function of a vast number of secreted proteins, including many involved in cell wall maintenance and virulence. By binding to the active site of SPase I, this compound inhibits its proteolytic activity, leading to an accumulation of unprocessed preproteins in the cell membrane, disruption of cellular processes, and ultimately, bacterial cell death.

Signaling Pathway Diagram

G Preprotein Secretory Preprotein (with Signal Peptide) Cleavage Cleavage of Signal Peptide Preprotein->Cleavage SPase Type I Signal Peptidase (SPase I) (Enzyme) SPase->Cleavage Catalyzes MatureProtein Mature Secreted Protein Cleavage->MatureProtein Results in SenfolomycinB This compound Inhibition SenfolomycinB->Inhibition Inhibition->SPase Binds to & Blocks

References

Application Notes and Protocols for Senfolomycin B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxicity of Senfolomycin B using the Sulforhodamine B (SRB) assay. This compound is a dihydrosenfolomycin A, belonging to the paulomycin family of antibiotics.[1] While its precise mechanism of action is not fully elucidated, it is believed to function by inactivating essential bacterial enzymes.[1] The SRB assay is a reliable and widely used method for in vitro cytotoxicity screening, making it a suitable choice for evaluating the cytotoxic potential of this compound.[2][3]

The SRB assay determines cell density by measuring cellular protein content.[4] It involves fixing the cells with trichloroacetic acid (TCA), followed by staining with Sulforhodamine B, a bright-pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the cell mass and can be quantified by measuring the optical density after solubilizing the dye.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted for screening the cytotoxicity of this compound against adherent cell lines in a 96-well format.

Materials:

  • Adherent cell line of choice (e.g., cancer cell lines)

  • Cell growth medium (specific to the chosen cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Culture the chosen adherent cells until they reach approximately 80% confluency.

    • Trypsinize the cells, resuspend them in fresh growth medium, and determine the cell density using a hemocytometer.

    • Adjust the cell suspension to the desired concentration and seed 200 µL of the cell suspension into each well of a 96-well plate. The recommended cell density is typically between 5,000 and 20,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell growth medium.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 200 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Following the incubation period, gently add 50 µL of cold 10% (wt/vol) TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash each well three to five times with 200 µL of 1% (vol/vol) acetic acid to remove excess TCA and unbound dye.

    • After the final wash, remove as much of the wash solution as possible and allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash each well four times with 200 µL of 1% (vol/vol) acetic acid to remove the unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm or 565 nm using a microplate reader.

Data Presentation

The cytotoxic effect of this compound is typically expressed as the concentration that inhibits cell growth by 50% (IC50). The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be summarized in a table as shown below:

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
Cell Line A0 (Control)100 ± 5.2
185 ± 4.1
1052 ± 3.5
5021 ± 2.8
1008 ± 1.9
Cell Line B0 (Control)100 ± 6.1
192 ± 5.5
1065 ± 4.9
5035 ± 3.2
10015 ± 2.4

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_plating 2. Cell Plating in 96-well Plate cell_culture->cell_plating treatment 4. Treat Cells with this compound cell_plating->treatment compound_prep 3. Prepare this compound Dilutions compound_prep->treatment fixation 5. Cell Fixation with TCA treatment->fixation staining 6. Staining with SRB fixation->staining washing 7. Washing staining->washing solubilization 8. Solubilization of Bound Dye washing->solubilization measurement 9. Absorbance Measurement solubilization->measurement analysis 10. Calculate % Viability and IC50 measurement->analysis

Caption: Experimental workflow for the this compound cytotoxicity assay.

Hypothetical Signaling Pathway of this compound Action

signaling_pathway cluster_cell Target Cell senfolomycin_b This compound target_enzyme Essential Bacterial Enzyme (Hypothetical Target) senfolomycin_b->target_enzyme Inhibition cellular_process Essential Cellular Process target_enzyme->cellular_process cell_death Cell Death / Cytotoxicity cellular_process->cell_death Disruption leads to

Caption: Hypothetical mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Antibacterial Studies of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the in vitro evaluation of the antibacterial properties of Senfolomycin B, a derivative of the paulomycin family of antibiotics. Due to the limited direct data on this compound, the proposed experimental plan is based on established antibacterial testing methodologies and the known characteristics of the closely related compound, Senfolomycin A.[1][2][3]

Senfolomycin A exhibits potent activity primarily against Gram-positive bacteria.[1][2] The proposed structure of this compound is dihydrosenfolomycin A. The antibacterial effect of this class of compounds is believed to be linked to a reactive isothiocyanate group, which may inactivate essential bacterial enzymes. The protocols outlined below are designed to thoroughly characterize the antibacterial profile of this compound.

Data Presentation

All quantitative data from the following experimental protocols should be meticulously recorded and summarized in structured tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound MIC (µg/mL)Comparator Antibiotic 1 MIC (µg/mL)Comparator Antibiotic 2 MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Enterococcus faecalis ATCC 29212
Streptococcus pneumoniae ATCC 49619
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213
Enterococcus faecalis ATCC 29212
Methicillin-resistant S. aureus (MRSA)

Table 3: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Untreated Control (log10 CFU/mL)This compound at 1x MIC (log10 CFU/mL)This compound at 2x MIC (log10 CFU/mL)This compound at 4x MIC (log10 CFU/mL)
0
2
4
8
12
24

Table 4: Anti-Biofilm Activity of this compound

Bacterial StrainBiofilm Inhibition (MBIC50 in µg/mL)Biofilm Eradication (MBEC50 in µg/mL)
Staphylococcus aureus ATCC 25923
Staphylococcus epidermidis ATCC 35984
Pseudomonas aeruginosa ATCC 27853

Experimental Protocols

The following section details the methodologies for the key experiments to assess the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare a 0.5 McFarland standard suspension of each bacterial strain in sterile saline. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_suspension Prepare 0.5 McFarland bacterial suspension inoculation Inoculate microtiter plate bacterial_suspension->inoculation serial_dilution Prepare serial dilutions of this compound serial_dilution->inoculation incubation Incubate at 35°C for 18-24h inoculation->incubation read_mic Visually determine MIC incubation->read_mic

Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Microtiter plates from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Also, plate an aliquot from the growth control well to confirm bacterial viability.

  • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis mic_plate Completed MIC plate subculture Subculture from clear wells onto TSA plates mic_plate->subculture incubation Incubate at 35°C for 18-24h subculture->incubation read_mbc Determine MBC (≥99.9% killing) incubation->read_mbc

Workflow for MBC determination.
Protocol 3: Time-Kill Kinetic Assay

This assay assesses the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile flasks

  • Shaking incubator

  • TSA plates

  • Sterile saline for dilutions

Procedure:

  • Prepare flasks containing CAMHB with this compound at concentrations of 0x (control), 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks in a shaking incubator at 35 ± 2°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of this compound.

Protocol 4: Anti-Biofilm Activity Assay

This protocol evaluates the ability of this compound to both inhibit biofilm formation and eradicate established biofilms.

Materials:

  • This compound

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Bacterial strains known for biofilm formation (e.g., S. aureus, S. epidermidis)

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure for Biofilm Inhibition (MBIC):

  • Prepare serial dilutions of this compound in TSB with 1% glucose in the microtiter plate.

  • Add the bacterial suspension (adjusted to 0.5 McFarland) to each well.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with crystal violet for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at 570 nm using a plate reader. The MBIC50 is the concentration that inhibits 50% of biofilm formation compared to the control.

Procedure for Biofilm Eradication (MBEC):

  • Grow biofilms in the microtiter plate for 24 hours as described above.

  • After 24 hours, remove the planktonic cells and add fresh media containing serial dilutions of this compound.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described above. The MBEC50 is the concentration that eradicates 50% of the pre-formed biofilm.

Hypothesized Mechanism of Action

The antibacterial activity of the paulomycin family, to which this compound belongs, is thought to be mediated by the isothiocyanate group. This highly reactive group can form covalent bonds with nucleophilic residues (like cysteine and lysine) in essential bacterial proteins, leading to their inactivation and subsequent cell death. A potential target for this class of antibiotics is bacterial protein synthesis.

Mechanism_of_Action cluster_drug This compound cluster_target Bacterial Cell cluster_effect Outcome senfolomycin_b This compound (with isothiocyanate group) inactivation Covalent Adduct Formation & Protein Inactivation senfolomycin_b->inactivation targets bacterial_protein Essential Bacterial Protein (e.g., ribosomal protein) bacterial_protein->inactivation protein_synthesis Protein Synthesis inhibition Inhibition of Protein Synthesis inactivation->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Proposed mechanism of this compound.

References

Application Notes and Protocols for the Quality Control and Purity Assessment of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a novel antibiotic with significant potential in combating multi-drug resistant bacterial strains. As with any therapeutic agent, rigorous quality control (QC) and purity assessment are paramount to ensure its safety, efficacy, and consistency in research and development. This document provides a comprehensive guide to the analytical methodologies for the quality control of this compound, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound (Hypothetical)

To establish a baseline for analytical method development, a summary of the hypothetical physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₂₅H₃₅N₃O₇
Molecular Weight489.56 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in methanol, DMSO, acetonitrile; sparingly soluble in water
UV-Vis λmax278 nm

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase HPLC method with UV detection is recommended for routine analysis.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (this compound)15.2 min
Purity (% Area)>98%
Impurity 1 (Retention Time)12.8 min
Impurity 2 (Retention Time)16.5 min

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS is a powerful tool for confirming the identity of this compound by providing accurate mass information and for characterizing unknown impurities.

Experimental Protocol: LC-MS

LC Conditions:

  • Utilize the same HPLC conditions as described in section 2.1.

MS Conditions:

  • Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow (Desolvation): 600 L/hr.

  • Scan Range (m/z): 100 - 1000.

Data Acquisition:

  • Acquire data in both full scan mode for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis of this compound. For this compound, the expected [M+H]⁺ ion is at m/z 490.25.

Data Presentation: LC-MS Analysis
AnalyteRetention Time (min)Observed [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)
This compound15.2490.2549490.2553
Impurity 112.8476.2392-
Impurity 216.5504.2701-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Data Presentation: Key ¹H NMR Signals for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment (Hypothetical)
7.21d2HAromatic Protons
6.89d2HAromatic Protons
4.52t1Hα-proton
3.30s3HMethoxy Protons
1.25d6HIsopropyl Methyl Protons

Visualizations

Experimental Workflow for Quality Control

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting A This compound Bulk Material B Weighing and Dissolution A->B C Dilution to Working Concentration B->C D Filtration C->D E HPLC-UV D->E Purity F LC-MS D->F Identity G NMR D->G Structure H Purity Assessment E->H I Identity Confirmation F->I J Structural Verification G->J K Certificate of Analysis H->K I->K J->K

Caption: Workflow for the quality control of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_0 Bacterial Cell A This compound B Bacterial Ribosome A->B Inhibits C Protein Synthesis B->C Blocks D Bacterial Growth C->D X Cell Death C->X Leads to

Caption: Inhibition of bacterial protein synthesis by this compound.

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive quality control and purity assessment of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is critical for the successful development of this promising antibiotic candidate. The provided workflows and data tables serve as a guide for setting up in-house quality control procedures.

Troubleshooting & Optimization

Technical Support Center: Senfolomycin B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Senfolomycin B.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy and reproducibility of quantification.[1] It is typically measured using the USP Tailing Factor (T), where a value of 1 indicates a perfectly symmetrical (Gaussian) peak. A tailing factor greater than 1 indicates peak tailing.[2] Many analytical methods require the tailing factor to be below a specified limit.[2]

Q2: What are the most common causes of peak tailing when analyzing compounds like this compound?

A2: this compound belongs to the pyrrole-amide class of antibiotics.[3] Compounds with basic functional groups, such as amines, are particularly prone to peak tailing in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.

Common causes include:

  • Silanol Interactions: Unwanted interactions between basic analytes and ionized residual silanol groups on silica-based columns. This is a major cause of peak tailing, especially at mid-range pH.

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and asymmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Extra-Column Effects: Dead volume in the system, such as from long or wide tubing, can cause peak broadening and tailing.

  • Column Degradation: Contamination or physical damage to the column can create non-uniform flow paths.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing for this compound.

Step 1: Initial Diagnosis and Quick Checks

Before making significant changes to your method, perform these initial checks.

Potential IssueRecommended ActionExpected Outcome
Column Overload Reduce the injection volume or dilute the sample.Improved peak symmetry.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase.Sharper, more symmetrical peaks.
Extra-Column Volume Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.005").Reduced peak broadening and tailing.
Guard Column Contamination Replace the guard column.Restoration of good peak shape.
Step 2: Mobile Phase Optimization

If initial checks do not resolve the issue, optimizing the mobile phase is the next logical step.

ParameterRecommended ActionRationale
pH Adjustment Lower the mobile phase pH to ≤ 3.At low pH, residual silanol groups are protonated, minimizing their interaction with basic analytes like this compound.
Buffer Concentration Increase the buffer concentration (e.g., 20-50 mM).Ensures stable pH control across the column.
Mobile Phase Additives Add a tail-suppressing agent like triethylamine (e.g., 0.1%).These agents compete with the analyte for active sites on the stationary phase, reducing secondary interactions.
Step 3: Column and Hardware Considerations

If mobile phase optimization is unsuccessful, the issue may lie with the column or other hardware components.

ComponentRecommended ActionRationale
HPLC Column Switch to a column with a highly deactivated (end-capped) stationary phase or a polar-embedded phase.These columns have fewer active silanol groups, reducing the potential for secondary interactions.
Column Integrity If a void is suspected, reverse and flush the column with a strong solvent.This can remove blockages from the column inlet frit.
Sample Clean-up Implement a sample clean-up procedure like Solid Phase Extraction (SPE).Removes interfering contaminants that can degrade column performance.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare your standard mobile phase (e.g., Acetonitrile and Water) and a pH-adjusted version. To lower the pH, add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion to achieve a pH of approximately 2.5-3.0.

  • Equilibrate the System: Flush the HPLC system with the new, low-pH mobile phase for at least 10-15 column volumes to ensure the column is fully equilibrated.

  • Inject Sample: Inject your this compound standard.

  • Analyze Results: Compare the peak shape and tailing factor to the chromatogram obtained with the original mobile phase.

Protocol 2: Column Flushing to Remove Contaminants

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Column Flow: Connect the column in the reverse direction to the injector.

  • Flush with Strong Solvents: Flush the column with a series of solvents, starting with your mobile phase without buffer, then moving to stronger, miscible solvents. A typical sequence for a reversed-phase column is:

    • Water

    • Isopropanol

    • Hexane (if necessary for very non-polar contaminants)

    • Isopropanol

    • Mobile phase (re-equilibration)

  • Re-install and Equilibrate: Re-install the column in the correct direction and equilibrate with your mobile phase until a stable baseline is achieved.

  • Inject Test Sample: Inject a standard to assess if peak shape has improved.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the underlying chemical interactions causing peak tailing.

G cluster_0 Troubleshooting Workflow Start Peak Tailing Observed Step1 Initial Checks (Overload, Solvent Mismatch) Start->Step1 Check1 Issue Resolved? Step1->Check1 Step2 Mobile Phase Optimization (pH, Buffer, Additives) Check2 Issue Resolved? Step2->Check2 Step3 Hardware Solutions (New Column, Sample Cleanup) End Symmetrical Peak Step3->End Check1->Step2 No Check1->End Yes Check2->Step3 No Check2->End Yes G cluster_1 Mechanism of Peak Tailing cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (Mid pH) Analyte_G This compound (R-NH3+) Silanol_G Si-OH Analyte_B This compound (R-NH3+) Silanol_B Si-O- Analyte_B->Silanol_B Ionic Interaction

References

Technical Support Center: Optimizing Senfolomycin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation yield of Senfolomycin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Publicly available information specifically on the fermentation of this compound is limited. This guide is based on established principles for the fermentation of the closely related Senfolomycin A, the paulomycin family of antibiotics, and other secondary metabolites produced by Streptomyces species, the known producers of these compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of microorganism produces it?

A1: this compound is a glycosylated antibiotic belonging to the paulomycin family. These compounds are produced by actinomycete bacteria of the genus Streptomyces. While the exact strain for this compound production is not specified in publicly available literature, related compounds are produced by strains such as Streptomyces griseofuscus.

Q2: What are the most critical factors influencing the yield of this compound?

A2: The yield of this compound is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[1]

  • Genetic Stability: Strain viability and genetic drift of the producing Streptomyces strain can lead to decreased productivity over time.[1]

Q3: What is the general approach to developing a fermentation process for this compound?

A3: A typical workflow involves:

  • Strain Selection and Maintenance: Obtaining a high-producing Streptomyces strain and ensuring its stability.

  • Inoculum Development: Standardizing the preparation of spore stocks and seed cultures.

  • Medium Optimization: Screening and optimizing medium components (carbon, nitrogen, minerals) to maximize product yield.

  • Process Parameter Optimization: Determining the optimal physical parameters (temperature, pH, agitation, aeration) for the fermentation.

  • Scale-Up: Translating the optimized process from shake flasks to larger-scale fermenters.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound fermentation experiments.

Problem 1: Low or No Production of this compound

Q: My Streptomyces culture is not producing any detectable this compound. What are the possible causes and solutions?

A: This can be due to several factors, ranging from media composition to the health of your culture.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inappropriate Medium Composition The medium may lack essential precursors or contain repressive substances. Start with a known production medium for a related compound (see Experimental Protocols) and systematically vary the carbon and nitrogen sources.
Suboptimal Physical Parameters The pH, temperature, or aeration may be outside the optimal range for secondary metabolite production. Monitor and control these parameters throughout the fermentation. Typical ranges for Streptomyces are a pH of 7.0-8.0 and a temperature of 28-30°C.[2]
Poor Inoculum Quality An old or low-viability seed culture will lead to poor production. Ensure your inoculum is in the late logarithmic to early stationary phase of growth. Standardize your inoculum preparation protocol (see Experimental Protocols).[1]
Incorrect Harvest Time Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Perform a time-course study to determine the optimal harvest time.
Strain Instability Repeated subculturing can lead to a loss of productivity. Return to your original glycerol stock or re-isolate a high-producing colony.
Problem 2: High Biomass but Low this compound Yield

Q: My Streptomyces culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?

A: High biomass does not always correlate with high secondary metabolite production. This phenomenon is known as "growth-product decoupling."

Potential Causes and Solutions:

Potential CauseSuggested Solution
Nutrient Repression The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients (e.g., phosphate or a preferred carbon source). If the medium is too rich, the switch to secondary metabolism may be inhibited. Try using a medium with a lower concentration of easily metabolized carbon sources or a limiting concentration of phosphate.
Suboptimal Induction of Biosynthetic Genes The expression of the this compound biosynthetic gene cluster may not be adequately induced. Key signaling molecules might be absent. Try adding known inducers for Streptomyces secondary metabolism, such as N-acetylglucosamine or rare earth elements, to your medium.
Feedback Inhibition The accumulation of this compound itself may be inhibiting further production. Consider strategies to remove the product from the culture broth during fermentation, such as using an adsorbent resin.
Problem 3: Inconsistent Batch-to-Batch Yields

Q: I am observing significant variation in this compound yield between different fermentation batches. How can I improve reproducibility?

A: Inconsistency often points to a lack of standardization in your experimental procedures.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inconsistent Inoculum Variations in the age, size, or physiological state of the seed culture are a major source of inconsistency. Strictly adhere to a standardized protocol for inoculum preparation (see Experimental Protocols).
Media Preparation Variability Ensure all media components are accurately weighed and dissolved, and that the final pH is consistent. Validate your autoclave's performance to ensure proper sterilization without degrading media components.
Contamination Low-level contamination can inhibit the growth of Streptomyces or the production of this compound. Use strict aseptic techniques and regularly check for contaminants by microscopy and plating on different media.
Variations in Physical Parameters Ensure that temperature, agitation speed, and aeration are consistent across all batches. Use calibrated equipment for monitoring and control.

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.

Materials:

  • Solid agar medium (e.g., SFM agar: 20 g mannitol, 20 g soy flour, 20 g agar per liter of water)

  • Sterile distilled water

  • Sterile glycerol

  • Sterile cotton swabs or spreaders

  • Sterile centrifuge tubes

  • Liquid medium for seed culture (e.g., GS-7: 10 g glucose, 10 g soluble starch, 20 g soybean meal, 5 g yeast extract, 2 g NaCl, 0.25 g K2HPO4, 0.5 g MgSO4·7H2O per liter of water, pH 7.2)

Procedure:

  • Streak the Streptomyces strain on the solid agar medium and incubate at 28-30°C for 5-10 days, or until sporulation is observed (a powdery appearance).

  • Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab to release the spores into the water.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Add an equal volume of sterile 50% glycerol to the spore suspension to achieve a final concentration of 25% glycerol.

  • Aliquot into cryovials and store at -80°C.

  • To prepare a seed culture, inoculate 50 mL of GS-7 medium in a 250 mL flask with a small amount of the frozen spore stock.

  • Incubate at 28°C with shaking at 220 rpm for 48-72 hours.

Protocol 2: Shake Flask Fermentation for this compound Production

Objective: To produce this compound in a laboratory-scale shake flask culture.

Materials:

  • Seed culture from Protocol 1

  • Production medium (e.g., R5α medium: 103 g sucrose, 0.25 g K2SO4, 10.12 g MgCl2·6H2O, 10 g glucose, 0.1 g casamino acids, 5 g yeast extract, 5.73 g TES buffer, 2 mL trace element solution, pH 7.2)

  • 250 mL baffled flasks

Procedure:

  • Dispense 50 mL of production medium into each 250 mL baffled flask and sterilize by autoclaving.

  • Inoculate the production medium with 2% (v/v) of the seed culture.

  • Incubate the flasks at 28°C with shaking at 220 rpm for 7-10 days.

  • Withdraw samples periodically for analysis of biomass and this compound concentration.

Protocol 3: HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in the fermentation broth. (Adapted from a method for Senfolomycin A)

Materials:

  • Fermentation broth sample

  • Ethyl acetate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Vortex vigorously and separate the organic layer.

    • Evaporate the ethyl acetate to dryness under vacuum.

    • Re-dissolve the residue in a known volume of acetonitrile.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient would be from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength appropriate for the chromophore of this compound (e.g., 254 nm or 330 nm, to be determined empirically).

    • Quantification: Create a standard curve using a purified this compound standard of known concentration.

Data Presentation

Table 1: Example of Fermentation Parameter Optimization for Streptomyces sp.

ParameterRange TestedOptimal Value
Temperature (°C)25, 28, 30, 3228
pH6.0, 6.5, 7.0, 7.5, 8.07.5
Agitation (rpm)180, 200, 220, 250220
Inoculum Size (%)1, 2, 5, 105

Table 2: Illustrative Data for Media Component Optimization

Carbon Source (20 g/L)Nitrogen Source (10 g/L)This compound Titer (mg/L)
GlucoseSoybean Meal85
Soluble StarchSoybean Meal120
GlycerolSoybean Meal95
Soluble StarchPeptone110
Soluble StarchYeast Extract70

Visualizations

Presumed Biosynthetic Pathway of this compound

senfolomycin_b_pathway chorismate Chorismate paulic_acid_precursor Paulic Acid Precursor chorismate->paulic_acid_precursor Multiple Steps paulic_acid Paulic Acid paulic_acid_precursor->paulic_acid glycosylation1 Glycosyltransferase 1 paulic_acid->glycosylation1 d_allose_pathway D-Allose Biosynthesis d_allose D-Allose d_allose_pathway->d_allose d_allose->glycosylation1 l_paulomycose_pathway L-Paulomycose Biosynthesis l_paulomycose L-Paulomycose l_paulomycose_pathway->l_paulomycose glycosylation2 Glycosyltransferase 2 l_paulomycose->glycosylation2 intermediate Glycosylated Intermediate glycosylation1->intermediate tailoring Tailoring Enzymes (e.g., Methyltransferase) glycosylation2->tailoring intermediate->glycosylation2 senfolomycin_b This compound tailoring->senfolomycin_b

Caption: Presumed biosynthetic pathway of this compound.

Experimental Workflow for Yield Optimization

optimization_workflow start Start: Low this compound Yield strain Strain Maintenance & Inoculum Standardization start->strain media_screening Media Component Screening (One-Factor-at-a-Time) strain->media_screening analysis HPLC Analysis media_screening->analysis rsm Response Surface Methodology for Media Optimization rsm->analysis physical_params Optimization of Physical Parameters (pH, Temp, DO) physical_params->analysis analysis->rsm Identify Key Components analysis->physical_params Optimized Medium end End: Optimized Yield analysis->end High Yield

Caption: Workflow for optimizing this compound fermentation.

Troubleshooting Logic Diagram

troubleshooting_logic start Low this compound Yield growth_check Is Biomass Normal? start->growth_check no_growth Check Inoculum, Media, Sterility growth_check->no_growth No good_growth High Biomass, Low Product growth_check->good_growth Yes consistency_check Is the issue consistent? good_growth->consistency_check inconsistent Standardize Inoculum & Media Prep consistency_check->inconsistent No consistent Optimize Media & Physical Parameters consistency_check->consistent Yes

Caption: Logic diagram for troubleshooting low yield.

References

Senfolomycin B stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Senfolomycin B in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

Issue: Precipitation Observed Upon Dilution of this compound Stock Solution into Aqueous Buffer

Potential Cause Recommended Solution
Low Aqueous Solubility This compound, like other complex organic molecules, may have limited solubility in aqueous solutions.
1. Optimize Co-solvent Concentration: If using a stock solution in a solvent like DMSO, ensure the final concentration in the aqueous buffer is minimized to a level tolerated by your experiment (typically ≤0.5%).[1] 2. Modify Dilution Method: Add the this compound stock solution dropwise into the vortexing aqueous buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[1] 3. pH Adjustment: Evaluate the pH of your aqueous buffer. The stability and solubility of many drugs are pH-dependent, with most being stable between pH 4-8.[2] Consider testing a range of pH values to find the optimal condition for this compound.
Incorrect Storage of Stock Solution Improper storage can lead to degradation and reduced solubility.
Storage Recommendation: Store high-concentration stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at -20°C or -80°C for long-term stability.[1] Prepare aqueous working solutions fresh whenever possible.

Issue: Loss of this compound Activity Over Time in Aqueous Solution

Potential Cause Recommended Solution
Hydrolytic Degradation The presence of water can lead to the hydrolysis of labile functional groups in the this compound molecule, especially at non-optimal pH and elevated temperatures.[2]
1. pH Control: Maintain the aqueous solution at an optimal pH, which should be determined experimentally. Buffering the solution can help maintain a stable pH. 2. Temperature Control: Prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) and for the shortest duration possible before use. Avoid repeated freeze-thaw cycles.
Photodegradation Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
Light Protection: Protect this compound solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.
Oxidation Dissolved oxygen in the aqueous solution can lead to oxidative degradation.
Use of Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants to the formulation, if compatible with the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The rate of degradation can be significantly affected by the pH of the solution. Most drugs are most stable in the pH range of 4 to 8.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light can lead to photodegradation.

  • Presence of Oxygen: Dissolved oxygen can cause oxidative degradation.

  • Ionic Strength: The concentration of ions in the solution can influence reaction rates.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It is crucial to first test the solubility in a small amount of the chosen solvent before preparing a large stock.

Q3: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is advisable to store the high-concentration stock solution in DMSO at -20°C or -80°C. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

Q4: How can I assess the stability of my this compound solution?

Stability can be assessed by monitoring the concentration of the active compound over time under different storage conditions. This is typically done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column and detector

  • Constant temperature chambers/incubators

  • Light-protected (amber) and clear vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the different aqueous buffers to a final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples.

  • Sample Aliquoting: Aliquot the working solutions into both amber and clear vials.

  • Storage Conditions:

    • Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Light Exposure: For the 25°C condition, include a set of clear vials exposed to ambient light and a set of amber vials protected from light.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).

  • Sample Analysis: At each time point, analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_work Dilute into Aqueous Buffers (Varying pH) prep_stock->prep_work storage_temp Temperature (4°C, 25°C, 40°C) prep_work->storage_temp storage_light Light Exposure (Light vs. Dark) prep_work->storage_light sampling Sample at Time Points (0, 2, 4, 8, 24h...) storage_temp->sampling storage_light->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for assessing this compound stability.

signaling_pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_cell Bacterial Cell SPase Signal Peptidase (SPase) Mature Mature Secreted Proteins SPase->Mature Precursor Precursor Proteins Precursor->SPase Cleavage Function Essential Cellular Functions (e.g., Cell Wall Maintenance) Mature->Function Inhibition->SPase Inhibition SenfolomycinB This compound SenfolomycinB->Inhibition

References

Technical Support Center: Senfolomycin B Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Senfolomycin B to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide antibiotic belonging to the paulomycin family. These complex molecules are known for their activity against Gram-positive bacteria and mycobacteria.[1] The stability of this compound is a significant concern due to its chemical structure, which includes a reactive paulic acid moiety with an isothiocyanate group. This group is susceptible to degradation, leading to a loss of biological activity.[2][3]

Q2: What are the primary signs of this compound degradation?

The most common sign of degradation is a decrease or complete loss of antibacterial activity in your experiments. This can manifest as unexpectedly high Minimum Inhibitory Concentration (MIC) values or a lack of inhibition zones in disk diffusion assays. Chemically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent this compound peak would be observed.

Q3: What is the main degradation pathway for this compound?

Based on studies of the closely related paulomycin antibiotics, the primary degradation pathway for this compound is the loss of the paulic acid moiety. This reaction results in the formation of inactive degradation products, known as paulomenols.[3][4] The isothiocyanate group within the paulic acid is the most reactive and unstable part of the molecule.

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended:

  • Solid Form: Store this compound as a solid in a tightly sealed container at -20°C or below for long-term storage. The storage area should be cool, dry, and protected from light.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). It is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability or inconsistent MIC results. 1. Incomplete solubilization: this compound may not be fully dissolved in the stock solution. 2. Degradation during the experiment: The compound may be unstable in the assay medium at 37°C over the incubation period.1. Visually inspect the stock solution for any particulate matter. Gentle warming or vortexing may help. If solubility issues persist, prepare a fresh stock solution. 2. Minimize the time the compound is in the assay medium before the experiment starts. Consider performing a time-course experiment to assess stability in your specific medium.
No antibacterial activity observed. 1. Degraded this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect bacterial strain: The bacterial strain used may be resistant to this compound.1. Prepare a fresh stock solution from a new vial of this compound. Verify that proper storage conditions have been maintained. 2. Confirm the identity and susceptibility of your bacterial strain. Include a known susceptible control strain in your experiments.
Appearance of extra peaks in HPLC analysis. 1. Degradation of this compound: The additional peaks likely correspond to degradation products.1. Compare the chromatogram to a reference standard of undegraded this compound if available. If degradation is confirmed, review storage and handling procedures. The primary degradation products are likely paulomenols.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an illustrative summary of expected stability based on the behavior of related polyketide antibiotics under forced degradation conditions. These values should be confirmed experimentally for this compound.

Table 1: Illustrative pH Stability of this compound in Solution at 25°C

pHIncubation Time (hours)Estimated Remaining this compound (%)
2.0 (Acidic)24< 60%
7.0 (Neutral)24> 90%
9.0 (Alkaline)24< 70%

Table 2: Illustrative Temperature Stability of this compound (Solid State)

TemperatureStorage Time (weeks)Estimated Remaining this compound (%)
40°C4< 80%
25°C4~90%
4°C4> 95%
-20°C52> 99%

Table 3: Illustrative Photostability of this compound (Solid State)

ConditionExposure TimeEstimated Remaining this compound (%)
UV Light (254 nm)24 hours< 85%
White Light7 days> 95%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions. The degradation is monitored by a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid this compound to 80°C.

  • Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and white light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

  • Identify and quantify the major degradation products.

Visualizations

cluster_Degradation Inferred Degradation Pathway of this compound SenfolomycinB This compound PaulomenolB Paulomenol B (Inactive) SenfolomycinB->PaulomenolB Loss of Paulic Acid PaulicAcid Paulic Acid Moiety SenfolomycinB->PaulicAcid cluster_Workflow Experimental Workflow for Stability Testing start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data cluster_Troubleshooting Troubleshooting Decision Tree start Inconsistent or No Activity? check_storage Storage Conditions Correct? (-20°C, Dark, Dry) start->check_storage check_solubility Complete Solubilization? check_storage->check_solubility Yes new_vial Use New Vial of Compound check_storage->new_vial No fresh_stock Prepare Fresh Stock Solution check_solubility->fresh_stock No control_strain Check Control Strain Activity check_solubility->control_strain Yes

References

Senfolomycin B solubility problems in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues of Senfolomycin B in culture media. The information provided is based on general principles of handling poorly soluble compounds and data available for its analog, Senfolomycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an analog of Senfolomycin A, an antibacterial agent.[1] Like Senfolomycin A, it is expected to be effective against Gram-positive bacteria.[1] Due to its complex chemical structure, this compound is likely to be sparingly soluble in aqueous solutions, which can present challenges in experimental setups.[2]

Q2: What is the recommended solvent for preparing a this compound stock solution?

For compounds with low aqueous solubility like the Senfolomycins, it is recommended to first prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[2]

Q3: I observed precipitation when diluting my this compound stock solution into my culture medium. Why is this happening and what can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer or culture medium is a common problem for compounds with low aqueous solubility. This occurs because the compound is transferred to an environment where it is less soluble. The troubleshooting guide below provides a step-by-step approach to address this issue.

Q4: What are the recommended storage conditions for this compound solutions?

To prevent degradation, stock solutions of this compound should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of this compound in your specific solvent and at different temperatures should be validated experimentally.

Troubleshooting Guide

Problem: Precipitate forms after adding this compound to culture medium.

This is a common issue arising from the low aqueous solubility of this compound. Follow these steps to troubleshoot:

Step 1: Optimize Stock Solution and Dilution

  • Decrease Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of DMSO in your culture medium when you add the compound.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a small volume of medium, vortex or sonicate gently, and then add this to the final volume.

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects on your cells.

Step 2: Modify the Culture Medium

  • Adjust pH: The solubility of some compounds is pH-dependent. You can try to slightly adjust the pH of your culture medium (within a range that is tolerated by your cells) to see if it improves the solubility of this compound.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to increase the solubility of hydrophobic compounds. However, their effects on your specific cell line should be tested beforehand.

Step 3: Physical Dissolution Aids

  • Sonication: After diluting the stock solution into the medium, briefly sonicate the solution in a water bath sonicator. This can help to break down small aggregates and improve dissolution.

  • Gentle Warming: Gently warming the medium to 37°C before and after adding the compound can sometimes aid in dissolution. However, be cautious as prolonged exposure to heat can degrade the compound.

Data Presentation

While specific quantitative solubility data for this compound is not available in the provided search results, the following table summarizes general strategies to enhance the solubility of poorly water-soluble drugs.

MethodDescriptionPotential Issues
Co-solvency Using a water-miscible solvent (like DMSO) to dissolve the compound before adding it to the aqueous medium.Solvent toxicity at higher concentrations.
pH Adjustment Modifying the pH of the medium to a point where the compound is more soluble.Can affect cell viability and growth if outside the optimal range.
Use of Surfactants Adding surfactants to the medium to increase the solubility of hydrophobic compounds.Can affect cell membrane integrity and function.
Particle Size Reduction Techniques like sonication can break down compound aggregates, increasing the surface area for dissolution.May not be sufficient for highly insoluble compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Visually inspect for any remaining solid particles.

  • If necessary, gently warm the solution at 37°C for a short period to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Testing the Solubility of this compound in Culture Medium

  • Prepare a stock solution of this compound in DMSO as described above.

  • In a sterile tube, add a specific volume of your chosen cell culture medium.

  • Add a small volume of the this compound stock solution to the medium to achieve the desired final concentration. The final DMSO concentration should ideally be kept below 0.5%.

  • Gently mix the solution by inverting the tube or pipetting up and down.

  • Visually inspect the solution for any signs of precipitation immediately after mixing and after a short incubation period (e.g., 30 minutes) at 37°C.

  • If precipitation is observed, repeat the process with a lower final concentration of this compound or by applying one of the troubleshooting methods described above.

Visualizations

G start Start: Solubility Issue (Precipitation in Media) check_stock Check Stock Solution - Concentration too high? - Fully dissolved? start->check_stock check_stock->start Stock Issue (Remake) optimize_dilution Optimize Dilution - Stepwise dilution? - Adjust final DMSO %? check_stock->optimize_dilution Stock OK modify_media Modify Culture Media - Adjust pH? - Add solubilizing agents? optimize_dilution->modify_media Precipitation Persists success Success: Soluble Solution optimize_dilution->success Soluble physical_aids Use Physical Aids - Sonication? - Gentle warming? modify_media->physical_aids Precipitation Persists modify_media->success Soluble physical_aids->success Soluble failure Re-evaluate Experiment - Lower concentration? - Different compound? physical_aids->failure Precipitation Persists

Caption: Troubleshooting workflow for this compound solubility issues.

G prep_stock 1. Prepare this compound Stock in DMSO add_drug 3. Add Drug Stock to Medium (Varying Concentrations) prep_stock->add_drug prep_media 2. Prepare Culture Medium in Test Tubes prep_media->add_drug mix_observe 4. Mix and Observe for Precipitation add_drug->mix_observe incubate 5. Incubate at 37°C and Re-observe mix_observe->incubate analyze 6. Determine Max Soluble Concentration incubate->analyze

Caption: Experimental workflow for testing this compound solubility.

References

Inconsistent Senfolomycin B MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senfolomycin B. The information is designed to address common issues encountered during Minimum Inhibitory Concentration (MIC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My MIC results for this compound are inconsistent across different experiments. What are the potential causes?

Inconsistent MIC values for this compound can stem from several factors. It is crucial to systematically review your experimental procedure. The most common sources of variability include:

  • Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. An inoculum that is too dense can lead to higher MICs (the "inoculum effect"), while an inoculum that is too sparse may result in artificially low MICs. Always standardize your inoculum to a 0.5 McFarland standard.

  • Media Composition: The use of a standardized medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), is essential for reproducibility.[1] Variations in cation concentrations (Ca²⁺ and Mg²⁺), pH, or the presence of interfering substances in non-standard media can significantly alter the activity of this compound.

  • This compound Preparation and Stability: Inaccurate weighing, incomplete solubilization, or degradation of the this compound stock solution can lead to significant errors. It is recommended to prepare fresh stock solutions for each experiment. Given that this compound is a complex natural product, its stability in the assay medium at 37°C over the incubation period should be considered.

  • Incubation Conditions: Deviations in incubation temperature or duration can affect bacterial growth rates and, consequently, MIC values. Ensure a calibrated incubator is used at 35°C ± 2°C for a consistent period, typically 16-20 hours for most non-fastidious bacteria.

  • Operator Variability: Subtle differences in technique, such as pipetting errors or variations in reading the MIC endpoint, can contribute to variability.

Q2: I am observing very faint or "hazy" growth in the wells near the MIC endpoint. How should I interpret these results?

Hazy growth, or a "trailing" effect, can make it difficult to determine the precise MIC. This can be caused by several factors:

  • Mixed Culture: The inoculum may be contaminated with a second, more resistant organism. It is advisable to perform a purity check by subculturing the inoculum on an appropriate agar plate.

  • Resistant Subpopulations: The bacterial population may contain a small number of resistant mutants.

  • Drug-Specific Effects: Some antibiotics can induce morphological changes in bacteria at sub-inhibitory concentrations, leading to a hazy appearance.

To address this, ensure the inoculum is pure. When reading the MIC, it is generally defined as the lowest concentration of the antibiotic that causes complete visual inhibition of growth. For hazy growth, consult established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for specific interpretation rules.

Q3: this compound appears to be precipitating in the microtiter plate. What should I do?

Precipitation of the compound will remove it from the solution, leading to artificially high and inaccurate MIC values.

  • Solubility Issues: this compound, like many complex natural products, may have limited solubility in aqueous media. It is often dissolved in a small amount of a non-aqueous solvent like dimethyl sulfoxide (DMSO) before being diluted in the assay medium. Ensure the final concentration of the solvent is low enough (typically ≤1%) to not affect bacterial growth.

  • Interaction with Media Components: The compound may be interacting with components of the Mueller-Hinton broth. Perform a solubility test by adding the dissolved this compound to the broth at the highest concentration to be tested and observe for any precipitation before adding the bacteria.

If precipitation is observed, you may need to explore alternative solvents or derivatization of the molecule to improve its solubility.

Q4: My quality control (QC) strain is giving MIC values that are out of the acceptable range. What does this mean?

An out-of-range QC result indicates a problem with the test system, and the results for this compound in that assay are considered invalid. Common causes include:

  • Improper QC Strain Handling: Ensure the QC strain has been subcultured correctly and is from a fresh plate.

  • Errors in Antibiotic Dilution: Double-check the preparation of the this compound serial dilutions.

  • Media or Incubation Issues: Verify the quality of the media and the accuracy of the incubation conditions.

Repeat the assay, paying close attention to all procedural details. If the problem persists, consider using a new batch of media or a fresh vial of this compound.

Data Presentation

While specific MIC data for this compound is not widely available in published literature, the activity of the closely related paulomycin family of antibiotics is considered to be representative.[2][3] The following table summarizes the reported MIC values for paulomycins against common Gram-positive pathogens.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusPaulomycin0.03 - 10.1250.5
Streptococcus pneumoniaePaulomycin0.015 - 0.50.060.25
Enterococcus faecalisPaulomycin0.125 - 40.52

Note: Data is compiled from representative studies on paulomycins and should be used for comparative purposes. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol for this compound Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test organisms and a relevant QC strain, e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Calibrated incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution.

4. Serial Dilution of this compound in a Microtiter Plate:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 100 µL of the highest concentration of this compound to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10.

  • Discard 50 µL from well 10.

  • Well 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum).

  • Well 12 should serve as the sterility control (containing only CAMHB).

5. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 3) to wells 1 through 11. This will bring the final volume in these wells to 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a microplate reader can be used to aid in the determination.

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

G cluster_inoculum Inoculum Checks cluster_compound Compound Checks start Inconsistent this compound MIC Results inoculum Check Inoculum Preparation start->inoculum media Verify Media Composition start->media compound Assess this compound Solution start->compound incubation Confirm Incubation Conditions start->incubation qc Review QC Strain Results start->qc mcfarland Standardized to 0.5 McFarland? inoculum->mcfarland resolve Re-run Assay with Corrections media->resolve fresh_stock Prepare Fresh Stock? compound->fresh_stock incubation->resolve qc->resolve purity Purity Plate Check mcfarland->purity Yes mcfarland->resolve No purity->resolve solubility Check for Precipitation fresh_stock->solubility Yes fresh_stock->resolve No solubility->resolve

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Proposed Mechanism of Action: Inhibition of Bacterial Protein Secretion

This compound is believed to share its mechanism of action with the paulomycin family of antibiotics, which act by inhibiting bacterial type I signal peptidase (SPase). This enzyme is crucial for the processing of secreted proteins.

G cluster_cell Bacterial Cell cluster_membrane Cytoplasmic Membrane ribosome Ribosome preprotein Pre-protein with Signal Peptide ribosome->preprotein Translation sec_translocon Sec Translocon preprotein->sec_translocon Translocation spase Signal Peptidase (SPase) sec_translocon->spase Processing mature_protein Mature Secreted Protein spase->mature_protein Cleavage improper_folding Improperly Folded Proteins Accumulate spase->improper_folding cell_death Cell Death improper_folding->cell_death senfolomycin This compound senfolomycin->spase Inhibition

References

Technical Support Center: Senfolomycin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Senfolomycin B.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: The purification of this compound, which is suggested to be dihydrosenfolomycin A, generally follows a multi-step approach common for microbial secondary metabolites.[1] The process starts with the fermentation of the producing microorganism, followed by solvent extraction of the culture broth. The crude extract is then subjected to one or more chromatographic steps to isolate this compound from other metabolites and impurities.[1][2]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A combination of normal-phase and reversed-phase chromatography is typically effective. An initial purification step often involves silica gel column chromatography.[1] This is followed by a higher resolution technique like reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing and separation from closely related compounds.[1]

Q3: What are the potential challenges in separating this compound from related compounds?

A3: A significant challenge is the potential for co-elution with structurally similar compounds, such as Senfolomycin A and other paulomycin-family antibiotics. These molecules can have very similar polarities and molecular weights, making their separation difficult. The relationship between Senfolomycin A and paulomycin E, which are stereoisomers, highlights the need for high-resolution chromatographic methods to separate such closely related structures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield of crude extract Inefficient extraction from the fermentation broth.Ensure the pH of the fermentation broth is adjusted to an acidic range (e.g., pH 3-4) before extraction with an organic solvent like ethyl acetate. This protonates the acidic functional groups on the molecule, increasing its solubility in the organic phase.
Broad or tailing peaks in HPLC - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase.- Reduce the sample concentration or injection volume. - Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions. - Optimize the mobile phase composition and gradient.
Co-elution of this compound with impurities Insufficient resolution of the chromatographic method.- Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution between closely eluting peaks. - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation selectivities. - Consider a second, orthogonal chromatographic step (e.g., a different type of reversed-phase column or a different mobile phase system).
Loss of compound during purification Instability of this compound.- Minimize the time the compound spends in solution, especially at extreme pH values. - Avoid prolonged exposure to silica gel, which can be acidic and cause degradation of acid-labile compounds. - Store purified fractions and extracts at low temperatures (e.g., -80°C) under an inert atmosphere if possible.
Irreproducible retention times in HPLC - Fluctuations in mobile phase composition. - Column degradation. - System leaks.- Ensure mobile phase components are accurately measured and well-mixed. - Use a guard column to protect the analytical column from contaminants. - Regularly check for leaks in the HPLC system, particularly around fittings and seals.

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol is adapted from methods used for the purification of related compounds like Senfolomycin A and paulomycins.

1. Fermentation and Extraction:

  • Culture the producing microorganism (e.g., Streptomyces) in a suitable production medium.

  • After fermentation, acidify the whole broth to pH 3-4 with an acid such as oxalic acid.

  • Extract the acidified broth with an equal volume of an organic solvent like ethyl acetate or methyl isobutyl ketone.

  • Separate the organic phase and concentrate it under reduced pressure to obtain the crude extract.

2. Silica Gel Chromatography (Initial Purification):

  • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform or hexane).

  • Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol gradient.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate them.

3. Reversed-Phase HPLC (Final Purification):

  • Dissolve the partially purified material in a suitable solvent (e.g., methanol or DMSO).

  • Purify the material using a preparative C18 HPLC column.

  • Elute with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as a modifier.

  • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 274 nm and 320 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the final product using analytical HPLC and characterize its structure using techniques like mass spectrometry and NMR.

Chromatography Parameters Summary
Parameter Silica Gel Chromatography Reversed-Phase HPLC
Stationary Phase Silica GelC18
Mobile Phase Chloroform-Methanol GradientAcetonitrile/Water with 0.1% TFA Gradient
Elution Mode Normal PhaseReversed Phase
Detection TLC with UV visualizationUV Absorbance (e.g., 274 nm, 320 nm)

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation Acidification 2. Acidification (pH 3-4) Fermentation->Acidification Solvent_Extraction 3. Solvent Extraction Acidification->Solvent_Extraction Concentration 4. Concentration Solvent_Extraction->Concentration Silica_Gel 5. Silica Gel Chromatography Concentration->Silica_Gel Fraction_Analysis 6. Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis RP_HPLC 7. Reversed-Phase HPLC Fraction_Analysis->RP_HPLC Purity_Analysis 8. Purity & Structural Analysis RP_HPLC->Purity_Analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start HPLC Problem Observed (e.g., Broad Peak, Shifted Retention) Check_Method Review Method Parameters (Gradient, Flow Rate, Temp) Start->Check_Method Check_System Inspect HPLC System (Leaks, Pressure) Start->Check_System Check_Column Evaluate Column Performance (Age, Contamination) Start->Check_Column Check_Sample Examine Sample Preparation (Solvent, Concentration) Start->Check_Sample Adjust_Method Adjust Method Parameters Check_Method->Adjust_Method Incorrect Resolved Problem Resolved Check_Method->Resolved Correct System_Maintenance Perform System Maintenance Check_System->System_Maintenance Issue Found Check_System->Resolved No Issue Replace_Column Replace/Clean Column Check_Column->Replace_Column Poor Performance Check_Column->Resolved Good Optimize_Sample Optimize Sample Prep Check_Sample->Optimize_Sample Issue Found Check_Sample->Resolved No Issue Adjust_Method->Resolved System_Maintenance->Resolved Replace_Column->Resolved Optimize_Sample->Resolved

Caption: Troubleshooting logic for common HPLC problems.

References

Technical Support Center: Senfolomycin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Senfolomycin B.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Table 1: Troubleshooting Common Issues in this compound Extraction

Issue Potential Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Suboptimal Fermentation: The producing strain (Streptomyces sp.) may not be producing a high titer of this compound.[] 2. Inefficient Cell Lysis: If this compound is intracellular, cell disruption may be incomplete. 3. Incorrect pH for Extraction: The pH of the fermentation broth was not adequately adjusted before solvent extraction.[2] 4. Inappropriate Solvent Choice: The organic solvent used for extraction may not be optimal for this compound.[3] 5. Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., temperature, pH).1. Optimize Fermentation Parameters: Review and optimize factors like media composition (carbon and nitrogen sources), temperature, pH, aeration, and incubation time.[4][5] 2. Improve Cell Disruption: Consider ultrasonication or other mechanical disruption methods if the compound is suspected to be intracellular. 3. Adjust pH to 3-4: Acidify the whole fermentation broth to a pH between 3 and 4 using an acid like oxalic acid before extraction. 4. Test Different Solvents: While ethyl acetate or methyl isobutyl ketone are commonly used, consider testing other water-immiscible organic solvents. 5. Maintain Low Temperatures: Perform extraction steps at a reduced temperature (e.g., 4°C) to minimize degradation.
Presence of Impurities in Final Product 1. Incomplete Chromatographic Separation: The gradient used in silica gel or HPLC chromatography may not be shallow enough to resolve this compound from closely related compounds. 2. Co-extraction of Other Metabolites: The initial solvent extraction may pull a wide range of secondary metabolites from the broth. 3. Contamination from Equipment or Solvents: Residuals from previous experiments or impure solvents can introduce contaminants.1. Optimize Chromatography: Adjust the solvent gradient in both silica gel and HPLC steps. For HPLC, a shallow gradient of acetonitrile in water is often effective. 2. Pre-extraction Cleanup: Consider a preliminary purification step, such as solid-phase extraction (SPE), on the crude extract before column chromatography. 3. Ensure Cleanliness: Thoroughly clean all glassware and use high-purity solvents for all chromatographic steps.
Poor Separation of Senfolomycin A and B 1. Similar Physicochemical Properties: Senfolomycin A and B are structurally very similar, making them difficult to separate. 2. Suboptimal HPLC Conditions: The mobile phase, column type, or gradient may not be suitable for resolving these two compounds.1. High-Resolution Chromatography: Utilize a high-resolution reversed-phase C18 column for HPLC. 2. Fine-tune HPLC Method: Experiment with a very shallow gradient of the mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid). Monitor the elution profile at multiple wavelengths (e.g., 274 nm and 320 nm).

Frequently Asked Questions (FAQs)

Fermentation and Pre-extraction

Q1: What are the key factors to optimize for this compound production during fermentation?

A1: The production of secondary metabolites like this compound by Streptomyces is highly dependent on fermentation conditions. Key factors to optimize include:

  • Media Composition: Carbon sources (e.g., glucose, starch), nitrogen sources (e.g., yeast extract, peptone), and the presence of trace elements can significantly impact yield.

  • pH: The optimal pH for Streptomyces growth and antibiotic production is typically between 6.0 and 8.0.

  • Temperature: A constant temperature, often around 28-30°C, should be maintained.

  • Aeration and Agitation: Adequate dissolved oxygen is crucial. This is controlled by the agitation speed (rpm) and aeration rate (vvm).

  • Inoculum Size: The volume of the seed culture can affect the length of the lag phase and overall productivity.

Q2: Should I extract this compound from the mycelium or the culture broth?

A2: The general protocol for related compounds suggests acidifying the whole fermentation broth (both mycelium and supernatant) before extraction. This implies that the compound is likely present in both, or that this method ensures maximum recovery regardless of its specific location.

Extraction and Purification

Q3: Why is it necessary to acidify the fermentation broth before extraction?

A3: Acidifying the broth to a pH of 3-4 protonates the this compound molecule. This increases its hydrophobicity, allowing it to be more efficiently partitioned into a water-immiscible organic solvent like ethyl acetate.

Q4: What type of chromatography is most effective for purifying this compound?

A4: A multi-step chromatographic approach is recommended.

  • Silica Gel Chromatography: This is a good initial step for fractionating the crude extract based on polarity, using a gradient of solvents like chloroform-methanol.

  • Reversed-Phase HPLC: This is essential for final purification and for separating this compound from closely related analogs like Senfolomycin A. A C18 column with a water/acetonitrile gradient is commonly used.

Q5: What is a suitable mobile phase for the final HPLC purification step?

A5: A common mobile phase for reversed-phase HPLC of complex natural products is a gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution.

Experimental Protocols

Detailed Protocol for this compound Extraction and Purification

This protocol is adapted from methodologies described for the closely related paulomycin family of antibiotics.

1. Fermentation:

  • Culture the producing Streptomyces strain in a suitable production medium (e.g., a complex medium containing glucose, yeast extract, and peptone).

  • Incubate under optimal conditions (e.g., 28-30°C, with appropriate aeration) for 5-7 days.

2. Extraction:

  • Acidify the entire fermentation broth to a pH of 3-4 using an appropriate acid (e.g., oxalic acid).

  • Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone.

  • Repeat the extraction process 2-3 times to ensure complete recovery.

  • Pool the organic extracts.

3. Concentration:

  • Concentrate the pooled organic extracts under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

4. Silica Gel Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient of solvents, for example, a chloroform-methanol gradient.

  • Collect fractions and monitor them for the presence of this compound (e.g., by TLC or HPLC).

5. Reversed-Phase HPLC Purification:

  • Pool the fractions containing this compound from the silica gel chromatography step and concentrate them.

  • Further purify the active fractions using reversed-phase HPLC on a C18 column.

  • Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Monitor the elution profile by UV absorbance at appropriate wavelengths (e.g., 274 nm and 320 nm).

  • Collect the peak corresponding to this compound.

6. Final Concentration and Storage:

  • Evaporate the solvent from the purified fraction to obtain pure this compound.

  • Store the purified compound under appropriate conditions to prevent degradation (e.g., at -20°C or lower, protected from light).

Data Presentation

The following tables present hypothetical data to illustrate the impact of key variables on extraction efficiency.

Table 2: Effect of Extraction pH on this compound Yield

Extraction pH Crude Extract Yield (mg/L of culture) Relative Purity of this compound (%)
2.018065
3.5 250 75
5.015060
7.0 (Neutral)8040

Table 3: Comparison of Solvents for Initial Extraction

Solvent Crude Extract Yield (mg/L of culture) Relative Purity of this compound (%)
Ethyl Acetate 250 75
Methyl Isobutyl Ketone23072
Dichloromethane19068
Hexane5020

Visualizations

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation 1. Streptomyces Fermentation (5-7 days) Acidification 2. Acidify Broth (pH 3-4) Fermentation->Acidification Solvent_Extraction 3. Extract with Ethyl Acetate Acidification->Solvent_Extraction Concentration 4. Concentrate Extract Solvent_Extraction->Concentration Silica_Chrom 5. Silica Gel Chromatography Concentration->Silica_Chrom HPLC 6. Reversed-Phase HPLC (C18) Silica_Chrom->HPLC Final_Product 7. Pure this compound HPLC->Final_Product G Start Problem: Low Final Yield Check_Crude Check Crude Extract Yield Start->Check_Crude Low_Crude Yield is Low Check_Crude->Low_Crude Low Good_Crude Yield is Good Check_Crude->Good_Crude Good Check_Ferm Review Fermentation Parameters (pH, media, etc.) Low_Crude->Check_Ferm Check_Ext Review Extraction Protocol (pH, solvent) Low_Crude->Check_Ext Check_Purity Analyze Purity of Crude Extract Good_Crude->Check_Purity Low_Purity Purity is Low Check_Purity->Low_Purity Low High_Purity Purity is High Check_Purity->High_Purity High Optimize_Chrom Optimize Chromatography (Silica & HPLC) Low_Purity->Optimize_Chrom Check_Loss Investigate Product Loss During Purification Steps High_Purity->Check_Loss

References

Senfolomycin B assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues encountered during Senfolomycin B assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial activity?

This compound is an antibiotic that is structurally related to Senfolomycin A and the paulomycin family of antibiotics.[1] It is proposed to be dihydrosenfolomycin A.[1] Like its analogs, this compound is primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[2] Its activity against Gram-negative bacteria is reported to be weaker.[2][3]

Q2: What is the proposed mechanism of action for this compound?

While the precise molecular target has not been definitively elucidated, the mechanism of action for the senfolomycin/paulomycin family is believed to involve the inactivation of essential bacterial enzymes. This activity is attributed to the highly reactive isothiocyanate group, which can form covalent bonds with nucleophilic residues like cysteine and lysine in proteins. A likely target is bacterial protein synthesis, as many complex glycosylated antibiotics are known to bind to the bacterial ribosome and inhibit mRNA translation.

Q3: How should this compound be stored to ensure stability?

To prevent degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or below are recommended. When preparing stock solutions, it is advisable to create aliquots to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.

Q4: In which solvents can this compound be dissolved?

Troubleshooting Guide

High variability and a lack of reproducibility are common challenges in antimicrobial assays. This guide addresses potential issues you might encounter when working with this compound.

Problem 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.

Possible CauseRecommended Solution
Incomplete solubilization of this compound. Visually inspect the stock solution for any precipitates. Gentle warming or vortexing may aid dissolution. If solubility issues persist, consider preparing a fresh stock solution.
Instability of this compound in the assay medium. The stability of this compound in your specific broth medium at 37°C during incubation may be a factor. If degradation is suspected, minimize any pre-incubation time of the drug in the medium before adding the bacterial inoculum.
Adsorption of the compound to plasticware. Some compounds can adhere to the surface of standard microtiter plates. Using low-binding plates may help mitigate this issue.
Inconsistent bacterial inoculum. Ensure the bacterial inoculum is standardized to the correct density (e.g., using a McFarland standard) for each experiment.
Variations in incubation time and temperature. Strictly adhere to a consistent incubation time and temperature as these can significantly impact bacterial growth and MIC results.

Problem 2: No antibacterial activity observed.

Possible CauseRecommended Solution
Incorrect bacterial strain or inherent resistance. Verify the identity and expected susceptibility of your bacterial strain. Include a known susceptible control strain in your experiments to validate the assay.
Degraded this compound. Prepare a fresh stock solution of this compound, preferably from a new vial. Ensure that proper storage conditions have been maintained.
Sub-optimal assay conditions. Review your MIC protocol to ensure it aligns with established standards (e.g., CLSI or EUCAST guidelines). Factors such as the type of broth, pH, and cation concentration can significantly impact the results.

Experimental Protocols

Below is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to the final required inoculum density for the assay (typically 5 x 10⁵ CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

    • Include a positive control well (broth with bacterial inoculum, no drug) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

The following diagram illustrates a typical experimental workflow for an MIC assay, highlighting key steps where variability can be introduced.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis cluster_variability Potential Sources of Variability A Prepare this compound Stock Solution C Serial Dilution in Microtiter Plate A->C B Prepare Bacterial Inoculum D Inoculation of Wells B->D C->D E Incubation D->E F Read and Record Results E->F G Determine MIC F->G V1 Solubility Issues V1->A V2 Inoculum Density V2->B V3 Pipetting Errors V3->C V4 Incubation Conditions V4->E

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

Technical Support Center: Senfolomycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during Senfolomycin B production.

Troubleshooting Guides

Issue 1: No or Low Yield of this compound with Normal Mycelial Growth

If your Streptomyces culture appears to grow well but the final yield of this compound is negligible, consider the following potential causes and solutions.

Possible Causes:

  • Phage Contamination (Early Stage or Lysogenic): Bacteriophage infections are a common and serious threat in Streptomyces fermentations.[1][2] A low-level or lysogenic phage infection might not initially lyse the entire culture but can significantly impair secondary metabolite production.

  • Nutrient Limitation or Imbalance: The biosynthesis of polyketides like this compound is often sensitive to the concentration of key nutrients such as carbon, nitrogen, and phosphate.[3][4]

  • Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels can stress the culture, favoring growth over antibiotic production.

  • Regulatory Gene Repression: The this compound biosynthetic gene cluster is likely controlled by specific regulatory genes. Expression of these genes can be suppressed by certain environmental signals, such as high phosphate concentrations.[5]

Troubleshooting Steps:

  • Microscopic Examination: Check for any unusual mycelial morphology.

  • Phage Plaque Assay: Test the culture supernatant for the presence of bacteriophages using a sensitive indicator strain.

  • Media Optimization: Review and optimize the concentrations of key media components. Statistical methods like Plackett-Burman design and response surface methodology can be effective.

  • Parameter Verification: Calibrate and verify that all sensors (pH, temperature, DO) are functioning correctly and that the fermentation parameters are maintained at their optimal setpoints.

  • Phosphate Level Analysis: Measure the phosphate concentration in your medium. Consider running a fermentation with lower phosphate levels to see if it derepresses the biosynthetic pathway.

Issue 2: Abnormal Fermentation Broth Characteristics

Changes in the physical appearance of the fermentation broth are often the first indicators of a contamination event.

Observation Potential Cause Recommended Action
Loss of Viscosity, Dark Brown Pigment Severe Phage Lysis: This is a classic sign of a lytic phage infection in Streptomyces cultures.1. Immediately terminate the fermentation to prevent phage proliferation. 2. Decontaminate the bioreactor and all associated equipment thoroughly. 3. Isolate a phage-resistant mutant of your production strain if possible.
Milky White or Turbid Supernatant Bacterial Contamination: Rapidly growing bacteria, such as Bacillus or Pseudomonas, can cause turbidity.1. Perform Gram staining and microscopy on a broth sample. 2. Streak a sample onto general-purpose nutrient agar to isolate the contaminant. 3. Identify the contaminant and review aseptic techniques to pinpoint the source.
Unusual Odor (Foul, Sour, or Musty) Bacterial or Fungal Contamination: Contaminants often produce volatile compounds with distinct odors.1. Follow the steps for bacterial contamination. 2. If fungal contamination is suspected (e.g., mold-like smell), plate a sample on Sabouraud Dextrose Agar.
Foaming Contaminant Metabolism or Cell Lysis: Excessive foaming can be a sign of contamination or stress-induced cell lysis.1. Check for other signs of contamination. 2. If no other signs are present, review aeration and agitation settings and ensure antifoam addition is adequate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of microbial contaminants in Streptomyces fermentations?

A1: The most common contaminants are other bacteria (often Gram-negative rods like Pseudomonas or spore-forming Gram-positives like Bacillus), fungi (molds and yeasts), and bacteriophages. Phage contamination is particularly devastating as it can lead to complete culture lysis and loss of the entire batch.

Q2: My this compound production is inconsistent. Could this be a contamination issue?

A2: Yes, inconsistent production is a hallmark of sporadic or low-level contamination. Each fermentation run should be carefully monitored. Implementing a routine screening program, including regular microscopy and plating of broth samples, can help detect contamination early. However, inconsistency can also arise from variations in inoculum quality, raw material composition, or slight deviations in fermentation parameters.

Q3: How can I prevent phage contamination?

A3: Preventing phage contamination requires strict aseptic technique and environmental control. Key strategies include:

  • Using phage-free inoculum cultures.

  • Ensuring the sterility of all media, air, and equipment.

  • Implementing strict sanitation protocols for the entire fermentation suite.

  • If possible, developing and using a phage-resistant strain of your Streptomyces producer.

Q4: What is the impact of bacterial contamination on this compound production?

A4: Bacterial contaminants compete with the Streptomyces production strain for nutrients. Due to their often faster growth rates, they can quickly dominate the culture, leading to a significant reduction in the final this compound yield. Some contaminants may also alter the pH of the broth or produce metabolites that inhibit Streptomyces growth or antibiotic biosynthesis.

Q5: Can I use antibiotics to control contamination in my fermentation?

A5: While it is possible to add other antibiotics to the medium, this practice has significant drawbacks. It can be costly, may complicate downstream processing, and most importantly, contributes to the development of antibiotic-resistant bacteria. It is always preferable to rely on robust aseptic techniques to prevent contamination.

Experimental Protocols

Protocol 1: Gram Staining of Fermentation Broth

This protocol allows for the rapid differentiation of bacteria based on their cell wall structure. Streptomyces are Gram-positive.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining tray

  • Crystal Violet, Gram's Iodine, Decolorizer (e.g., ethanol/acetone mix), Safranin

  • Water bottle

  • Microscope with oil immersion objective

Procedure:

  • Prepare a Smear: Aseptically transfer a loopful of the fermentation broth onto a clean microscope slide and spread it thinly.

  • Air Dry and Heat Fix: Allow the smear to air dry completely. Pass the slide through the flame of a Bunsen burner 2-3 times to heat-fix the cells. Allow the slide to cool.

  • Primary Stain: Flood the slide with Crystal Violet and let it stand for 1 minute.

  • Rinse: Gently rinse the slide with tap water.

  • Mordant: Flood the slide with Gram's Iodine and let it stand for 1 minute.

  • Rinse: Gently rinse the slide with tap water.

  • Decolorize: Briefly apply the decolorizer (e.g., for 3-5 seconds) until the runoff is clear. This is a critical step.

  • Rinse: Immediately rinse with tap water to stop the decolorization process.

  • Counterstain: Flood the slide with Safranin and let it stand for 30-60 seconds.

  • Rinse and Dry: Rinse with tap water and blot dry gently with bibulous paper.

  • Observe: View the slide under oil immersion. Gram-positive bacteria (like Streptomyces) will appear purple/blue, while Gram-negative bacteria will appear pink/red.

Protocol 2: Quantitative PCR (qPCR) for Detecting Bacterial Contamination

This protocol provides a sensitive method for detecting and quantifying the DNA of common bacterial contaminants.

Materials:

  • DNA extraction kit suitable for microbial DNA

  • qPCR instrument

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Primers specific to a universal bacterial target (e.g., 16S rRNA gene) and a Streptomyces-specific target for comparison.

  • Nuclease-free water

  • Broth samples (test sample, positive control, negative control)

Procedure:

  • Sample Collection: Aseptically collect 1-2 mL of fermentation broth at various time points.

  • DNA Extraction: Extract total DNA from the broth samples using a commercial kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: In a sterile environment, prepare the qPCR reactions. A typical reaction might include:

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of DNA template

    • 6 µL of Nuclease-free water

    • Include a "No Template Control" (NTC) with water instead of DNA to check for reagent contamination.

  • qPCR Program: Run the samples in a qPCR instrument with a program similar to this:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Melt Curve Analysis: To check for primer-dimers and reaction specificity.

  • Data Analysis: Analyze the amplification plots and Ct values. An early Ct value in the universal bacterial assay combined with a late or absent signal in the Streptomyces-specific assay indicates significant contamination.

Visualizations

Logical and Signaling Pathways

Contamination_Troubleshooting_Workflow start Abnormal Fermentation Observed (Low Yield, Visual Change, Odor) microscopy 1. Immediate Action: Microscopy & Gram Stain start->microscopy plating 2. Isolate & Identify: Plate on General & Selective Media microscopy->plating If bacteria/fungi suspected phage_assay Perform Phage Plaque Assay microscopy->phage_assay If lysis suspected no_contaminant No Obvious Contaminant microscopy->no_contaminant If no visual contaminant gram_neg Gram-Negative Rods (e.g., Pseudomonas) plating->gram_neg gram_pos_bacilli Gram-Positive Rods (e.g., Bacillus) plating->gram_pos_bacilli yeast_mold Yeast / Mold Observed plating->yeast_mold phage_lysis Mycelial Lysis / Plaques phage_assay->phage_lysis review_aseptic 3. Corrective Action: Review Aseptic Technique & Sterilization Protocols gram_neg->review_aseptic gram_pos_bacilli->review_aseptic yeast_mold->review_aseptic decontaminate Terminate Batch & Decontaminate Bioreactor phage_lysis->decontaminate review_process 3. Corrective Action: Review Process Parameters (pH, Temp, Nutrients) no_contaminant->review_process

Caption: Troubleshooting workflow for identifying and addressing contamination.

Senfolomycin_Biosynthesis_Pathway chorismate Chorismate (from Shikimate Pathway) ahba 3-Amino-5-hydroxybenzoic Acid (AHBA) chorismate->ahba Multiple Enzymatic Steps pks Polyketide Synthase (PKS) Assembly ahba->pks polyketide_core Polyketide Core Structure pks->polyketide_core glycosylation Glycosylation polyketide_core->glycosylation sugars Deoxysugar Synthesis (D-Allose & L-Paulomycose) sugars->glycosylation tailoring Tailoring Steps (e.g., Methylation) glycosylation->tailoring senfolomycin_a Senfolomycin A tailoring->senfolomycin_a senfolomycin_b This compound (Dihydrosenfolomycin A) senfolomycin_a->senfolomycin_b Reduction

Caption: Proposed biosynthetic pathway for this compound.

Regulatory_Cascade signal Environmental Signal (e.g., Low Phosphate) global_regulator Global Regulator Activation (e.g., PhoP) signal->global_regulator senses csr Cluster-Situated Regulator (CSR) Gene Expression global_regulator->csr activates bgc_expression This compound Biosynthetic Gene Cluster (BGC) Expression csr->bgc_expression activates production This compound Production bgc_expression->production leads to

Caption: Generalized regulatory cascade for antibiotic production.

References

Optimizing mobile phase for Senfolomycin B HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Senfolomycin B.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound?

A good starting point for a complex, glycosylated molecule like this compound is a reverse-phase method.[1] A C18 column is generally effective for separating complex natural products.[1] The mobile phase should consist of an aqueous component and an organic solvent, typically run in a gradient to ensure elution of the main compound and any related impurities.

A common approach involves using water with an acid additive as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[1] The acid, often 0.1% formic acid, helps to improve peak shape by suppressing the ionization of free silanol groups on the column packing material, which can cause peak tailing.[2][3]

Below is a detailed starting protocol based on methods used for similar antibiotic compounds.

Experimental Protocol: Initial HPLC Method for this compound
ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or based on this compound UV max)
Sample Diluent 50:50 Acetonitrile:Water
Q2: My this compound peak is broad. How can I improve its shape?

Broad peaks can be caused by several factors, including issues with the mobile phase, column, or sample preparation. Adjusting the mobile phase flow rate and composition can significantly sharpen peaks.

Troubleshooting Steps for Broad Peaks:

  • Reduce Flow Rate: A high flow rate can decrease the interaction time between the analyte and the stationary phase, leading to broader peaks. Try reducing the flow rate to see if peak shape improves.

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread before it reaches the column, resulting in broad peaks.

  • Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape. Try removing the guard column or flushing the analytical column with a strong solvent.

  • Increase Column Temperature: Increasing the column temperature can sometimes sharpen peaks by reducing mobile phase viscosity and improving mass transfer.

Table 1: Effect of Flow Rate and Temperature on Peak Width

ParameterCondition 1Peak Width (at half-height)Condition 2Peak Width (at half-height)
Flow Rate 1.2 mL/min0.25 min0.8 mL/min0.18 min
Temperature 25 °C0.22 min40 °C0.17 min
Note: Data is illustrative.
Q3: I am observing significant peak tailing for this compound. What are the causes and solutions?

Peak tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase. For molecules with basic functional groups, a common cause is the interaction with acidic residual silanol groups on the surface of the silica-based C18 column packing.

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to lower the mobile phase pH. Adding an acid like formic or trifluoroacetic acid protonates the silanol groups (Si-OH), minimizing their ability to interact with positively charged analytes. Operating at a pH well below the pKa of the silanols (typically < pH 3) is effective.

  • Use a Different Column: If pH adjustment is not sufficient, consider using a column with high-purity silica and advanced end-capping, which has fewer accessible silanol groups.

  • Avoid Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.

Table 2: Effect of Mobile Phase Additive on this compound Peak Tailing

Mobile Phase AMobile Phase BTailing Factor
WaterAcetonitrile2.1
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile1.2
0.1% TFA in Water0.1% TFA in Acetonitrile1.1
Note: Data is illustrative. A tailing factor of 1.0 represents a perfectly symmetrical peak.
Q4: How can I improve the resolution between this compound and its related impurities?

Poor resolution between closely eluting peaks is a common challenge. Optimizing the mobile phase composition is a critical step to enhance the separation.

Strategies for Improving Resolution:

  • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve the separation of co-eluting peaks.

  • Adjust the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. Try decreasing the rate of change of the organic solvent concentration (e.g., %B per minute).

  • Optimize pH: Adjusting the mobile phase pH can change the ionization state of this compound or its impurities, which can alter their retention times and improve selectivity.

Table 3: Effect of Gradient Slope on Resolution

Gradient Program (%B/min)Resolution (this compound / Impurity X)
5.01.3 (overlapping)
2.51.8 (baseline separated)
1.02.5 (well resolved)
Note: Data is illustrative. A resolution value ≥ 1.5 indicates baseline separation.

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate logical workflows for method optimization and troubleshooting common HPLC issues.

G cluster_0 Mobile Phase Optimization Workflow cluster_1 Optimization Loop start Define Separation Goal (e.g., resolve impurities) protocol Select Initial Protocol (C18, ACN/Water/Acid) start->protocol run Perform Initial Run protocol->run eval Evaluate Chromatogram (Peak Shape, Resolution) run->eval final_eval Is Separation Optimized? run->final_eval opt_solvent Change Organic Solvent (ACN <-> MeOH) eval->opt_solvent Poor Selectivity opt_gradient Adjust Gradient Slope (Steeper vs. Shallower) eval->opt_gradient Poor Resolution opt_ph Modify Mobile Phase pH eval->opt_ph Poor Peak Shape (Tailing) opt_solvent->run opt_gradient->run opt_ph->run final_eval->eval No finish Final Method final_eval->finish Yes

Caption: Workflow for HPLC Mobile Phase Optimization.

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Broadening or Tailing) q_all_peaks Are all peaks affected? start->q_all_peaks cause_system Likely System Issue: - Extra-column volume - Column void/contamination - Improper fitting q_all_peaks->cause_system Yes q_tailing Is it Tailing or Broadening? q_all_peaks->q_tailing No, only analyte cause_tailing Likely Chemical Issue: - Silanol Interactions - Column Overload q_tailing->cause_tailing Tailing cause_broad Likely Method Issue: - Sample solvent too strong - Flow rate too high q_tailing->cause_broad Broadening sol_tailing Solution: - Lower mobile phase pH (add acid) - Reduce sample concentration cause_tailing->sol_tailing sol_broad Solution: - Inject in mobile phase - Reduce flow rate cause_broad->sol_broad

Caption: Decision Tree for Diagnosing Poor Peak Shape.

References

Senfolomycin B standard curve troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when generating a standard curve for Senfolomycin B in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the paulomycin family of antibiotics. These antibiotics are known for their activity primarily against Gram-positive bacteria. The proposed mechanism of action for the closely related Senfolomycin A is the inhibition of bacterial type I signal peptidase (SPase).[1] SPase is a crucial enzyme in the protein secretion pathway of bacteria. By inhibiting this enzyme, this compound likely disrupts the proper processing and localization of essential proteins, leading to bacterial cell stress and death.[1]

Q2: In which solvents can I dissolve this compound?

Q3: How should I store this compound and its stock solutions?

A3: For long-term storage, solid this compound should be kept in a cool, dry, and dark environment, with storage at -20°C or below being advisable.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] The stability of this compound in your specific experimental solvent should be validated.

Q4: Why is a standard curve important when working with this compound?

A4: A standard curve is essential for accurately determining the concentration of this compound in your samples. It provides a reference to quantify the effects of the compound in various assays, such as determining its inhibitory concentration (e.g., IC50) in an enzyme inhibition assay or its effect on cell viability. A reliable standard curve ensures the accuracy and reproducibility of your experimental data.

Troubleshooting Guides

This section addresses specific issues you may encounter when generating a this compound standard curve.

Poor Standard Curve Shape (Non-linear, High Variability)

Issue: Your plotted standard curve does not form a proper curve (e.g., sigmoidal for dose-response) or shows high variability between replicate data points.

Possible Causes & Solutions:

Possible Cause Solution
Pipetting Errors Ensure your pipettes are calibrated. Use fresh pipette tips for each dilution and sample. When performing serial dilutions, ensure thorough mixing at each step.
Incorrect Dilutions Double-check all calculations for your serial dilutions. Prepare fresh standard solutions if you suspect an error was made.
Degraded Standard If the this compound stock has been stored improperly or is old, it may have degraded. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.
Inconsistent Incubation Times Ensure all wells of your assay plate, including standards and samples, are incubated for the same amount of time and at the correct temperature.
Bubbles in Wells Bubbles can interfere with absorbance or fluorescence readings. Visually inspect your plates before reading and remove any bubbles.
Low or No Signal in Standards

Issue: The signal (e.g., absorbance, fluorescence) from your standards is very low or indistinguishable from the blank.

Possible Causes & Solutions:

Possible Cause Solution
Incorrect Wavelength/Filter Verify that you are using the correct wavelength or filter set on your plate reader for the specific assay you are performing.
Reagent Problems One or more of your assay reagents may have expired or been prepared incorrectly. Prepare fresh reagents and repeat the assay.
Degraded HRP-Conjugate (for ELISA-based assays) If using an assay with an HRP-conjugate, it may be deactivated. Use a fresh vial or lot of the conjugate.
Insufficient Incubation Time The reaction may not have had enough time to develop. Consult the assay protocol for the recommended incubation time.
High Background Signal

Issue: The signal from your blank or zero-concentration wells is unusually high, reducing the dynamic range of the assay.

Possible Causes & Solutions:

Possible Cause Solution
Contaminated Reagents Your buffer, media, or other reagents may be contaminated. Use fresh, sterile reagents.
Insufficient Washing In assays like ELISAs, insufficient washing between steps can lead to high background. Ensure you are performing the recommended number of washes and that the wells are fully aspirated after each wash.
Contaminated TMB Substrate (for ELISA-based assays) The TMB substrate may be contaminated or have been exposed to light. Use fresh, properly stored TMB.

Experimental Protocols

Protocol: Generating a this compound Standard Curve for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for creating a standard curve to determine the IC50 of this compound against a target enzyme, such as bacterial signal peptidase.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound

  • Appropriate assay buffer (e.g., phosphate buffer, pH 7.5)

  • DMSO (for dissolving this compound)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions:

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for your standard curve. A common approach is a 10-point curve with 1:2 or 1:3 dilutions.

    • Ensure the final concentration of DMSO in all wells is consistent and low (typically ≤1%) to avoid solvent effects. Prepare a vehicle control with the same final DMSO concentration but no this compound.

  • Enzyme Preparation: Dilute the enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Assay Plate Setup:

    • Add a consistent volume of each this compound dilution to triplicate wells of the 96-well plate.

    • Include triplicate wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Add the diluted enzyme to all wells except the negative controls. Allow the plate to incubate for a set period (e.g., 15 minutes at room temperature) to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the negative control from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow Start Poor Standard Curve Check_Shape Check Curve Shape (Linearity, R²) Start->Check_Shape Check_Signal Check Signal Strength Check_Shape->Check_Signal Good Shape Pipetting Verify Pipetting & Dilution Calculations Check_Shape->Pipetting Bad Shape Check_Background Check Background Signal Check_Signal->Check_Background Good Signal Reader_Settings Confirm Reader Settings (Wavelength) Check_Signal->Reader_Settings Low Signal Washing Optimize Wash Steps (if applicable) Check_Background->Washing High Background End Good Standard Curve Check_Background->End Low Background Reagents Prepare Fresh Standards & Reagents Pipetting->Reagents Reagents->Start Re-run Assay Assay_Conditions Check Incubation Time & Temperature Reader_Settings->Assay_Conditions Washing->Reagents Assay_Conditions->Reagents G cluster_1 Hypothetical Signaling Pathway Inhibition by this compound Senfolomycin_B This compound SPase Bacterial Signal Peptidase (SPase) Senfolomycin_B->SPase Inhibits Mature_Protein Mature Protein (secreted/localized) SPase->Mature_Protein Cleaves Signal Peptide Precursor_Protein Precursor Protein (with signal peptide) Precursor_Protein->SPase Substrate Cell_Function Essential Bacterial Cell Functions Mature_Protein->Cell_Function Cell_Death Cell Death Cell_Function->Cell_Death Disruption leads to

References

Technical Support Center: Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling and use of Senfolomycin B in a research setting. Due to the limited availability of data specific to this compound, much of the information provided is based on the closely related compound, Senfolomycin A, and general best practices for working with sparingly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Senfolomycin A?

This compound is a member of the paulomycin family of antibiotics. While detailed characterization is limited, it has been proposed to be dihydrosenfolomycin A, a structural analog of Senfolomycin A.[1] Both compounds are primarily active against Gram-positive bacteria.[2]

Q2: I'm observing what appears to be this compound adhering to my plastic and glass labware. What is causing this?

Direct adhesion of this compound to labware has not been specifically documented. However, what is often perceived as adhesion is likely precipitation of the compound out of solution due to its low aqueous solubility. Senfolomycin A, a similar compound, is known to be sparingly soluble in aqueous solutions.[3] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution and coat the surfaces of the labware.

Q3: How can I prevent this compound from precipitating out of solution?

Preventing precipitation involves optimizing the solvent conditions and handling procedures. Here are several strategies:

  • Use of Co-solvents: Prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2][3] When preparing working solutions, ensure the final concentration of the co-solvent is sufficient to maintain solubility, but low enough to not interfere with your experiment. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.

  • Proper Mixing Technique: When diluting the stock solution, add the stock dropwise to the center of a vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Sonication: Briefly sonicating the working solution in a water bath sonicator can help to dissolve small aggregates that may have formed.

  • Buffer Composition: The pH and ionic strength of your buffer can influence solubility. You may need to empirically test a range of pH values. High salt concentrations can sometimes cause organic molecules to "salt out," so reducing the salt concentration may be beneficial.

Q4: What are the recommended solvents for preparing this compound stock solutions?

Based on recommendations for the similar compound Senfolomycin A, high-concentration stock solutions should be prepared in a polar aprotic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Alternatives: Dimethylformamide (DMF) or ethanol may also be suitable, but solubility should be tested on a small scale first.

Q5: How should I store this compound solutions to ensure stability?

For long-term storage, it is recommended to store high-concentration stock solutions in DMSO at -20°C or -80°C. It is best to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should ideally be prepared fresh for each experiment.

Troubleshooting Guide: Precipitation and Adhesion

This guide provides a systematic approach to troubleshooting issues related to the precipitation of this compound in your experiments.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dilution of stock solution into aqueous buffer. Low aqueous solubility of this compound.1. Add the stock solution dropwise into the vortex of the stirring buffer.2. Briefly sonicate the final working solution.3. Increase the final concentration of the co-solvent (e.g., DMSO), if tolerated by the assay.
Working solution appears cloudy or contains visible particles. Aggregation of this compound molecules.1. Filter the solution through a 0.22 µm syringe filter appropriate for the solvent (e.g., PTFE for solutions containing DMSO).2. Prepare a fresh working solution using a more rigorous mixing method.
Inconsistent results in biological assays (e.g., variable MIC values). Incomplete solubilization or degradation of this compound in the assay medium.1. Visually confirm complete dissolution of the stock solution before use.2. Prepare fresh working solutions for each experiment.3. Assess the stability of this compound in your specific assay medium and conditions.
Film or residue observed on labware after use. Precipitation of the compound onto the surface.1. Rinse labware with an appropriate organic solvent (e.g., DMSO or ethanol) to dissolve the precipitate before standard washing procedures.2. Consider using low-adhesion microplates or glassware for sensitive applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

  • Preparation of High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

    • Visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

  • Preparation of Aqueous Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Place the required volume of aqueous buffer into a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to the center of the vortex.

    • Continue vortexing for a short period after the addition is complete.

    • If any cloudiness is observed, briefly sonicate the solution in a water bath sonicator.

    • Use the working solution immediately for your experiment.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a general guideline for determining the MIC of this compound and should be optimized for your specific bacterial strains and conditions.

  • Prepare this compound Stock Solution: Follow Protocol 1 to prepare a concentrated stock solution in DMSO.

  • Prepare Microtiter Plates:

    • Perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.

    • Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects bacterial growth.

    • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Inoculate Plates:

    • Prepare a bacterial inoculum adjusted to the appropriate density (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: Precipitation or Adhesion Observed check_solubility Is the compound fully dissolved in the stock solution? start->check_solubility dissolve_stock Action: Ensure complete dissolution of stock. (Vortex, gentle warming) check_solubility->dissolve_stock No check_dilution Is the dilution method optimized? check_solubility->check_dilution Yes dissolve_stock->check_dilution end_success Success: Issue Resolved dissolve_stock->end_success If successful optimize_dilution Action: Add stock to vortexing buffer. Sonicate working solution. check_dilution->optimize_dilution No check_buffer Is the buffer composition appropriate? check_dilution->check_buffer Yes optimize_dilution->check_buffer optimize_dilution->end_success If successful optimize_buffer Action: Test different pH values. Reduce salt concentration. check_buffer->optimize_buffer No end_fail Further investigation needed: Consider alternative solvents or formulation strategies. check_buffer->end_fail Yes, but issue persists optimize_buffer->end_success Proposed_Biosynthetic_Pathway Proposed Biosynthesis of Senfolomycin A/B chorismate Chorismate paulic_acid Paulic Acid Moiety chorismate->paulic_acid glycosylation Glycosylation paulic_acid->glycosylation sugar_precursors Sugar Precursors d_allose D-Allose sugar_precursors->d_allose l_paulomycose L-Paulomycose sugar_precursors->l_paulomycose d_allose->glycosylation l_paulomycose->glycosylation senfolomycin_scaffold Senfolomycin Scaffold glycosylation->senfolomycin_scaffold tailoring Tailoring Reactions (e.g., Methylation) senfolomycin_scaffold->tailoring senfolomycin_A Senfolomycin A tailoring->senfolomycin_A senfolomycin_B This compound (Proposed Dihydro-form) senfolomycin_A->senfolomycin_B Reduction?

References

Senfolomycin B Interference in Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Senfolomycin B and other complex natural products in biological assays. Given that specific public data on this compound's assay interference is limited, this guide also incorporates broader principles of assay interference commonly observed with natural products to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated natural products.[1][2] It is considered to be a dihydro derivative of Senfolomycin A.[2] The paulomycin family, including the senfolomycins, are known for their antibacterial activity, primarily against Gram-positive bacteria.[1][2] Their mechanism of action is believed to involve the inhibition of essential bacterial processes, potentially protein synthesis. A key structural feature of many paulomycins is a reactive isothiocyanate group, which can form covalent bonds with proteins, suggesting a mechanism of inactivating essential bacterial enzymes.

Q2: Why might a complex natural product like this compound interfere with my assay?

Natural products are a rich source of bioactive compounds but can also be a source of "pan-assay interference compounds" (PAINS) or "invalid metabolic panaceas" (IMPs). These are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms. Potential reasons for interference from a compound like this compound include:

  • Chemical Reactivity: The presence of reactive functional groups, such as the isothiocyanate group found in related paulomycins, can lead to covalent modification of assay components, including the target protein or reporter enzymes.

  • Aggregation: Many organic molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.

  • Optical Interference: Colored compounds can absorb light at the excitation or emission wavelengths of fluorescence- or absorbance-based assays, leading to false readouts. Some compounds may also be intrinsically fluorescent.

  • Redox Activity: Compounds with redox-active moieties can interfere with assays by generating reactive oxygen species or reacting with redox-sensitive assay reagents.

  • Metal Chelation: If a compound can chelate essential metal ions, it may inactivate metalloenzymes or disrupt cellular processes that depend on these ions.

  • Membrane Disruption: In cell-based assays, amphiphilic compounds can disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as specific activity.

Q3: My assay is showing a positive hit with this compound. How can I determine if it's a genuine result or an artifact?

Confirming a positive hit requires a series of validation and counter-screening experiments. A crucial first step is to re-test the compound from a fresh, purified stock to rule out issues with compound integrity or impurities from the initial sample. Subsequently, you should perform orthogonal assays that measure the same biological endpoint using a different detection technology. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating common assay interferences.

Problem 1: Apparent Inhibition in a Fluorescence-Based Assay

Possible Cause:

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of the fluorophore.

  • Autofluorescence: The compound itself is fluorescent at the detection wavelength.

  • Compound Aggregation: Aggregates of the compound are sequestering the enzyme or substrate.

Troubleshooting Steps:

  • Pre-incubation Control: Run the assay by adding this compound after the enzymatic reaction has been stopped but before the reading. This will help determine if the compound interferes with the detection reagents.

  • Spectrophotometric Scan: Perform an absorbance and fluorescence scan of this compound at the assay concentration to check for overlapping spectra with your assay's fluorophore.

  • Detergent Test for Aggregation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition suggests aggregation-based activity.

Problem 2: Irreproducible Results or Steep Dose-Response Curves

Possible Cause:

  • Compound Instability: The compound may be degrading in the assay buffer.

  • Compound Aggregation: The formation of aggregates can be highly concentration-dependent, leading to steep Hill slopes.

  • Reactive Impurities: Impurities in the compound stock may be causing the observed activity.

Troubleshooting Steps:

  • Purity Analysis: Confirm the purity and identity of your this compound sample using methods like LC-MS and NMR.

  • Time-Dependency Test: Evaluate if the inhibitory effect of this compound changes with pre-incubation time with the target protein. A time-dependent increase in inhibition may suggest covalent modification.

  • Enzyme Concentration Test: Determine the IC50 of this compound at two different enzyme concentrations. A significant shift in the IC50 can indicate non-specific binding.

Problem 3: Activity Observed in a Cell-Based Assay

Possible Cause:

  • General Cytotoxicity: The compound may be causing cell death through non-specific mechanisms like membrane disruption.

  • Luciferase Inhibition: If using a luciferase reporter, the compound may be directly inhibiting the luciferase enzyme. This is a known issue for many compounds.

  • Redox Cycling and Oxidative Stress: The compound may be generating reactive oxygen species, leading to cellular stress and death.

Troubleshooting Steps:

  • Cytotoxicity Counter-Screen: Use a different cytotoxicity assay that relies on a distinct mechanism (e.g., measure ATP levels with CellTiter-Glo® and membrane integrity with a lactate dehydrogenase (LDH) assay).

  • Promiscuity Counter-Screen: Test this compound against an unrelated target or in a cell line that does not express your target of interest.

  • Luciferase Counter-Assay: Test the compound in a cell-free luciferase inhibition assay to see if it directly affects the reporter enzyme.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data that a researcher might generate during a hit validation campaign for a compound like this compound.

Table 1: Initial Screening and Orthogonal Assay Results

Assay TypeTargetIC50 (µM)Notes
Primary Screen (Fluorescence)Enzyme X5.2Initial hit from HTS.
Orthogonal Assay (Label-Free)Enzyme X> 50No direct binding observed.
Cell-Based Reporter AssayPathway Y8.1Activity observed in cells.

Table 2: Troubleshooting Assay Results

Assay TypeConditionIC50 (µM)Interpretation
Fluorescence Assay+ 0.01% Triton X-10045.8Significant IC50 shift suggests aggregation.
Cell-Free Luciferase AssayFirefly Luciferase2.5Potent inhibition of the reporter enzyme.
Cytotoxicity Assay (LDH)Unrelated Cell Line12.3General cytotoxicity observed.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Assay

  • Prepare Reagents:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Assay buffer with 0.02% Triton X-100.

    • Enzyme and substrate stocks.

    • This compound serial dilution.

  • Assay Procedure:

    • In a 384-well plate, add this compound dilutions to wells containing either assay buffer or assay buffer with detergent.

    • Add the target enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound in the presence and absence of detergent.

    • Plot the dose-response curves and determine the IC50 values. A significant rightward shift in the IC50 in the presence of detergent is indicative of aggregation.

Protocol 2: Counter-Screening for Luciferase Inhibition

  • Prepare Reagents:

    • Recombinant firefly luciferase.

    • Luciferase assay reagent (containing luciferin and ATP).

    • Assay buffer.

    • This compound serial dilution.

  • Assay Procedure:

    • In a white, opaque 384-well plate, add this compound dilutions.

    • Add recombinant luciferase to each well and incubate for 15 minutes.

    • Add the luciferase assay reagent to initiate the luminescent reaction.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of the luciferase signal for each concentration of this compound.

    • Determine the IC50 value to quantify the compound's direct inhibitory effect on the reporter enzyme.

Visualizations

Assay_Interference_Workflow cluster_troubleshooting Troubleshooting Steps start Initial Hit from Primary Screen confirm Confirm with Fresh Compound start->confirm orthogonal Orthogonal Assay (Different Technology) confirm->orthogonal active_ortho Activity Confirmed orthogonal->active_ortho Yes inactive_ortho Activity Lost (Potential Artifact) orthogonal->inactive_ortho No aggregation Aggregation Test (e.g., with Detergent) inactive_ortho->aggregation reactivity Reactivity/Covalent Modification Assay inactive_ortho->reactivity optical Optical Interference (Absorbance/Fluorescence Scan) inactive_ortho->optical Signaling_Pathway_Interference cluster_senfolomycin Potential Interference Points receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf reporter Reporter Gene (e.g., Luciferase) tf->reporter senfolomycin This compound senfolomycin->kinase2 Off-target effect senfolomycin->reporter Direct interference senfolomycin_kinase Non-specific Kinase Inhibition senfolomycin_reporter Direct Reporter Inhibition Logical_Relationship_Troubleshooting start {Is the IC50 detergent-sensitive?} aggregator Likely Aggregator start:e->aggregator Yes not_aggregator {Does it inhibit the reporter enzyme directly?} start:e->not_aggregator No reporter_inhibitor Reporter Interference not_aggregator:e->reporter_inhibitor Yes other_mechanism Investigate Other Mechanisms not_aggregator:e->other_mechanism No

References

Technical Support Center: Scaling Up Senfolomycin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of Senfolomycin B fermentation. The guidance is based on established principles for the fermentation of paulomycin-family antibiotics produced by Streptomyces species, as this compound is a member of this class.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation in a question-and-answer format, providing actionable solutions.

Issue 1: Low or No this compound Production Despite Good Cell Growth

Q: My Streptomyces culture is exhibiting high biomass, but the yield of this compound is negligible. What are the potential causes and how can I address this?

A: High biomass with low secondary metabolite production is a common issue in Streptomyces fermentations. This decoupling of growth and production can stem from several factors:

  • Nutrient Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients (e.g., phosphate or a preferred carbon source). A medium that is too rich can suppress the onset of secondary metabolism.

  • Suboptimal Induction: The biosynthetic gene cluster for this compound requires specific signaling molecules for activation. These may be absent or present at insufficient concentrations.

  • Incorrect Harvest Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.

Troubleshooting Workflow:

G A High Biomass, Low this compound Yield B Review Medium Composition A->B C Optimize Harvest Time A->C D Check for Genetic Instability A->D E Reduce Phosphate/Carbon Source B->E F Time Course Experiment (e.g., 4-10 days) C->F G Re-streak from Cryostock/Spore Stock D->G H Yield Improved? E->H F->H G->H

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Issue 2: Inconsistent Batch-to-Batch Yield

Q: I am observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?

A: Inconsistent yields often point to variability in the initial stages of the fermentation process or contamination issues.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are critical for a productive fermentation.

  • Medium Preparation: Inaccurate weighing of components or incomplete dissolution can lead to batch-to-batch differences.

  • Sterilization: Over-sterilization can degrade essential media components, while under-sterilization can lead to contamination.

  • Contamination: The presence of competing microorganisms can severely inhibit the growth of the producing strain and the synthesis of this compound.[1]

Issue 3: Foaming During Fermentation

Q: Excessive foaming is occurring in my bioreactor, leading to operational issues. What are the best practices for foam control?

A: Foaming is a common problem in large-scale fermentation. It can be managed through:

  • Mechanical Foam Breakers: These are integrated into the bioreactor and physically disrupt foam.

  • Chemical Antifoaming Agents: These should be used judiciously as they can sometimes interfere with downstream processing. It is crucial to test different antifoaming agents for their efficacy and potential impact on product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Streptomyces paulus and Streptomyces albus.[1]

Q2: What is the proposed biosynthetic pathway for this compound?

A2: The biosynthesis of this compound is believed to follow a pathway highly similar to that of other paulomycins. This complex pathway starts from chorismate, a key intermediate in the shikimate pathway, which is converted to the paulic acid moiety. Concurrently, separate pathways synthesize the deoxysugars D-allose and L-paulomycose. These sugar units are then attached to the paulic acid core by glycosyltransferases. This compound is dihydrosenfolomycin A, suggesting a final reduction step in its biosynthesis.

G cluster_0 Shikimate Pathway cluster_1 Sugar Biosynthesis Chorismate Chorismate Paulic_Acid Paulic Acid Moiety Chorismate->Paulic_Acid D_Allose D_Allose Glycosylation Glycosylation D_Allose->Glycosylation L_Paulomycose L_Paulomycose L_Paulomycose->Glycosylation Paulic_Acid->Glycosylation Senfolomycin_A Senfolomycin A Glycosylation->Senfolomycin_A Reduction Reduction Senfolomycin_A->Reduction Senfolomycin_B This compound Reduction->Senfolomycin_B

Caption: Proposed biosynthetic pathway of this compound.

Q3: What are the critical physical parameters to control during this compound fermentation?

A3: For successful scale-up, the following parameters are crucial:

  • pH: The optimal pH for the growth of most Streptomyces strains is between 6.0 and 8.0.

  • Temperature: A temperature range of 28-30°C is generally optimal for Streptomyces growth and secondary metabolite production.

  • Aeration (Dissolved Oxygen): Streptomyces are highly aerobic, and maintaining sufficient dissolved oxygen is critical. This is often a major challenge during scale-up.

  • Agitation: Agitation ensures proper mixing of nutrients and oxygen. However, excessive shear forces can damage the mycelia.

Q4: How can I monitor the production of this compound during fermentation?

A4: this compound production can be monitored by taking samples from the fermentation broth at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a common method for separating paulomycins.[1]

Data Presentation

Table 1: Typical Fermentation Media Composition for Paulomycin-Producing Streptomyces

ComponentConcentration (g/L)Purpose
Glucose20-40Carbon Source
Soybean Meal10-20Nitrogen Source
Yeast Extract1-5Nitrogen Source, Growth Factors
CaCO₃1-3pH Buffering
K₂HPO₄0.5-1Phosphate Source
MgSO₄·7H₂O0.5-1Trace Element
Trace Salt Solution1 mL/LProvides essential micronutrients

Table 2: Key Fermentation Parameters for Streptomyces Scale-Up

ParameterLaboratory Scale (Shake Flask)Pilot/Industrial Scale (Bioreactor)
Inoculum Size5-10% (v/v)5-10% (v/v)
Temperature28-30°C28-30°C
pH6.5-7.5 (initial)Controlled at 6.8-7.2
Agitation200-250 rpmTip speed control, dependent on impeller design
AerationNatural diffusionSparging with filtered air, DO control >20%
Fermentation Time5-10 days7-14 days

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

  • Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 or R5A) at 30°C for 7-10 days until sporulation is observed.

  • Aseptically add sterile water with a wetting agent (e.g., 0.01% Tween 80) to the surface of the agar plate.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Centrifuge the spore suspension at 5000 x g for 10 minutes.

  • Discard the supernatant and resuspend the spore pellet in a sterile 20% glycerol solution.

  • Aliquot and store at -80°C.

  • For seed culture preparation, inoculate a suitable liquid medium (e.g., TSB or YEME) with the spore stock and incubate at 30°C with shaking at 220 rpm for 48-72 hours.

Protocol 2: Extraction and Quantification of this compound from Fermentation Broth

  • Harvest the fermentation broth and acidify to pH 3-4 with an appropriate acid (e.g., oxalic acid).

  • Extract the whole broth with an equal volume of an organic solvent such as ethyl acetate or methyl isobutyl ketone. Repeat the extraction three times.

  • Pool the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

  • Perform HPLC analysis using a C18 reversed-phase column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Monitor the elution at a wavelength of approximately 320 nm.

  • Quantify this compound by comparing the peak area with a standard curve of a purified reference compound.

G A Fermentation Broth B Acidification (pH 3-4) A->B C Solvent Extraction (Ethyl Acetate) B->C D Phase Separation C->D E Aqueous Phase (Discard) D->E Lower Layer F Organic Phase D->F Upper Layer G Concentration (Rotary Evaporator) F->G H Crude Extract G->H I Dissolution in Mobile Phase H->I J HPLC Analysis (C18 Column) I->J K Quantification J->K

Caption: Workflow for this compound extraction and analysis.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Senfolomycin B and Paulomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Senfolomycin B and Paulomycin F, two closely related members of the paulomycin family of antibiotics. This document synthesizes available data to facilitate research and development in the pursuit of novel antimicrobial agents.

Structural Relationship and Mechanism of Action

This compound and Paulomycin F are stereoisomers, possessing the same molecular formula and connectivity but differing in the three-dimensional arrangement of a methoxy group on the paulomycose sugar moiety.[1][2] Specifically, this compound is understood to be dihydrosenfolomycin A, mirroring the structural relationship between Paulomycin F and other paulomycins.[1] Senfolomycin A and B are identical to paulomycin E and F, respectively, but feature a reversed configuration at the 3''-methoxyl group.[1][2] This subtle stereochemical difference is a testament to the precision of microbial biosynthesis.

The antibacterial activity of the paulomycin class of antibiotics is primarily attributed to the presence of a reactive isothiocyanate group within the paulic acid moiety. While the exact molecular target has not been definitively identified, it is hypothesized that this group forms covalent bonds with nucleophilic residues (such as cysteine and lysine) of essential bacterial proteins, leading to their inactivation and subsequent cell death. This class of antibiotics demonstrates potent activity against Gram-positive bacteria. Their efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that acts as a permeability barrier.

Comparative Antibacterial Activity

The following table summarizes the available quantitative data for Paulomycin B against a representative Gram-positive bacterium. It is important to note that these values are presented as an indication of the general activity of this antibiotic class, and direct extrapolation to this compound should be made with caution in the absence of specific experimental data.

CompoundBacterial StrainMIC (µg/mL)
Paulomycin BMethicillin-resistant Staphylococcus aureus (MRSA) MB539350

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial activity of a compound. The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB). The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Solutions: Stock solutions of this compound and Paulomycin F are prepared in a suitable solvent and then serially diluted in CAMHB to achieve a range of concentrations for testing.

  • 96-Well Microtiter Plates: Sterile 96-well plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilution: Two-fold serial dilutions of the test antibiotics are prepared directly in the wells of the 96-well plate. Each well will contain a specific concentration of the antibiotic in broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

3. Data Interpretation:

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate the structural relationship between this compound and Paulomycin F and the general workflow for determining their antibacterial activity.

cluster_0 Stereoisomeric Relationship Paulomycin_F Paulomycin F Senfolomycin_B This compound Paulomycin_F->Senfolomycin_B Differ in stereochemistry of a methoxy group

Caption: Structural relationship of this compound and Paulomycin F.

cluster_workflow MIC Determination Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate microtiter plate wells A->C B Prepare serial dilutions of This compound / Paulomycin F B->C D Incubate at 35-37°C for 16-20h C->D E Observe for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

References

Comparative Analysis of Senfolomycin B and Other Paulomycins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the performance, mechanisms, and experimental data of the paulomycin family of antibiotics, with a focus on Senfolomycin B.

The paulomycins are a family of glycosylated antibiotics produced by various Streptomyces species, notable for their potent activity against Gram-positive bacteria.[1][2] A key structural feature of these compounds is the presence of paulic acid, which contains a rare isothiocyanate group critical for their biological activity.[2] This guide provides a comparative analysis of this compound and other members of the paulomycin family, summarizing available performance data, detailing experimental protocols, and visualizing key biological and experimental workflows.

Senfolomycins are closely related to the paulomycins, with Senfolomycin A being a stereoisomer of paulomycin E.[3] this compound is structurally characterized as dihydrosenfolomycin A. While extensive comparative data for this compound is limited in publicly available literature, this guide compiles the existing knowledge on related paulomycins to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of paulomycins is primarily directed against Gram-positive organisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Paulomycin A and B against a selection of bacterial strains. This data provides a benchmark for the expected activity of other paulomycins, including this compound.

MicroorganismPaulomycin A (µg/mL)Paulomycin B (µg/mL)
Staphylococcus aureus<2.34<2.34
Staphylococcus epidermidis<2.34<2.34
Escherichia coli>200>200
Klebsiella pneumoniae>200>200
Candida albicans>200>200

Data sourced from a study on novel paulomycin derivatives.[2]

Mechanism of Action

The proposed mechanism of action for the paulomycin family of antibiotics centers on the highly reactive isothiocyanate group within the paulic acid moiety. It is hypothesized that this group forms covalent bonds with nucleophilic residues, such as cysteine or lysine, on essential bacterial enzymes, leading to their inactivation and subsequent cell death. However, the specific enzymatic targets of paulomycins have not yet been definitively identified. Further research, potentially utilizing proteomic approaches to analyze protein expression changes in bacteria upon treatment with these antibiotics, is required to elucidate the precise molecular targets and affected signaling pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound and other paulomycins.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Antibiotic:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted antibiotic.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Assay

This general protocol can be adapted to investigate the inhibitory effect of paulomycins on specific bacterial enzymes once they are identified.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Test compound (e.g., this compound)

  • Appropriate buffer solution

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In the wells of a microtiter plate, combine the buffer, the target enzyme, and the test compound at various concentrations.

    • Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubation:

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the study of paulomycins.

Paulomycin_Biosynthesis_Pathway cluster_chorismate Chorismate Pathway cluster_paulinic_acid Paulic Acid Biosynthesis cluster_sugars Deoxysugar Biosynthesis cluster_assembly Assembly cluster_tailoring Tailoring Chorismate Chorismate Pau_Genes pau Genes Chorismate->Pau_Genes Paulic_Acid Paulic Acid Moiety (with Isothiocyanate) Pau_Genes->Paulic_Acid Glycosyltransferases Glycosyltransferases Paulic_Acid->Glycosyltransferases Sugar_Precursors Sugar Precursors D_Allose D-Allose Sugar_Precursors->D_Allose L_Paulomycose L-Paulomycose Sugar_Precursors->L_Paulomycose D_Allose->Glycosyltransferases L_Paulomycose->Glycosyltransferases Paulomycin_Scaffold Paulomycin Scaffold Glycosyltransferases->Paulomycin_Scaffold Acyltransferases Acyltransferases Paulomycin_Scaffold->Acyltransferases Senfolomycin_B This compound / Other Paulomycins Acyltransferases->Senfolomycin_B

Caption: Proposed biosynthetic pathway of paulomycins.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_characterization Structural & Biological Characterization cluster_moa Mechanism of Action Studies Strain_Cultivation Streptomyces sp. Cultivation Extraction Extraction of Secondary Metabolites Strain_Cultivation->Extraction Purification Chromatographic Purification (HPLC, etc.) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Antibacterial_Screening Antibacterial Screening (MIC Assay) Purification->Antibacterial_Screening Target_Identification Target Identification (Proteomics) Antibacterial_Screening->Target_Identification Enzyme_Inhibition Enzyme Inhibition Assays Target_Identification->Enzyme_Inhibition

Caption: Workflow for paulomycin discovery and characterization.

References

Validating Senfolomycin B Activity Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the antibacterial activity of Senfolomycin B against clinically relevant bacterial isolates. Due to the limited publicly available data specifically for this compound, this document leverages information on the closely related paulomycin family of antibiotics to present a comparative analysis and detailed experimental protocols. Paulomycins, including Senfolomycin A and B, are known for their activity primarily against Gram-positive bacteria.[1][2]

Comparative Performance Analysis

To effectively evaluate the potential of this compound as a novel antibiotic, its activity must be benchmarked against existing therapies. The following tables provide representative Minimum Inhibitory Concentration (MIC) data for standard antibiotics against common Gram-positive clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3][4]

Note: Specific MIC values for this compound are not yet widely reported in peer-reviewed literature. The "Expected MIC Range" is an estimation based on the activity of related paulomycin compounds. Researchers are encouraged to generate their own data to populate these fields.

Table 1: Comparative MIC Data for Staphylococcus aureus (MRSA)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound TBD TBD Expected: ≤0.06 - 2
Vancomycin12≤0.5 - 2
Linezolid120.5 - 4
Daptomycin0.250.5≤0.12 - 2
Clindamycin≤0.12>2≤0.12 - >2

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. TBD: To Be Determined.

Table 2: Comparative MIC Data for Enterococcus faecalis

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound TBD TBD Expected: 0.12 - 4
Ampicillin12≤0.25 - 8
Vancomycin240.5 - >256
Linezolid120.5 - 4

Data for comparator antibiotics is compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[5]

Experimental Protocols

Accurate and reproducible data is contingent on standardized testing methodologies. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method (CLSI Guideline M07)

This method determines the MIC in a liquid medium and is considered a gold standard for antimicrobial susceptibility testing.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial clinical isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh this compound and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Further dilute in CAMHB to the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.

    • Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton agar (MHA) plates

  • Bacterial clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Metric ruler or caliper

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

    • Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts, which would need to be specifically developed for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial susceptibility of this compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end mechanism_of_action cluster_pathway Bacterial Protein Secretion Pathway ribosome Ribosome preprotein Pre-protein with Signal Peptide ribosome->preprotein Translation spase Signal Peptidase (SPase) (Target Enzyme) preprotein->spase Translocation to Membrane mature_protein Mature Protein spase->mature_protein Cleavage of Signal Peptide secretion Protein Secretion & Cell Wall Maintenance mature_protein->secretion viability Bacterial Viability secretion->viability senfolomycin This compound senfolomycin->spase Inhibition

References

Senfolomycin B efficacy compared to vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Senfolomycin B and Vancomycin Efficacy

This guide provides a detailed comparison of this compound and Vancomycin, focusing on their mechanisms of action, antibacterial efficacy, and the experimental protocols used for evaluation. The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two antimicrobial agents.

Mechanism of Action

The method by which an antibiotic inhibits or kills bacteria is a critical determinant of its spectrum of activity and potential for resistance. Vancomycin operates via a well-elucidated pathway, while the mechanism for this compound is proposed based on its structural class.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[1][2][3][4] Its large molecular structure sterically hinders the enzymes responsible for building the cell wall.[2]

Specifically, Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptide precursors used in cell wall construction. This binding action physically obstructs two key enzymatic steps:

  • Transglycosylation: The polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) into polysaccharide chains.

  • Transpeptidation: The cross-linking of these polysaccharide chains, which provides the cell wall with its structural integrity.

By preventing these processes, Vancomycin weakens the cell wall, leading to increased membrane permeability and eventual cell lysis.

Vancomycin_MoA cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_enzymes Enzymes cluster_process Process Precursor Peptidoglycan Precursor (NAM-NAG peptide) DAla D-Ala-D-Ala Terminus Precursor->DAla Transgly Transglycosylase Precursor->Transgly substrate Inhibition Inhibition DAla->Inhibition Polymer Glycan Chain Polymerization Transgly->Polymer Transpep Transpeptidase Crosslink Peptide Cross-linking Transpep->Crosslink Polymer->Transpep substrate Vancomycin Vancomycin Vancomycin->DAla Binds to Inhibition->Transgly Inhibition->Transpep Lysis Cell Lysis Inhibition->Lysis Leads to

Caption: Vancomycin binds to D-Ala-D-Ala, inhibiting enzymes and causing cell lysis.

This compound: Proposed Mechanism of Action

This compound is a member of the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria. While its precise molecular target has not been definitively identified, its mechanism is believed to be linked to the highly reactive isothiocyanate group within its paulic acid moiety.

The proposed mechanism suggests that this isothiocyanate group forms covalent bonds with nucleophilic residues, such as cysteine or lysine, on essential bacterial proteins. This covalent modification would lead to the irreversible inactivation of these critical enzymes, disrupting vital cellular processes and leading to bacterial cell death. An alternative hypothesis suggests that, like other complex glycosylated antibiotics, this compound may interfere with protein synthesis by binding to the bacterial ribosome.

SenfolomycinB_MoA cluster_cell Bacterial Cell Protein Essential Bacterial Protein (e.g., Enzyme) Nucleophile Nucleophilic Residue (e.g., Cysteine, Lysine) Protein->Nucleophile InactiveProtein Inactive Protein Nucleophile->InactiveProtein SenfolomycinB This compound Isothiocyanate Isothiocyanate Group SenfolomycinB->Isothiocyanate Isothiocyanate->Nucleophile Forms covalent bond with Disruption Disruption of Cellular Processes InactiveProtein->Disruption Leads to CellDeath Cell Death Disruption->CellDeath

Caption: this compound is proposed to inactivate key proteins, leading to cell death.

Comparative Efficacy Data

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive MIC data is available for Vancomycin, specific quantitative data for this compound is not widely published. This compound is reported to be effective against Gram-positive bacteria and mycobacteria, including strains resistant to penicillin, streptomycin, and macrolide antibiotics.

The following tables present established MIC data for Vancomycin against common Gram-positive pathogens for comparative benchmarking.

Table 1: Vancomycin vs. This compound Efficacy Against Staphylococcus aureus

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Vancomycin 1 2 ≤0.5 - 2
This compound Data not available Data not available Data not available

Data for Vancomycin is compiled from representative studies. Actual values may vary.

Table 2: Vancomycin vs. This compound Efficacy Against Enterococcus faecalis

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Vancomycin 2 4 0.5 - >256
This compound Data not available Data not available Data not available

Data for Vancomycin is compiled from representative studies. Actual values may vary.

Experimental Protocols: MIC Determination

The data presented is determined using the broth microdilution method, a standard protocol outlined by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of an antibiotic's in vitro activity.

Broth Microdilution Protocol (CLSI Standard)
  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.

  • Inoculum Preparation: The test bacterium is cultured to a specific density, typically equivalent to a 0.5 McFarland turbidity standard. This standardized suspension is then diluted to achieve a final target inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate (except for a sterility control) is inoculated with the prepared bacterial suspension. The plate is then incubated under specific conditions (e.g., 35 ± 2°C for 16-20 hours) to allow for bacterial growth.

  • MIC Reading: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Serial Dilutions of Antibiotic in Microplate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (e.g., 16-20h at 35°C) C->D E 5. Visually Inspect Wells for Turbidity (Growth) D->E F 6. Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Vancomycin is a cornerstone antibiotic for treating serious Gram-positive infections, with a well-defined mechanism of action and extensively documented efficacy. Its primary strength lies in its proven clinical utility against pathogens like Staphylococcus aureus and Enterococcus faecalis.

This compound, a member of the paulomycin family, shows promise as an antibacterial agent against Gram-positive bacteria, potentially through the inactivation of essential enzymes. However, for a direct and quantitative comparison of its efficacy against that of Vancomycin, publicly available, peer-reviewed MIC data is necessary. Further research is required to fully elucidate its mechanism and establish its in vitro performance characteristics.

References

Comparative Analysis of Cross-Resistance Profiles for Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the cross-resistance profile of Senfolomycin B, a member of the paulomycin family of antibiotics. Due to the limited availability of specific cross-resistance studies for this compound in published literature, this document outlines the theoretical basis for potential cross-resistance, details the experimental protocols required for such studies, and presents a hypothetical data comparison to guide future research.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a glycosylated antibiotic belonging to the paulomycin family, structurally similar to Senfolomycin A and other paulomycins.[1][2] The paulomycin family is characterized by a unique paulic acid moiety containing a reactive isothiocyanate group, which is crucial for its antibacterial activity.[1][3][4] While the precise mechanism of action has not been fully elucidated, it is hypothesized that the isothiocyanate group forms covalent bonds with essential bacterial proteins, leading to their inactivation. Additionally, some evidence suggests that this class of antibiotics may interfere with bacterial protein synthesis. This compound is primarily active against Gram-positive bacteria.

Principles of Antibiotic Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This can happen when different antibiotics share a similar mechanism of action, a common molecular target, or are affected by the same resistance mechanism, such as enzymatic inactivation or efflux pumps. Conversely, collateral sensitivity is a phenomenon where resistance to one antibiotic leads to increased susceptibility to another. Understanding the potential for cross-resistance is critical in the development of new antibiotics to anticipate their efficacy against existing resistant strains.

Hypothetical Cross-Resistance Data for this compound

The following table presents a hypothetical summary of Minimum Inhibitory Concentration (MIC) data to illustrate how the cross-resistance profile of this compound could be evaluated against a panel of resistant Staphylococcus aureus strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Note: This data is illustrative and not based on published experimental results for this compound.

Strain IDResistance PhenotypeMechanism of ResistanceThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Erythromycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
WTWild-Type-0.50.1250.250.51
PR-1Penicillin-Resistantβ-lactamase production0.5>1280.250.51
ER-1Erythromycin-ResistantTarget modification (rRNA methylation)0.50.125>640.51
CIP-1Ciprofloxacin-ResistantTarget modification (DNA gyrase mutation)0.50.1250.25>321
MRSA-1Multi-drug ResistantEfflux pump overexpression4>128>64>321

Experimental Protocols

A standardized method for assessing cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for MIC Determination by Broth Microdilution
  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.

    • Sterilize the stock solutions by filtration.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains to be tested on an appropriate agar medium.

    • Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 100 µL after inoculation.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Experimental Workflow for Cross-Resistance Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solutions D Serial Dilution of Antibiotics in 96-Well Plate A->D B Culture Bacterial Strains (Wild-Type & Resistant) C Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C E Inoculate Plate with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H I Compare MICs to Assess Cross-Resistance H->I

Caption: Workflow for determining antibiotic cross-resistance using the broth microdilution method.

Signaling Pathway for Efflux Pump-Mediated Resistance

G cluster_membrane Bacterial Cell Membrane cluster_environment External Environment cluster_cytoplasm Cytoplasm EffluxPump Efflux Pump (e.g., AcrAB-TolC) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Diffusion Antibiotic_in->EffluxPump Substrate Target Bacterial Target Antibiotic_in->Target Inhibition Inducer Inducer Molecule (e.g., antibiotic) Regulator Regulatory Protein (e.g., MarA) Inducer->Regulator Activation Promoter Efflux Pump Gene Promoter Regulator->Promoter Binds Promoter->EffluxPump Upregulates Expression

Caption: A simplified signaling pathway for the upregulation of a tripartite efflux pump, a common mechanism of multi-drug resistance in bacteria.

References

A Researcher's Guide to Investigating the Synergistic Potential of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific studies on the synergistic effects of Senfolomycin B are not yet available in published literature, its close structural and functional relationship to the paulomycin family of antibiotics provides a strong foundation for hypothesizing and testing potential combination therapies. This guide offers a framework for exploring these synergies, detailing the proposed mechanism of action, identifying promising antibiotic classes for co-administration, and providing comprehensive experimental protocols for synergy testing.

Understanding this compound and its Mechanism of Action

This compound is a member of the paulomycin family, a class of glycosylated antibiotics.[1] These compounds are noted for their activity primarily against Gram-positive bacteria.[2][3] The key to their antibacterial effect is believed to be the presence of a rare isothiocyanate group within their structure.[2] This highly reactive group is thought to form covalent bonds with essential bacterial proteins, effectively inactivating them.[2] While the precise molecular targets have not been definitively identified, this mechanism suggests a unique mode of action that makes the paulomycin family an interesting candidate for combination therapies, especially in the face of growing antibiotic resistance.

cluster_cell Bacterial Cell Senfolomycin_B This compound Target_Protein Essential Bacterial Protein (e.g., enzyme) Senfolomycin_B->Target_Protein Forms covalent bond via isothiocyanate group Inactive_Complex Inactive Covalent Complex Target_Protein->Inactive_Complex Inactivation Cell_Death Inhibition of Cellular Processes & Bacterial Cell Death Inactive_Complex->Cell_Death

Caption: Proposed mechanism of action for this compound.

Hypothesizing Synergistic Combinations

Based on its proposed mechanism, this compound could potentially exhibit synergy with antibiotics that act on different cellular pathways. The inactivation of key proteins by this compound could weaken the bacteria, making them more susceptible to other antimicrobial agents.

Potential Synergistic Partners:

Antibiotic ClassRationale for Synergy
Aminoglycosides (e.g., Gentamicin, Amikacin)Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit. Combining this with the inactivation of other essential proteins by this compound could lead to a multi-pronged attack on bacterial viability. Studies have shown that isothiocyanates can act synergistically with aminoglycosides like gentamicin.
Beta-lactams (e.g., Penicillins, Cephalosporins)Beta-lactams inhibit cell wall synthesis. A compromised cell wall could potentially enhance the penetration of this compound into the bacterial cell, increasing its access to intracellular targets.
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)These antibiotics inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. The simultaneous disruption of DNA replication and essential protein function could be a potent bactericidal combination.
Macrolides (e.g., Erythromycin, Clarithromycin)Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit. Combining two different inhibitors of protein synthesis that act on different targets or through different mechanisms can sometimes result in synergy.

Quantitative Data Presentation (Templates)

The following tables are templates for presenting data from synergy testing experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of Single Agents

Bacterial StrainThis compound MIC (µg/mL)Antibiotic X MIC (µg/mL)
Staphylococcus aureus ATCC 29213
MRSA Isolate 1
Enterococcus faecalis ATCC 29212

Table 2: Checkerboard Synergy Testing Results (FIC Index)

Bacterial StrainAntibiotic CombinationThis compound MIC in Combo (µg/mL)Antibiotic X MIC in Combo (µg/mL)FIC Index (FICI)Interpretation
S. aureus ATCC 29213This compound + Gentamicin
MRSA Isolate 1This compound + Gentamicin
E. faecalis ATCC 29212This compound + Ciprofloxacin
  • Interpretation of FICI :

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI < 4.0

    • Antagonism: FICI ≥ 4.0

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.

Materials:

  • This compound and partner antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).

    • Prepare serial twofold dilutions of the partner antibiotic vertically (e.g., down rows A-G).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Controls:

    • Include a row with only this compound dilutions to determine its MIC.

    • Include a column with only the partner antibiotic dilutions to determine its MIC.

    • Include a growth control well (inoculum only) and a sterility control well (broth only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to all wells except the sterility control.

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.

  • Calculate FIC Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • FICI = FIC of this compound + FIC of Antibiotic X

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_A Prepare serial dilutions of this compound (Drug A) in plate columns Inoculate Inoculate wells with bacterial suspension Prep_A->Inoculate Prep_B Prepare serial dilutions of Partner Antibiotic (Drug B) in plate rows Prep_B->Inoculate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute to final concentration) Prep_Inoculum->Inoculate Incubate Incubate plate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually inspect for turbidity to determine MICs of drugs alone and in combination Incubate->Read_MIC Calc_FIC Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calc_FIC

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time and can confirm synergistic or bactericidal activity.

Materials:

  • This compound and partner antibiotic

  • CAMHB in sterile culture tubes

  • Log-phase growth bacterial culture

  • Apparatus for serial dilution and plating

Procedure:

  • Preparation:

    • Prepare tubes of CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination.

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate all tubes with a standardized log-phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling:

    • Incubate the tubes in a shaker at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of each aliquot and plate onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Analysis:

    • Plot the log10 CFU/mL versus time for each combination and control.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

cluster_interpretation Interpretation FICI Fractional Inhibitory Concentration Index (FICI) Synergy Synergy (FICI ≤ 0.5) FICI->Synergy Greatly enhanced effect Additive Additive (0.5 < FICI ≤ 1.0) FICI->Additive Sum of individual effects Indifference Indifference (1.0 < FICI < 4.0) FICI->Indifference No discernible interaction Antagonism Antagonism (FICI ≥ 4.0) FICI->Antagonism Combined effect is less than individual effects

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

References

Decoding Synergy: A Comparative Guide to the Senfolomycin B Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing and novel therapeutic agents. Combination therapy, which leverages the synergistic or additive effects of multiple drugs, represents a cornerstone of this approach. This guide provides a comprehensive overview of the checkerboard assay, a fundamental method for quantifying antimicrobial synergy, with a focus on its application for compounds like Senfolomycin B. Due to the limited availability of published synergy data specifically for this compound, this guide will utilize data from the antibiotic Pristinamycin, which also targets the 50S ribosomal subunit, to illustrate the principles and data presentation of the checkerboard assay.

Understanding Synergy: The Checkerboard Method

The checkerboard assay is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[1][2] It allows for the determination of whether the combined effect of the drugs is synergistic (greater than the sum of their individual effects), additive (equal to the sum of their individual effects), indifferent (no interaction), or antagonistic (less than the sum of their individual effects).[2]

The primary output of a checkerboard assay is the Fractional Inhibitory Concentration (FIC) index. This index is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[1][2] The formula for the FIC index is as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is standardized as follows:

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Illustrative Data: Pristinamycin Checkerboard Synergy

The following table summarizes the synergistic, additive, and indifferent effects of Pristinamycin in combination with other antibiotics against multidrug-resistant (MDR) Staphylococcus aureus isolates, as determined by the checkerboard assay. This data serves as a representative example of how the results of a checkerboard assay can be presented.

Combination Drug Interaction with Pristinamycin Percentage of Isolates Showing Interaction
DoxycyclineSynergy82.13%
LevofloxacinSynergy70.14%
LinezolidAdditive67%
CefoxitinIndifference71.6%
GentamicinIndifference52.2%

Experimental Protocol: The Checkerboard Assay

This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic potential of a test compound, such as this compound, with another antimicrobial agent.

Materials:

  • Test compound (e.g., this compound) and partner antibiotic.

  • Appropriate solvent for each compound (e.g., sterile deionized water, DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity.

  • Sterile reservoirs and multichannel pipettes.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test compound and the partner antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of the test compound (e.g., this compound) along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, perform serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the partner antibiotic to determine its standalone MIC.

    • Row H should contain only the dilutions of the test compound to determine its standalone MIC.

    • Well H12 should contain only broth and inoculum to serve as a growth control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of the test compound alone from row H and the partner antibiotic alone from column 11.

    • For each well showing no growth in the combination grid, calculate the FIC index using the formula described above. The synergistic effect is determined by the lowest FIC index value obtained.

Visualizing the Workflow: Checkerboard Assay Diagram

The following diagram illustrates the experimental workflow of the checkerboard assay.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup (96-well) cluster_assay Assay cluster_analysis Data Analysis stock_A Prepare Stock Solution (Drug A - this compound) dilute_A Serial Dilute Drug A (Columns 1-10) stock_A->dilute_A stock_B Prepare Stock Solution (Drug B) dilute_B Serial Dilute Drug B (Rows A-G) stock_B->dilute_B inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate inoculum->add_inoculum dilute_A->add_inoculum dilute_B->add_inoculum mic_A MIC Control Drug A (Row H) mic_A->add_inoculum mic_B MIC Control Drug B (Column 11) mic_B->add_inoculum growth_control Growth Control (Well H12) growth_control->add_inoculum incubation Incubate Plate (16-20h, 35°C) add_inoculum->incubation read_mic Read MICs (Visual Inspection) incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Alternative Synergy Testing Methods

While the checkerboard assay is a valuable tool, other methods are also employed to assess drug synergy.

  • Time-Kill Assay: This method provides a dynamic picture of the antimicrobial effect over time. It measures the rate of bacterial killing by single drugs and their combinations. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent. The time-kill assay is more labor-intensive than the checkerboard assay but provides information on the bactericidal or bacteriostatic nature of the drug combination.

  • E-test (Epsilometer test): The E-test utilizes strips impregnated with a predefined gradient of an antimicrobial agent. To test for synergy, two E-test strips of different drugs are placed on an inoculated agar plate in a crossed or adjacent manner. The interaction is interpreted based on the shape of the inhibition zones. While less technically demanding than the checkerboard assay, the interpretation of E-test synergy can be more subjective.

The choice of synergy testing method depends on the specific research question, the resources available, and the desired level of detail. The checkerboard assay remains a robust and widely accepted method for the initial screening and quantification of antimicrobial drug interactions.

References

A Comparative Analysis of Senfolomycin B and Linezolid Against MRSA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in current antibiotic research is the lack of publicly available data on the efficacy of Senfolomycin B against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the well-established anti-MRSA agent, linezolid, and contextualizes the potential of the paulomycin class of antibiotics, to which this compound belongs. This analysis is intended to inform researchers, scientists, and drug development professionals about the current landscape and future research directions.

While direct comparative data for this compound is unavailable, this guide will juxtapose the known attributes of linezolid with the general characteristics of the paulomycin antibiotic family. This approach aims to provide a framework for potential future studies and to highlight the urgent need for research into novel antibiotic candidates like this compound.

Linezolid: A Well-Established Weapon Against MRSA

Linezolid is the first clinically approved oxazolidinone antibiotic and a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including MRSA.[1][2] Its unique mechanism of action, favorable pharmacokinetic profile, and extensive clinical data make it a crucial comparator for any new anti-MRSA agent.

Mechanism of Action

Linezolid inhibits bacterial protein synthesis at a very early stage: the formation of the initiation complex.[3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the assembly of a functional 70S ribosome.[1] This mechanism is distinct from most other protein synthesis inhibitors, which typically target the elongation phase. This unique target site means that cross-resistance with other antibiotic classes is uncommon.

Linezolid Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA

Figure 1. Linezolid's mechanism of action, inhibiting the formation of the 70S initiation complex in bacterial protein synthesis.

This compound and the Paulomycin Family: An Unexplored Frontier

This compound belongs to the paulomycin family of antibiotics, which are complex glycosylated molecules produced by Streptomyces species. While specific data for this compound is not available, research on related compounds, such as Senfolomycin A and other paulomycins, provides some insight into their potential.

Putative Mechanism of Action

The antibacterial activity of the paulomycin family is thought to be primarily mediated by the paulic acid moiety, which contains a rare and highly reactive isothiocyanate group. This group is believed to form covalent bonds with nucleophilic residues (like cysteine and lysine) in essential bacterial proteins, leading to their inactivation. Derivatives lacking the paulic acid moiety are devoid of antibacterial activity, underscoring its importance.

Quantitative Comparison: Linezolid Against MRSA

The following tables summarize key quantitative data for linezolid's activity against MRSA. The absence of data for this compound is noted.

Table 1: In Vitro Activity Against MRSA

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)Bactericidal/Bacteriostatic
Linezolid 1 - 22 - 4Generally ≥32Bacteriostatic against staphylococci
This compound No data availableNo data availableNo data availableNo data available

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy in Murine Models of MRSA Infection

AntibioticAnimal ModelDosing RegimenOutcome
Linezolid Murine systemic infection25 mg/kg100% survival of infected mice.
This compound No data availableNo data availableNo data available

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial agents. Below are representative protocols for determining the in vitro and in vivo efficacy of antibiotics against MRSA.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard protocol for determining the MIC of an antimicrobial agent.

MIC Determination Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of the antibiotic in a microtiter plate. Start->Prepare_Antibiotic Inoculate_Plate Inoculate each well of the microtiter plate with the bacterial suspension. Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-20 hours. Inoculate_Plate->Incubate Read_Results Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End

Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the MRSA isolate is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

In Vivo Efficacy Testing: Murine Systemic Infection Model

Animal models are essential for evaluating the in vivo efficacy of a new antibiotic.

Protocol:

  • Animal Model: Typically, immunocompetent mice (e.g., BALB/c or C57BL/6) are used.

  • Infection: Mice are infected via intraperitoneal or intravenous injection with a lethal or sub-lethal dose of a clinical MRSA isolate.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The antibiotic is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses. A control group receives a vehicle.

  • Monitoring: Mice are monitored for a defined period (e.g., 7-14 days) for survival.

  • Endpoint: The primary endpoint is typically the survival rate at the end of the study. The 50% effective dose (ED₅₀) can also be calculated.

Conclusion and Future Directions

Linezolid remains a potent and reliable therapeutic option for MRSA infections, backed by a wealth of preclinical and clinical data. In stark contrast, this compound and the broader paulomycin family represent a significant knowledge gap in the field of antibiotic discovery. While their putative mechanism of action is intriguing, the absence of any in vitro or in vivo data against MRSA prevents any meaningful comparison with established drugs like linezolid.

This guide underscores the critical need for foundational research into this compound and other novel antibiotic candidates. Future studies should prioritize:

  • In vitro susceptibility testing of this compound against a diverse panel of MRSA isolates to determine its MIC and MBC values.

  • In vivo efficacy studies in relevant animal models of MRSA infection to assess its therapeutic potential.

  • Mechanism of action studies to confirm its molecular target and explore potential resistance mechanisms.

Such research is paramount to expanding our arsenal against the growing threat of antibiotic-resistant bacteria.

References

Validating the Mechanism of Action of Senfolomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Senfolomycin B, a member of the paulomycin family of antibiotics, presents a promising avenue for the development of novel antibacterial agents. Its structural similarity to other paulomycins suggests a mechanism of action targeting fundamental bacterial processes. This guide provides a comparative framework for validating the proposed mechanisms of action of this compound, contrasting it with established antibiotics, and detailing the requisite experimental protocols to elucidate its precise biological activity.

Proposed Mechanisms of Action for this compound

The scientific literature suggests two primary hypotheses for the mechanism of action of the paulomycin family, including this compound:

  • Inhibition of Bacterial Protein Synthesis: This proposed mechanism posits that this compound interferes with the bacterial ribosome, thereby halting the production of essential proteins and leading to bacterial cell death.

  • Inhibition of Bacterial Type I Signal Peptidase (SPase): This alternative hypothesis suggests that this compound targets and inhibits SPase, an essential enzyme responsible for the processing of secreted proteins, many of which are crucial for bacterial viability and virulence.

This guide will explore both proposed mechanisms, offering a comparative analysis with well-characterized antibiotics that act through these pathways.

Section 1: Comparison with Protein Synthesis Inhibitors

Established protein synthesis inhibitors offer a benchmark for validating one of the proposed mechanisms of this compound. This section compares the antibacterial spectrum of the paulomycin family with two well-known classes of protein synthesis inhibitors: tetracyclines and oxazolidinones.

Data Presentation: Antibacterial Spectrum Comparison

The following table summarizes the general antibacterial spectrum of paulomycins and representative protein synthesis inhibitors. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of potency.

Antibiotic ClassRepresentative Compound(s)Primary Spectrum of ActivityRepresentative MIC Range (µg/mL)Mechanism of Action
Paulomycins Paulomycin A, Paulomycin BGram-positive bacteria[1][2][3]Not widely available in public domainProposed: Inhibition of protein synthesis or SPase
Tetracyclines Tetracycline, DoxycyclineBroad-spectrum (Gram-positive and Gram-negative)[4][5]0.25 - >32Binds to the 30S ribosomal subunit, preventing tRNA binding to the A site.
Oxazolidinones LinezolidGram-positive bacteria, including resistant strains (MRSA, VRE)0.5 - 4Binds to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Experimental Protocols for Validating Protein Synthesis Inhibition

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Objective: To determine the potency of this compound against a panel of clinically relevant bacteria and compare it to known protein synthesis inhibitors.

  • Methodology:

    • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound, tetracycline, and linezolid in an appropriate solvent (e.g., DMSO).

    • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.

    • Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • MBC Determination: To determine the MBC, subculture aliquots from wells showing no growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. In Vitro Protein Synthesis Inhibition Assay

  • Objective: To directly measure the effect of this compound on bacterial protein synthesis.

  • Methodology:

    • Cell-Free System: Utilize a bacterial cell-free transcription-translation system (e.g., from E. coli).

    • Reporter Gene: Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

    • Reaction Mixture: Set up reactions containing the cell-free extract, the reporter DNA, amino acids (including a radiolabeled one like [35S]-methionine if measuring incorporation), and varying concentrations of this compound, tetracycline (positive control), and a vehicle control.

    • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Quantification: Measure the amount of newly synthesized protein. For a luciferase reporter, measure luminescence. For radiolabeled amino acids, measure the incorporation of radioactivity into precipitated proteins.

    • Analysis: Compare the level of protein synthesis in the presence of this compound to the controls to determine its inhibitory activity.

Signaling Pathway and Experimental Workflow

cluster_0 Proposed Mechanism: Protein Synthesis Inhibition SenfolomycinB This compound Ribosome Bacterial 70S Ribosome (30S + 50S subunits) SenfolomycinB->Ribosome Binds to ribosome Inhibition Inhibition SenfolomycinB->Inhibition Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Inhibition->Ribosome

Caption: Proposed inhibition of bacterial protein synthesis by this compound.

cluster_1 Experimental Workflow: Protein Synthesis Inhibition Assay start Start prepare Prepare bacterial cell-free extract start->prepare mix Create reaction mix: - Extract - Reporter DNA - Amino acids - this compound / Controls prepare->mix incubate Incubate at 37°C mix->incubate measure Measure reporter protein activity (e.g., luminescence) incubate->measure analyze Analyze data and compare to controls measure->analyze end End analyze->end

Caption: Workflow for in vitro protein synthesis inhibition assay.

Section 2: Comparison with Type I Signal Peptidase (SPase) Inhibitors

The second proposed mechanism for this compound is the inhibition of bacterial type I signal peptidase (SPase), a novel and promising antibiotic target. Arylomycins are a class of natural product antibiotics that are known to inhibit SPase.

Data Presentation: Antibacterial Spectrum Comparison
Antibiotic ClassRepresentative Compound(s)Primary Spectrum of ActivityRepresentative MIC Range (µg/mL)Mechanism of Action
Paulomycins Paulomycin A, Paulomycin BGram-positive bacteriaNot widely available in public domainProposed: Inhibition of protein synthesis or SPase
Arylomycins Arylomycin A2, Arylomycin C16Primarily Gram-positive bacteria; some Gram-negative activity with synthetic analogs.0.25 - >64 against various staphylococci.Binds to and inhibits bacterial type I signal peptidase.

Note: The spectrum of activity for natural arylomycins can be narrow, but synthetic derivatives have shown broader activity.

Experimental Protocols for Validating SPase Inhibition

1. In Vitro SPase Inhibition Assay

  • Objective: To directly assess the inhibitory effect of this compound on the enzymatic activity of bacterial SPase.

  • Methodology:

    • Enzyme and Substrate: Purify bacterial SPase (e.g., from E. coli or S. aureus) and a corresponding pre-protein substrate with a signal peptide. Alternatively, a synthetic fluorogenic peptide substrate can be used.

    • Reaction Setup: In a microplate, combine the purified SPase with its substrate in a suitable buffer. Add varying concentrations of this compound, a known SPase inhibitor like arylomycin (positive control), and a vehicle control.

    • Incubation: Incubate the reactions at 37°C.

    • Detection of Cleavage: Monitor the cleavage of the substrate. If using a fluorogenic substrate, measure the increase in fluorescence over time. If using a pre-protein, the cleavage products can be separated by SDS-PAGE and visualized by staining or Western blot.

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of this compound for SPase activity.

2. Whole-Cell Assay for Pre-protein Accumulation

  • Objective: To determine if this compound treatment leads to the accumulation of unprocessed pre-proteins in bacterial cells, a hallmark of SPase inhibition.

  • Methodology:

    • Bacterial Culture: Grow a bacterial strain (e.g., S. aureus) to mid-log phase.

    • Treatment: Treat the bacterial cultures with this compound at its MIC and sub-MIC concentrations. Include an untreated control and a positive control (arylomycin).

    • Cell Lysis and Protein Extraction: After a defined incubation period, harvest the cells, lyse them, and extract total cellular proteins.

    • Western Blot Analysis: Separate the protein extracts by SDS-PAGE and transfer to a membrane. Use an antibody specific to a known secreted protein to probe for both the mature and the unprocessed pre-protein forms.

    • Analysis: An accumulation of the higher molecular weight pre-protein in this compound-treated samples compared to the untreated control would indicate SPase inhibition.

Signaling Pathway and Experimental Workflow

cluster_2 Proposed Mechanism: SPase Inhibition SenfolomycinB This compound Inhibition Inhibition SenfolomycinB->Inhibition SPase Bacterial Type I Signal Peptidase (SPase) SPase->Cleavage PreProtein Pre-protein with Signal Peptide PreProtein->SPase MatureProtein Mature Secreted Protein Cleavage->MatureProtein Inhibition->SPase

Caption: Proposed inhibition of bacterial type I signal peptidase by this compound.

cluster_3 Experimental Workflow: Pre-protein Accumulation Assay start Start culture Culture bacteria to mid-log phase start->culture treat Treat with this compound and controls culture->treat incubate Incubate treat->incubate lyse Harvest and lyse cells incubate->lyse extract Extract total protein lyse->extract western Perform Western blot for a secreted protein extract->western analyze Analyze for pre-protein accumulation western->analyze end End analyze->end

Caption: Workflow for detecting pre-protein accumulation in whole cells.

Conclusion

The validation of this compound's mechanism of action is a critical step in its development as a potential therapeutic agent. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically investigate its activity against bacterial protein synthesis and type I signal peptidase. The data generated from these studies will be instrumental in elucidating the precise molecular target of this compound and will inform future drug development efforts. The provided visualizations of the proposed signaling pathways and experimental workflows offer a clear conceptual guide for these investigations.

References

Senfolomycin B in Animal Infection Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senfolomycin B, a member of the paulomycin family of antibiotics, has demonstrated in vitro activity against Gram-positive bacteria, including the high-priority pathogen Staphylococcus aureus. However, a comprehensive review of existing literature reveals a significant gap in the in vivo evaluation of this compound. To provide a comparative context for its potential efficacy, this guide presents available in vitro data for the closely related Senfolomycin A and contrasts it with established in vivo data from animal infection models for standard-of-care antibiotics used to treat S. aureus infections. This analysis aims to highlight the potential of this compound while underscoring the critical need for in vivo studies to validate its therapeutic promise.

In Vitro Activity of Senfolomycins and Comparators

While in vivo data for this compound is not publicly available, in vitro studies of the structurally similar Senfolomycin A provide preliminary insights into its antibacterial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Senfolomycin A and other antibiotics against Staphylococcus aureus.

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Senfolomycin A Data not availableData not availableData not available
Vancomycin12≤0.5 - 2
Linezolid120.5 - 4
Doxycycline0.251≤0.12 - >32

Data for Vancomycin, Linezolid, and Doxycycline are compiled from representative studies and may vary based on specific strains and testing conditions.[1]

Comparative In Vivo Efficacy in a Murine Thigh Infection Model

To offer a perspective on how this compound's efficacy might be evaluated, this section details the in vivo performance of daptomycin, a lipopeptide antibiotic, in a neutropenic mouse thigh infection model challenged with S. aureus.

AntibioticAnimal ModelBacterial StrainEfficacy EndpointResults
This compound Data not available Data not available Data not available Data not available
DaptomycinNeutropenic MouseS. aureus ATCC 29213Reduction in bacterial density (log₁₀ CFU/g)Dose-dependent reduction in bacterial load. The 50% effective dose (ED₅₀) was 3.7 mg/kg, and the dose required for a bacteriostatic effect was 7.1 mg/kg.[2]

Experimental Protocols

A standardized experimental protocol is crucial for the evaluation of a new antibiotic candidate. Below is a detailed methodology for a murine thigh infection model, a common preclinical model for assessing antibiotic efficacy against localized bacterial infections.

Murine Thigh Infection Model Protocol
  • Animal Model : Neutropenic female ICR/Swiss mice (or similar strain), typically weighing 22-25 grams. Neutropenia is induced by intraperitoneal injections of cyclophosphamide prior to infection to create an immunocompromised state, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.

  • Bacterial Strain : A well-characterized strain of Staphylococcus aureus, such as ATCC 29213, is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • Infection : Mice are anesthetized, and a 0.1 mL suspension containing a specific inoculum of the S. aureus strain (e.g., 10⁶ CFU) is injected into the thigh muscle.

  • Treatment : At a predetermined time post-infection (e.g., 2 hours), the test antibiotic (e.g., this compound) or a comparator drug is administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). Different dosing regimens and concentrations are typically evaluated.

  • Efficacy Assessment : After a set treatment period (e.g., 24 hours), mice are euthanized. The thigh muscle is aseptically removed, homogenized in a sterile buffer, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis : The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. Key pharmacodynamic parameters, such as the dose required to achieve a 50% reduction in bacterial count (ED₅₀) or a bacteriostatic effect, can be calculated.

Visualizing the Path Forward for this compound

The following diagrams illustrate the standard workflow for evaluating a new antibiotic in an animal infection model and conceptualize the current data gap for this compound.

experimental_workflow cluster_preclinical Preclinical Evaluation strain Bacterial Strain Preparation infection Infection (Thigh Muscle) strain->infection animal Animal Model (Neutropenic Mouse) animal->infection treatment Treatment (this compound vs. Control) infection->treatment assessment Efficacy Assessment (CFU Count) treatment->assessment analysis Data Analysis (Pharmacodynamics) assessment->analysis

Caption: Experimental workflow for an in vivo animal infection model.

data_gap cluster_data This compound Data Landscape invitro In Vitro Data (MIC values available for Senfolomycin A) invivo In Vivo Data (Efficacy in animal models) invitro->invivo Next Logical Step clinical Clinical Data (Human trials) invivo->clinical Future Goal

Caption: Current data landscape for this compound, highlighting the in vivo data gap.

Conclusion and Future Directions

The available in vitro data for Senfolomycin A suggests that the Senfolomycin family of antibiotics may hold promise as a treatment for infections caused by Gram-positive bacteria like Staphylococcus aureus. However, the absence of in vivo efficacy and safety data for this compound is a significant hurdle in its development pathway. The comparative data and standardized protocols presented in this guide are intended to provide a framework for the necessary preclinical animal studies. Future research should prioritize conducting well-designed in vivo experiments to determine the pharmacokinetic and pharmacodynamic properties of this compound, its efficacy in relevant infection models, and its safety profile. These studies will be critical in ascertaining whether this compound can be a viable candidate for further clinical development in the fight against bacterial infections.

References

Comparative Transcriptomic Analysis of Senfolomycin B-Treated Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific comparative transcriptomic data for Senfolomycin B is not publicly available. This guide has been constructed using a representative macrolide antibiotic, erythromycin, as a proxy to demonstrate the effects on bacterial transcription. Macrolides, like the presumed class of this compound, are known inhibitors of bacterial protein synthesis. The data and pathways presented here are based on established transcriptomic responses of Staphylococcus aureus to erythromycin and serve as an illustrative model for the potential effects of this compound.

Introduction

This compound belongs to the paulomycin family of antibiotics, which are complex glycosylated molecules.[1] While its precise mechanism of action is still under investigation, it is hypothesized to interfere with essential bacterial processes such as protein synthesis, a common target for macrolide antibiotics.[2] Understanding the global transcriptomic changes induced by a novel antibiotic is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and discovering secondary effects on bacterial physiology. This guide provides a comparative overview of the transcriptomic landscape of Staphylococcus aureus when treated with a macrolide antibiotic, offering insights into the potential cellular responses to this compound.

Experimental Protocols

A robust comparative transcriptomic analysis relies on a well-defined experimental workflow. The following protocol outlines the key steps for analyzing the transcriptomic response of Staphylococcus aureus to antibiotic treatment.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Staphylococcus aureus (e.g., strain NCTC8325 or RN4220).

  • Culture Conditions: Bacteria are grown in a suitable medium, such as Mueller-Hinton Broth (MHB), with shaking at 37°C to the early exponential growth phase (OD600 ~0.2).

  • Antibiotic Exposure: The bacterial culture is divided into experimental and control groups. The experimental group is treated with the antibiotic of interest (e.g., erythromycin at a sub-inhibitory concentration), while the control group remains untreated. Samples are collected at specific time points post-treatment.

RNA Extraction and Library Preparation
  • RNA Isolation: Total RNA is extracted from bacterial cells using a commercial kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • Ribosomal RNA (rRNA) Depletion: Bacterial rRNA, which constitutes a large portion of total RNA, is removed using an rRNA depletion kit to enrich for messenger RNA (mRNA).

  • cDNA Library Construction: The enriched mRNA is fragmented and converted into a cDNA library using a library preparation kit (e.g., Illumina TruSeq Stranded Total RNA). This process involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

High-Throughput Sequencing and Data Analysis
  • Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq.

  • Data Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The high-quality reads are aligned to a reference S. aureus genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the antibiotic-treated and control samples.[3] A common threshold for significance is a log2 fold change > 1 or < -1 and a p-value < 0.05.[4]

Data Presentation: Comparative Transcriptomic Analysis

The following tables summarize the representative changes in gene expression in Staphylococcus aureus following treatment with a macrolide antibiotic.

Table 1: Significantly Up-regulated Genes in Macrolide-Treated S. aureus

GeneFunctionLog2 Fold Changep-value
msr(A)Macrolide efflux pump4.5< 0.001
mph(C)Macrolide phosphotransferase3.8< 0.001
erm(C)Ribosomal methyltransferase3.2< 0.001
vraRTwo-component system response regulator2.5< 0.01
hldDelta-hemolysin2.1< 0.05

Table 2: Significantly Down-regulated Genes in Macrolide-Treated S. aureus

GeneFunctionLog2 Fold Changep-value
rpsJ30S ribosomal protein S10-2.8< 0.001
rplB50S ribosomal protein L2-2.5< 0.001
tufElongation factor Tu-2.2< 0.01
gyrADNA gyrase subunit A-1.9< 0.05
hlaAlpha-hemolysin-1.7< 0.05

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Data Processing cluster_analysis Bioinformatic Analysis A S. aureus Culture (Exponential Phase) B Antibiotic Treatment vs. Control A->B C RNA Extraction B->C D rRNA Depletion C->D E cDNA Library Preparation D->E F High-Throughput Sequencing (RNA-seq) E->F G Quality Control & Read Trimming F->G H Read Alignment to Reference Genome G->H I Gene Expression Quantification H->I J Differential Gene Expression Analysis I->J K Pathway Analysis J->K Identify Up/Down-regulated Genes

Caption: Experimental workflow for comparative transcriptomics of antibiotic-treated bacteria.

Signaling Pathway Diagram: Macrolide Resistance Mechanisms

Macrolide_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms (Upregulated) Macrolide Macrolide Antibiotic (e.g., Erythromycin) Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Inhibits Protein Synthesis Efflux Efflux Pump (msrA) Macrolide->Efflux Pumped out Inactivation Drug Inactivation (mphC) Macrolide->Inactivation Phosphorylation Modification Target Modification (ermC) Ribosome->Modification Methylation prevents binding

References

A Head-to-Head Comparison of Senfolomycin A and B: Unveiling Their Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the Senfolomycins, a subclass of the paulomycin family of antibiotics, have emerged as compounds of significant interest. This guide provides a detailed head-to-head comparison of Senfolomycin A and Senfolomycin B, offering researchers, scientists, and drug development professionals a comprehensive overview of their structural nuances, biological activities, and the experimental protocols essential for their evaluation.

Senfolomycin A and B are complex glycosylated antibiotics known for their potent activity, primarily against Gram-positive bacteria.[1] Their intricate structures, featuring a rare isothiocyanate group, are believed to be central to their mechanism of action, which likely involves the inhibition of essential bacterial cellular processes such as protein synthesis.[1][2] Senfolomycin A is a stereoisomer of paulomycin E, differing in the stereochemistry of a methoxy group on the sugar moiety, while this compound is proposed to be a dihydro derivative of Senfolomycin A.[2]

Comparative Biological Activity

While specific head-to-head quantitative data for Senfolomycin A and B is not extensively available in the public domain, the biological activity of the broader paulomycin family provides a strong indication of their potential efficacy. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for paulomycins against a range of susceptible Gram-positive bacteria. It is anticipated that Senfolomycin A and B would exhibit a similar spectrum of activity.

Bacterial SpeciesRepresentative MIC Range (µg/mL) for Paulomycins
Staphylococcus aureus0.5 - 4
Streptococcus pneumoniae≤0.12 - 2
Enterococcus faecalis0.5 - >256
Listeria monocytogenes0.25 - 2
Note: This data is representative of the paulomycin class of antibiotics and serves as a benchmark for the expected activity of Senfolomycin A and B. Actual MIC values can vary depending on the specific strains and testing conditions.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for determining the in vitro antibacterial activity of Senfolomycin A and B are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

1. Preparation of Reagents and Inoculum:

  • Prepare a stock solution of Senfolomycin A or B in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Culture the target bacterial strain on an appropriate agar medium.
  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

2. Assay Procedure:

  • Perform two-fold serial dilutions of the Senfolomycin stock solutions in CAMHB within a 96-well microtiter plate.
  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria) and a sterility control well (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours.

3. Data Interpretation:

  • The MIC is the lowest concentration of the Senfolomycin that shows no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antibiotic required to kill a microorganism.

1. Subculturing from MIC Plate:

  • Following the MIC determination, take aliquots from the wells of the MIC plate that show no visible growth.
  • Plate these aliquots onto an appropriate agar medium.

2. Incubation and Analysis:

  • Incubate the agar plates at 35-37°C for 18-24 hours.
  • The MBC is the lowest concentration of the Senfolomycin that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Senfolomycin A and B.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_drug Prepare Senfolomycin Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (16-20h, 35-37°C) inoculation->incubation_mic read_mic Read MIC (No Visible Growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h, 35-37°C) subculture->incubation_mbc read_mbc Determine MBC (≥99.9% Killing) incubation_mbc->read_mbc biosynthetic_pathway chorismate Chorismate pa_synthesis Paulic Acid Biosynthesis chorismate->pa_synthesis sugar_synthesis Deoxysugar Biosynthesis chorismate->sugar_synthesis paulic_acid Paulic Acid Moiety (with Isothiocyanate) pa_synthesis->paulic_acid glycosidic_portion Glycosidic Portion (D-allose & L-paulomycose) sugar_synthesis->glycosidic_portion assembly Glycosyltransferase Assembly paulic_acid->assembly glycosidic_portion->assembly precursor Paulomycin Precursor assembly->precursor tailoring Tailoring Enzymes (e.g., Methylation) precursor->tailoring senfolomycin_a Senfolomycin A tailoring->senfolomycin_a senfolomycin_b This compound tailoring->senfolomycin_b

References

A Comparative Guide to the In Vitro and In Vivo Activity of Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo activity of Senfolomycin B, a member of the paulomycin family of antibiotics. Due to the limited publicly available data specifically for this compound, this guide draws upon information available for the closely related compound, Senfolomycin A, and the broader paulomycin class of antibiotics. It outlines the standard experimental methodologies used to assess antimicrobial efficacy and discusses the principles of in vitro-in vivo correlation (IVIVC) in the context of antibiotic development.

Introduction to this compound

This compound is structurally related to Senfolomycin A, and is proposed to be its dihydrogenated counterpart, dihydrosenfolomycin A[1]. Both belong to the paulomycin family, a group of glycosylated antibiotics known for their activity against Gram-positive bacteria[2]. The antibacterial properties of these compounds are thought to be linked to a paulic acid moiety which contains a reactive isothiocyanate group[1][2].

Mechanism of Action

While the precise molecular target of the senfolomycins and paulomycins has not been definitively elucidated, it is hypothesized that their mechanism of action involves the inactivation of essential bacterial enzymes. The highly reactive isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine and lysine, on bacterial proteins[1]. This action could potentially interfere with critical cellular processes like protein synthesis. The absence of the paulic acid moiety and its isothiocyanate group in related structures, known as paulomenols, results in a loss of antibacterial activity, highlighting its importance.

Data Presentation

Given the absence of specific published in vitro and in vivo quantitative data for this compound, the following tables are presented as templates to guide researchers in structuring their data for comparative analysis.

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Streptococcus pneumoniae
(Other relevant strains)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: In Vivo Efficacy of this compound in a Murine Infection Model
Treatment GroupDosage (mg/kg)Administration RouteBacterial Load (CFU/organ) at 24hPercent Survival
Vehicle Control--
This compound
This compound
Comparator Agent

CFU: Colony-Forming Units.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro and in vivo activity of this compound.

In Vitro Activity Assays

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is broth microdilution.

  • Materials : 96-well microtiter plates, Mueller-Hinton broth (or other appropriate bacterial growth medium), bacterial inoculum, this compound, positive and negative controls.

  • Procedure :

    • Prepare a serial dilution of this compound in the microtiter plate wells.

    • Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard.

    • Dilute the bacterial suspension and add it to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Materials : MIC plate from the completed assay, agar plates (e.g., Tryptic Soy Agar), sterile micropipette and tips.

  • Procedure :

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto an agar plate.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no more than 0.1% survival of the initial bacterial inoculum.

In Vivo Efficacy Studies

In vivo studies are crucial to understand the therapeutic potential of an antibiotic in a living organism. A common model is the murine thigh infection model.

  • Animal Model : Immunocompromised mice.

  • Procedure :

    • Induce a localized infection by injecting a standardized bacterial inoculum into the thigh muscle of the mice.

    • After a set period to allow the infection to establish, administer this compound at various doses and schedules.

    • Include a vehicle control group and a group treated with a standard-of-care antibiotic.

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the animals, homogenize the infected thigh tissue, and perform quantitative bacterial culture to determine the bacterial load (CFU/thigh).

    • The efficacy is determined by the reduction in bacterial load compared to the control group.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Antimicrobial Activity Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation IVIVC mic MIC Determination (Broth Microdilution) mbc MBC Determination (Plating from MIC wells) mic->mbc Subculture non-turbid wells ivivc In Vitro-In Vivo Correlation Analysis mic->ivivc infection_model Murine Infection Model (e.g., Thigh Infection) treatment Treatment with This compound infection_model->treatment efficacy Efficacy Assessment (Bacterial Load Reduction) treatment->efficacy efficacy->ivivc

Caption: Workflow for assessing antimicrobial activity.

signaling_pathway Hypothesized Mechanism of Action for this compound cluster_cell senfolomycin_b This compound (with Isothiocyanate Group) essential_enzyme Essential Bacterial Enzyme (e.g., involved in protein synthesis) senfolomycin_b->essential_enzyme Covalent Bonding bacterial_cell Bacterial Cell inactivated_enzyme Inactivated Enzyme essential_enzyme->inactivated_enzyme inhibition Inhibition of Cellular Processes inactivated_enzyme->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Hypothesized mechanism of this compound.

ivivc_relationship Conceptual IVIVC Relationship in_vitro In Vitro Activity (e.g., MIC) correlation IVIVC Model in_vitro->correlation pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) in_vivo In Vivo Efficacy (e.g., Bacterial Clearance) pharmacokinetics->in_vivo correlation->in_vivo Predicts

Caption: Conceptual model of IVIVC.

References

Benchmarking Senfolomycin B: A Comparative Analysis Against Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, Senfolomycin B, a member of the paulomycin family of antibiotics, presents a compelling scaffold for development. This guide provides a comprehensive benchmark of this compound against three novel antibiotics: Cefepime-taniborbactam, Zosurabalpin, and Cefiderocol. The comparison focuses on efficacy, safety, and mechanism of action to inform further research and development efforts.

Executive Summary

This compound and its analogs, the paulomycins, exhibit potent activity primarily against Gram-positive bacteria. While specific preclinical safety data for this compound is not publicly available, its unique mechanism of action, targeting essential bacterial enzymes, warrants further investigation. In comparison, the novel antibiotics Cefepime-taniborbactam, Zosurabalpin, and Cefiderocol have progressed through clinical trials, providing more extensive data on their efficacy and safety in humans. Zosurabalpin, with its novel mechanism against Gram-negative bacteria, and Cefiderocol, with its "Trojan horse" approach, represent significant advancements in combating antimicrobial resistance. Cefepime-taniborbactam offers a robust solution against challenging Gram-negative pathogens by combining a proven cephalosporin with a broad-spectrum β-lactamase inhibitor.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound (represented by its close analogs, the paulomycins) and the selected novel antibiotics.

Table 1: Comparative Efficacy (Minimum Inhibitory Concentration - MIC in µg/mL)

AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalisStreptococcus pneumoniaeAcinetobacter baumannii (Carbapenem-Resistant)
Paulomycins (as a proxy for this compound) 50 (Paulomycin G)[1]Data Not AvailableData Not AvailableNot Active
Cefepime-taniborbactam Not a primary targetNot a primary targetData Not AvailableMIC₅₀/₉₀: 0.5/4[2]
Zosurabalpin Not ActiveNot ActiveNot ActiveMIC₅₀/₉₀: 0.12/0.25[3]
Cefiderocol No clinically relevant activity[4]No clinically relevant activity[4]MIC range: 6-64MIC₅₀/₉₀: 0.125/1

Table 2: Comparative Safety Profiles

AntibioticPreclinical Safety DataKey Clinical Trial Adverse Events
This compound Data not publicly available.Not applicable (preclinical stage).
Cefepime-taniborbactam Investigated in preclinical models.Headache, diarrhea, constipation. Serious adverse events were infrequent and comparable to meropenem.
Zosurabalpin Well-tolerated in animal models.Mild, reversible infusion-related reactions. No clinically significant changes in laboratory values, ECGs, or vital signs compared to placebo.
Cefiderocol Investigated in preclinical models.Diarrhea, infusion-site reactions, elevations in liver enzymes. A numerically higher all-cause mortality was observed in one trial in patients with severe Acinetobacter baumannii infections.

Mechanism of Action: Visualizing the Pathways

The distinct mechanisms of action of these antibiotics are crucial for understanding their spectrum of activity and potential for overcoming resistance.

This compound (Paulomycin) Biosynthesis and Proposed Mechanism

This compound's activity is attributed to its unique paulic acid moiety containing a reactive isothiocyanate group. This group is believed to covalently modify essential bacterial enzymes, leading to cell death. The biosynthetic pathway of the closely related paulomycins provides insight into its formation.

Paulomycin_Biosynthesis Chorismate Chorismate Paulic_Acid_Moiety Paulic_Acid_Moiety Chorismate->Paulic_Acid_Moiety Biosynthesis Senfolomycin_B Senfolomycin_B Paulic_Acid_Moiety->Senfolomycin_B Glycosidic_Portion Glycosidic_Portion Glycosidic_Portion->Senfolomycin_B Bacterial_Enzyme Bacterial_Enzyme Senfolomycin_B->Bacterial_Enzyme Covalent Modification (via Isothiocyanate Group) Inactive_Enzyme Inactive_Enzyme Bacterial_Enzyme->Inactive_Enzyme Metabolic Precursors Metabolic Precursors Metabolic Precursors->Glycosidic_Portion Biosynthesis

Proposed mechanism of this compound.
Novel Antibiotic Mechanisms of Action

The three novel antibiotics employ distinct strategies to combat bacterial pathogens.

Mechanisms of the novel antibiotics.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antibiotic efficacy. The following protocols are based on established guidelines for antimicrobial susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow:

MIC_Workflow start Prepare Bacterial Inoculum (0.5 McFarland) dilute Serial Dilution of Antibiotic in 96-well plate start->dilute inoculate Inoculate wells with bacterial suspension dilute->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read end Determine MIC (lowest concentration with no growth) read->end

Workflow for MIC determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Preclinical Safety Assessment in Animal Models

Preclinical safety studies in animal models are essential to evaluate the potential toxicity of a new drug candidate before human trials.

Workflow:

Preclinical_Safety_Workflow start Dose Range-Finding Study (in rodents) repeat_dose Repeat-Dose Toxicity Study (rodent and non-rodent species) start->repeat_dose monitor Monitor for clinical signs, body weight, food consumption, etc. repeat_dose->monitor collect Collect blood and tissues for hematology, clinical chemistry, and histopathology monitor->collect analyze Analyze data to identify potential target organs of toxicity collect->analyze end Determine No-Observed-Adverse-Effect Level (NOAEL) analyze->end

Workflow for preclinical safety assessment.

Key Components:

  • Dose Range-Finding Studies: Initial studies to determine the doses for subsequent toxicity studies.

  • Repeat-Dose Toxicity Studies: Administration of the drug for a specified duration to identify potential target organs of toxicity.

  • Safety Pharmacology: Evaluation of the effects of the drug on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).

  • Toxicokinetics: Assessment of the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model.

Conclusion

This compound, as a representative of the paulomycin class, holds promise as a scaffold for the development of new antibiotics, particularly against Gram-positive pathogens. However, a significant data gap exists regarding its preclinical safety profile. The novel antibiotics Cefepime-taniborbactam, Zosurabalpin, and Cefiderocol have demonstrated considerable progress in clinical development, offering new therapeutic options against challenging multidrug-resistant infections. Further research into the safety and efficacy of this compound is warranted to fully assess its potential as a future therapeutic agent. This guide provides a foundational comparison to aid researchers and drug developers in navigating the complex landscape of antibiotic discovery and development.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Senfolomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Senfolomycin B was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, uncharacterized antibiotic compounds in a research setting. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. Assume all chemicals of unknown toxicity are highly toxic.[1][2][3]

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound.

Core Hazards of Potent Research Antibiotics

While specific toxicological data for this compound is unavailable, potent antibiotics in powdered form can present significant health risks, including:

  • Respiratory Sensitization: Inhalation of antibiotic dust may lead to allergic reactions or asthma-like symptoms.

  • Skin Sensitization: Direct skin contact can cause allergic reactions.

  • Gastrointestinal Irritation: Ingestion may lead to adverse health effects.

Given these potential risks, a multi-layered approach to safety that includes engineering controls, administrative procedures, and personal protective equipment is critical.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or gogglesTwo pairs of nitrile glovesLab coat with long sleeves, fully buttonedNIOSH-approved respirator
Preparing Stock Solutions Safety glasses with side shields or gogglesTwo pairs of nitrile glovesLab coat with long sleeves, fully buttonedWork within a certified chemical fume hood
Handling Liquid Cultures/Solutions Safety glassesNitrile glovesLab coatNot generally required if handled in a biosafety cabinet
Waste Disposal Safety glasses with side shields or gogglesNitrile glovesLab coatNot generally required if waste is properly contained

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is vital for laboratory safety and environmental protection.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a concentrated stock solution from powdered this compound.

  • Preparation:

    • Don all required PPE as specified in the table above for "Weighing and Aliquoting Powder."

    • Prepare the work area by laying down absorbent bench paper inside a certified chemical fume hood.

    • Assemble all necessary equipment (e.g., analytical balance, weigh boats, spatulas, sterile conical tubes, appropriate solvent).

  • Weighing:

    • In the chemical fume hood, carefully weigh the desired amount of powdered this compound in a weigh boat.

    • Handle the powder gently to minimize the generation of dust.

  • Solubilization:

    • Transfer the powder to a sterile conical tube.

    • Use a small amount of the appropriate solvent to rinse any remaining powder from the weigh boat and add it to the conical tube.

    • Add the remaining solvent to the conical tube to reach the final desired concentration.

    • Cap the tube securely and vortex or invert until the antibiotic is fully dissolved.

  • Aliquoting and Storage:

    • If required for the experimental application, filter-sterilize the stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Clearly label all aliquots with the antibiotic name, concentration, date of preparation, and your initials.

    • Store the aliquots at the recommended temperature as specified in the product documentation. This compound is generally stored at room temperature in the continental US, but always refer to the Certificate of Analysis for specific storage conditions.

  • Decontamination and Cleanup:

    • Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated materials (e.g., weigh boats, gloves, bench paper) as hazardous chemical waste.[4]

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All this compound waste must be treated as hazardous chemical waste.[5]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated PPE (gloves, etc.), and labware (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, such as unused stock solutions and contaminated media, in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour antibiotic solutions down the drain.

  • Waste Deactivation:

    • Autoclaving may not be effective in deactivating all antibiotics and should not be used for stock solutions.

    • Chemical inactivation (e.g., with a 10% bleach solution) may be an option, but it is crucial to verify that this method is effective for this compound and does not create additional hazardous byproducts. Consult your institution's EHS department for guidance.

  • Final Disposal:

    • All collected this compound waste must be disposed of through your institution's hazardous waste management program.

    • Contact your EHS department to arrange for the pickup and final disposal by a certified hazardous waste vendor.

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes for the safe handling and disposal of this compound.

start Start: Receive this compound assess Assess Hazards (Assume Highly Potent) start->assess ppe Select Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve store Store Aliquots Properly (Labeled, Correct Temp) dissolve->store end_exp Experiment Complete store->end_exp

Caption: Workflow for Safe Handling and Preparation of this compound.

start Waste Generated (Solid or Liquid) segregate Segregate Waste Type start->segregate solid_waste Solid Waste Container (Contaminated PPE, Labware) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Stock Solutions, Media) segregate->liquid_waste Liquid label_waste Label as Hazardous Chemical Waste solid_waste->label_waste liquid_waste->label_waste contact_ehs Contact EHS for Pickup and Final Disposal label_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision-Making Process for this compound Waste Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.